molecular formula C3H5I B1293787 Allyl iodide CAS No. 556-56-9

Allyl iodide

Cat. No.: B1293787
CAS No.: 556-56-9
M. Wt: 167.98 g/mol
InChI Key: HFEHLDPGIKPNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interaction of allyl iodide with MoO3, Bi2O3 and molybdates of Bi, Co and Mg has been studied in the temperature range of 270-480°C.>This compound appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals.

Properties

IUPAC Name

3-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEHLDPGIKPNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5I
Record name ALLYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2366
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060302
Record name 3-Iodo-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name ALLYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2366
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20164
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

556-56-9
Record name ALLYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2366
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Iodo-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLYL IODIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene, 3-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Iodo-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46830QOA4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Allyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 556-56-9

This guide provides an in-depth overview of allyl iodide, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and safety and handling guidelines. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound, systematically named 3-iodo-1-propene, is a colorless to pale yellow liquid with a pungent odor. It is an important building block in organic chemistry due to the presence of two reactive functional groups: a carbon-carbon double bond and a carbon-iodine bond.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueCitations
CAS Number 556-56-9[1][2]
Molecular Formula C₃H₅I[1][2]
Molecular Weight 167.98 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Density 1.837 g/mL at 25 °C[1]
Melting Point -99 °C[1]
Boiling Point 101-103 °C[1]
Refractive Index (n₂₀/D) 1.554[1]
Solubility Insoluble in water; miscible with alcohol, ether, and chloroform.[1]
Flash Point 18 °C (64 °F)[1]
Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[1] Ingestion and inhalation can be harmful.[3] Due to its reactivity as an alkylating agent, it is considered to have mutagenic properties.[4]

Key safety information is summarized in Table 2.

Hazard StatementPrecautionary Statement
H225: Highly flammable liquid and vaporP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common reactions of this compound.

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale procedures are detailed below.

The Finkelstein reaction is a classic method for preparing alkyl iodides from the corresponding bromides or chlorides.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend allyl bromide (1.0 eq) and sodium iodide (1.5 eq) in anhydrous acetone (B3395972) (5-10 volumes).[2]

  • Reaction Conditions: Stir the suspension at room temperature under a nitrogen atmosphere. Protect the reaction from light by wrapping the flask in aluminum foil.[2]

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

  • Work-up: After the reaction is complete (typically a few hours), filter the reaction mixture to remove the precipitated sodium bromide.

  • Purification: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation.

This compound can also be synthesized from allyl alcohol using triphenyl phosphite (B83602) and methyl iodide.[1]

Experimental Protocol:

  • Reagent Preparation: In a two-necked round-bottom flask fitted with a reflux condenser and a thermometer, charge triphenyl phosphite (1.0 eq) and methyl iodide (1.5 eq).[7]

  • Reaction: Heat the mixture under gentle reflux until the internal temperature reaches approximately 120 °C. The mixture will become dark and viscous.[7]

  • Addition of Alcohol: Cool the flask and add allyl alcohol (1.0 eq) to the oily methyltriphenoxyphosphonium iodide.

  • Distillation: Distill the reaction mixture under reduced pressure. Collect the fraction containing this compound.

  • Washing and Drying: Wash the collected fraction with water and then with 1 N sodium hydroxide (B78521) solution to remove phenol. Wash again with water and dry the organic layer over anhydrous calcium chloride.

  • Final Purification: Redistill the dried product to obtain pure this compound.[7]

Purification of this compound

Crude this compound can be purified by simple or fractional distillation.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at 101-103 °C at atmospheric pressure.[1] For heat-sensitive reactions or to lower the boiling point, distillation under reduced pressure can be performed.[8]

  • Storage: Store the purified this compound in a dark, tightly sealed container, preferably under an inert atmosphere, and at a low temperature (2-8 °C) to prevent decomposition.[1]

Key Reactions of this compound in Organic Synthesis

This compound is a valuable reagent for introducing the allyl group into various molecules.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers by reacting an alkoxide with a primary alkyl halide, such as this compound.[9][10]

Experimental Protocol:

  • Alkoxide Formation: In a suitable solvent (e.g., THF, DMF), deprotonate the desired alcohol (1.0 eq) using a strong base like sodium hydride (1.1 eq) at 0 °C to form the alkoxide.[11]

  • Nucleophilic Substitution: Add this compound (1.2 eq) to the alkoxide solution and allow the reaction to proceed at room temperature or with gentle heating.[11]

  • Work-up: Quench the reaction with water or a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude ether can be purified by column chromatography or distillation.

Grignard Reagent Formation and Reaction

This compound can be used to prepare allylmagnesium iodide, a Grignard reagent, which is a potent nucleophile for forming carbon-carbon bonds.[12][13]

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.[14] Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.[15]

  • Reaction with an Electrophile (e.g., Aldehyde): Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of the aldehyde (0.9 eq) in anhydrous diethyl ether.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[14]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography.

Biological Activity and Signaling Pathways

While many natural and synthetic compounds containing the allyl moiety exhibit biological activity, there is limited direct evidence in the scientific literature detailing specific biological signaling pathways that are directly modulated by this compound itself.[4] As a reactive alkylating agent, this compound has the potential to interact with biological macromolecules, such as DNA and proteins, which can lead to cytotoxicity and mutagenicity.[4][16][17] This reactivity is the basis for the cytotoxic effects of many alkylating agents used in chemotherapy.[16][18] However, specific signaling cascades triggered by this compound have not been well-elucidated. Research on the biological effects of allyl compounds from natural sources, such as garlic, has identified various targets, but these studies do not specifically implicate this compound.[19]

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification Reactants Allyl Bromide + Sodium Iodide in Acetone Reaction Finkelstein Reaction (Stirring at RT) Reactants->Reaction 1 Filtration Filter to remove precipitated NaBr Reaction->Filtration 2 Evaporation Evaporate Acetone Filtration->Evaporation 3 Crude_Product Crude this compound Evaporation->Crude_Product 4 Distillation Fractional Distillation (101-103 °C) Crude_Product->Distillation 5 Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Alcohol + Strong Base (e.g., NaH) Alkoxide Alkoxide Formation Start->Alkoxide SN2_Reaction SN2 Reaction Alkoxide->SN2_Reaction Allyl_Iodide Add this compound Allyl_Iodide->SN2_Reaction Workup Aqueous Work-up & Extraction SN2_Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Allyl Ether Product Purification->Product

Caption: General workflow for the Williamson ether synthesis using this compound.

Grignard Reaction Logical Relationship

Grignard_Reaction cluster_reagent_formation Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Product Allyl_Iodide_Mg This compound + Mg in Anhydrous Ether Grignard_Reagent Allylmagnesium Iodide (Grignard Reagent) Allyl_Iodide_Mg->Grignard_Reagent Addition Nucleophilic Addition Grignard_Reagent->Addition Electrophile Electrophile (e.g., Aldehyde/Ketone) Electrophile->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Acid_Workup Aqueous Acidic Work-up Intermediate->Acid_Workup Final_Product Alcohol Product Acid_Workup->Final_Product

Caption: Logical relationships in a Grignard reaction involving this compound.

References

3-iodopropene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Iodopropene

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-iodopropene, also known as allyl iodide. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-iodoprop-1-ene .[1][2][3][4] Its chemical structure consists of a three-carbon propene chain with an iodine atom attached to the third carbon. The presence of a double bond between the first and second carbon atoms makes it an alkene.

The structural formula can be represented as CH₂=CHCH₂I.[5]

Chemical structure of 3-iodoprop-1-ene.

Physicochemical Properties

3-Iodopropene is a colorless to pale yellow liquid at room temperature, which may darken upon exposure to light or air.[1] It possesses a distinct, pungent, or ether-like odor.[1][3] Due to the presence of the iodine atom, it is significantly denser than water.[1][3]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₃H₅I[1][2][5][6]
Molar Mass 167.98 g/mol [1][2][6]
Density ~1.837 g/cm³ at 25°C[2][6]
Melting Point -99 °C[2][6][7]
Boiling Point 101-103 °C[2][5][8]
Flash Point 18 °C (65 °F)[2][6]
Refractive Index ~1.554 (n20/D)[6][7]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, and acetone (B3395972).[1][5][6]

Experimental Protocol: Synthesis via Finkelstein Reaction

3-Iodopropene (this compound) can be effectively synthesized via the Finkelstein reaction. This method involves the nucleophilic substitution of a halogen atom. In this protocol, allyl chloride is treated with sodium iodide in an acetone solvent. The differing solubility of the resulting sodium chloride in acetone drives the reaction to completion.

Materials:

  • Allyl chloride (0.6 mole, 45.9 g)

  • Sodium iodide (0.75 mole, 113 g)

  • Acetone (200 mL)

  • 5% Sodium bisulfite solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine allyl chloride, sodium iodide, and acetone.

  • Reaction: The mixture is heated under reflux on a steam bath. For improved yield, a reflux time of twenty-four hours is recommended.

  • Quenching: After reflux, the reaction mixture is cooled to room temperature and then poured into approximately 500 mL of water.

  • Extraction: The organic layer, containing the crude this compound, is separated from the aqueous layer using a separatory funnel.

  • Washing: The organic layer is washed sequentially with a dilute sodium bisulfite solution (to remove any free iodine) and then with water.

  • Drying: The washed organic layer is dried over anhydrous sodium sulfate.

  • Purification: The final product is purified by distillation. The fraction boiling between 101-102°C is collected, yielding pure this compound.

This procedure has been reported to achieve a yield of approximately 76.7%.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of 3-iodopropene as described in the protocol above.

G start Start reactants Combine Allyl Chloride, NaI, and Acetone start->reactants reflux Reflux for 24 hours reactants->reflux quench Pour into Water reflux->quench separate Separate Organic Layer quench->separate wash1 Wash with NaHSO₃ Solution separate->wash1 wash2 Wash with Water wash1->wash2 dry Dry over Na₂SO₄ wash2->dry distill Distillation (101-102°C) dry->distill product Pure 3-Iodopropene distill->product

Workflow for the synthesis of 3-iodopropene.

References

An In-depth Technical Guide to the Physical Properties of Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of allyl iodide, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Physical Properties of this compound

This compound (3-iodopropene) is a valuable reagent in organic synthesis. A thorough understanding of its physical characteristics is essential for its proper handling, storage, and application in various chemical processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueConditionsCitations
Boiling Point 101-103 °CStandard atmospheric pressure[1][2][3][4][5]
Density 1.837 g/mLat 25 °C[1][2][4]
1.848 g/cm³at 12 °C[5]

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the boiling point and density of a liquid such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods can be employed.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small quantity of the substance is available.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • A capillary tube, sealed at the upper end, is inverted and placed into the this compound in the test tube.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.

    • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[6]

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available and also serves to purify the liquid.[7][8]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A volume of this compound (typically >5 mL) is placed in the distillation flask along with boiling chips.[7]

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated to a boil.

    • As the vapor rises and enters the condenser, it will cool and liquefy, dripping into the receiving flask.

    • The temperature is monitored, and the steady temperature at which the liquid is distilling is recorded as the boiling point.[8]

Determination of Density

Density is the mass of a substance per unit volume.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.[9][10][11][12]

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • The mass of an empty, dry graduated cylinder is measured and recorded.[9]

    • A known volume of this compound is carefully measured into the graduated cylinder.[9]

    • The mass of the graduated cylinder containing the this compound is then measured.[9]

    • The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[12]

    • The density is calculated by dividing the mass of the this compound by the measured volume.[10]

2. Using a Pycnometer (Density Bottle)

This method provides a more accurate determination of density.

  • Apparatus: Pycnometer (a small glass bottle with a ground glass stopper having a capillary tube), electronic balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with distilled water of a known temperature and its mass is measured.

    • The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured.

    • The mass of the water and the this compound are determined by subtraction.

    • The volume of the pycnometer is calculated using the known density of water at the experimental temperature.

    • The density of the this compound is then calculated by dividing its mass by the volume of the pycnometer.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described above.

Boiling_Point_Determination cluster_thiele Thiele Tube Method cluster_distillation Simple Distillation Method thiele1 Place sample and inverted capillary in test tube thiele2 Attach to thermometer and place in Thiele tube thiele1->thiele2 thiele3 Heat gently thiele2->thiele3 thiele4 Observe steady stream of bubbles thiele3->thiele4 thiele5 Remove heat and cool thiele4->thiele5 thiele6 Record temperature when liquid enters capillary thiele5->thiele6 dist1 Place sample in distillation flask dist2 Assemble distillation apparatus dist1->dist2 dist3 Heat to boiling dist2->dist3 dist4 Monitor temperature of vapor dist3->dist4 dist5 Record steady distillation temperature dist4->dist5

Workflow for Boiling Point Determination

Density_Determination cluster_graduated_cylinder Graduated Cylinder Method cluster_pycnometer Pycnometer Method gc1 Weigh empty graduated cylinder gc2 Add known volume of sample gc1->gc2 gc3 Weigh filled graduated cylinder gc2->gc3 gc4 Calculate mass of sample gc3->gc4 gc5 Calculate density (mass/volume) gc4->gc5 pyc1 Weigh empty pycnometer pyc2 Weigh pycnometer filled with water pyc1->pyc2 pyc3 Weigh pycnometer filled with sample pyc2->pyc3 pyc4 Calculate volume of pycnometer pyc3->pyc4 pyc5 Calculate density of sample pyc4->pyc5

Workflow for Density Determination

References

Allyl Iodide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides an in-depth overview of the chemical and physical properties of allyl iodide, detailed experimental protocols for its synthesis, and a mechanistic illustration of its formation, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound (IUPAC name: 3-iodoprop-1-ene) is a valuable reagent in organic synthesis.[1] Its high reactivity, stemming from the presence of both a carbon-carbon double bond and a labile iodine atom, makes it a versatile building block for the introduction of the allyl group in various molecular scaffolds.[2] A summary of its key quantitative data is presented in Table 1.

PropertyValue
Chemical Formula C₃H₅I
Molecular Weight 167.98 g/mol [3][4][5][6][7]
CAS Number 556-56-9[4][5][6]
Density 1.837 g/mL at 25 °C[2]
Boiling Point 101-103 °C[1]
Melting Point -99 °C[2]
Refractive Index n20/D 1.554[2][6]
Solubility Miscible with alcohol, chloroform, and ether; Insoluble in water[2][6]

Experimental Protocol: Synthesis of this compound via the Finkelstein Reaction

The Finkelstein reaction provides a reliable and efficient method for the synthesis of this compound from allyl chloride or allyl bromide. This reaction operates via an Sₙ2 mechanism and is driven to completion by the precipitation of the less soluble sodium chloride or bromide in an acetone (B3395972) solvent.[4][6]

Materials and Reagents:
  • Allyl bromide

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide in anhydrous acetone.

  • Addition of Allyl Bromide: To the stirring solution of sodium iodide in acetone, add allyl bromide dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux. The formation of a white precipitate (sodium bromide) will be observed as the reaction progresses.[4][6]

  • Work-up: After the reaction is complete (typically monitored by TLC or GC), cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation to yield the final product.

Mechanistic Pathway of this compound Synthesis

The synthesis of this compound via the Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are illustrated in the diagram below.

Finkelstein_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AllylBromide Allyl Bromide (CH₂=CHCH₂Br) TS [I···CH₂(CH)CH₂···Br]⁻ AllylBromide->TS Nucleophilic Attack Iodide Iodide Ion (I⁻ from NaI) AllylIodide This compound (CH₂=CHCH₂I) TS->AllylIodide Inversion of Stereochemistry Bromide Bromide Ion (Br⁻) TS->Bromide Leaving Group Departure

Caption: Sₙ2 mechanism of the Finkelstein reaction for this compound synthesis.

References

Synthesis of allyl iodide from allyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Allyl Iodide from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and effective methods for the synthesis of this compound from allyl alcohol. This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the allyl group in the manufacturing of pharmaceuticals and other complex organic molecules. This document details various synthetic routes, providing in-depth experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable method for their specific application.

Overview of Synthetic Transformations

The conversion of allyl alcohol to this compound involves the substitution of the hydroxyl (-OH) group with an iodide (-I) atom. As the hydroxyl group is a poor leaving group, these syntheses require its activation. The primary methods discussed herein achieve this through different reagents and intermediates, influencing the reaction conditions, yield, and purity of the final product. The choice of method often depends on factors such as substrate compatibility, desired scale, and available reagents. The most common synthetic strategies proceed via S(_N)2 or S(_N)1-type mechanisms.

A general workflow for the synthesis and purification of this compound is outlined below.

G cluster_workflow General Experimental Workflow start Combine Allyl Alcohol and Reagents in Solvent reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup wash Wash Organic Layer (e.g., with Na₂S₂O₃, Brine) workup->wash dry Dry Organic Layer (e.g., over Na₂SO₄, MgSO₄) wash->dry purify Purification (Distillation or Chromatography) dry->purify product This compound (Characterization and Storage) purify->product

Caption: General workflow for this compound synthesis.

Synthesis Methods and Experimental Protocols

Several reliable methods for the synthesis of this compound from allyl alcohol are detailed below.

Method A: Cerium(III) Chloride Heptahydrate and Sodium Iodide

This method utilizes a Lewis acid (CeCl₃·7H₂O) to activate the hydroxyl group of allyl alcohol, facilitating nucleophilic substitution by the iodide ion from sodium iodide.[1][2][3] It is known for its mild reaction conditions and high efficiency.[1]

Reaction Mechanism:

The reaction is believed to proceed through the coordination of the cerium(III) ion to the oxygen atom of the alcohol, which makes the hydroxyl group a better leaving group. This is followed by a nucleophilic attack of the iodide ion.[3]

G cluster_mechanism Mechanism: CeCl₃·7H₂O/NaI Method Allyl_Alcohol Allyl Alcohol Intermediate Activated Complex [Allyl-OH₂⁺---CeCl₃] Allyl_Alcohol->Intermediate Coordination CeCl3 CeCl₃·7H₂O CeCl3->Intermediate Allyl_Iodide This compound Intermediate->Allyl_Iodide SN2 Attack Byproduct H₂O + CeCl₃ Intermediate->Byproduct Iodide I⁻ (from NaI) Iodide->Allyl_Iodide

Caption: Mechanism of CeCl₃-mediated iodination.

Experimental Protocol:

  • To a stirred suspension of allyl alcohol (1 mmol) and sodium iodide (1.2 mmol) in acetonitrile (B52724) (10 mL), add cerium(III) chloride heptahydrate (1.5 mmol).[3]

  • Heat the resulting mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For benzylic alcohols, reactions are often complete within 20 hours.[3]

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the mixture with 0.5 N HCl, followed by saturated aqueous NaHCO₃ solution, and finally with saturated NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography or distillation to afford pure this compound.

Method B: Phosphorus and Iodine

A classic and robust method for converting alcohols to alkyl iodides involves the in-situ generation of phosphorus triiodide (PI₃) from elemental phosphorus and iodine.[4][5][6]

Reaction Mechanism:

Red phosphorus and iodine react to form phosphorus triiodide. The hydroxyl group of the alcohol then attacks the phosphorus atom of PI₃, forming an intermediate that is subsequently displaced by an iodide ion in an S(_N)2 reaction.[4][7]

G cluster_mechanism Mechanism: Phosphorus/Iodine Method P_I2 2P + 3I₂ PI3 2PI₃ P_I2->PI3 In-situ formation Intermediate [Intermediate Complex] PI3->Intermediate Allyl_Alcohol 3 x Allyl Alcohol Allyl_Alcohol->Intermediate Nucleophilic Attack Allyl_Iodide 3 x this compound Intermediate->Allyl_Iodide SN2 Displacement H3PO3 H₃PO₃ Intermediate->H3PO3

Caption: Mechanism of P/I₂-mediated iodination.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (e.g., 5 g).

  • Add allyl alcohol (e.g., 25 g) to the flask.

  • Slowly add iodine (e.g., 50 g) in small portions through the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, warm the mixture gently for a few hours to complete the reaction.

  • Distill the crude this compound directly from the reaction mixture.

  • Wash the distillate with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, then with water, and finally with a saturated sodium bicarbonate solution.

  • Dry the washed product over anhydrous calcium chloride and redistill to obtain pure this compound.

Method C: Triphenyl Phosphite (B83602) and Methyl Iodide

This method, a variation of the Rydon reaction, uses triphenyl phosphite and methyl iodide to generate a phosphonium (B103445) salt in situ, which then activates the alcohol for nucleophilic substitution.[8][9][10]

Reaction Mechanism:

Triphenyl phosphite reacts with methyl iodide to form methyltriphenoxyphosphonium iodide. The allyl alcohol then displaces a phenoxy group, and the resulting intermediate undergoes an S(_N)2 attack by the iodide ion.[10]

G cluster_mechanism Mechanism: Triphenyl Phosphite/MeI Method TPP P(OPh)₃ Salt [CH₃P(OPh)₃]⁺I⁻ TPP->Salt MeI CH₃I MeI->Salt Intermediate [Allyl-O-P(OPh)₂CH₃]⁺I⁻ Salt->Intermediate Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Intermediate - PhOH Allyl_Iodide This compound Intermediate->Allyl_Iodide SN2 Attack by I⁻ Byproduct PhOH + O=P(OPh)₂CH₃ Intermediate->Byproduct

Caption: Mechanism via phosphonium salt intermediate.

Experimental Protocol (Adapted from a procedure for neopentyl alcohol): [9]

  • In a round-bottom flask fitted with a reflux condenser, combine triphenyl phosphite (1.1 eq), allyl alcohol (1.0 eq), and methyl iodide (1.5 eq).

  • Heat the mixture under gentle reflux. The reaction progress can be monitored by observing the temperature of the refluxing liquid, which will rise as the reaction proceeds.

  • Once the reaction is complete (as indicated by TLC or GC analysis), cool the mixture.

  • Distill the reaction mixture under reduced pressure.

  • Wash the collected distillate with water, then with cold 1 N sodium hydroxide (B78521) solution to remove phenol (B47542) byproducts, and finally with water again.

  • Dry the organic product over anhydrous calcium chloride and redistill to yield pure this compound.

Method D: Acetyl Iodide

This method involves the direct reaction of allyl alcohol with acetyl iodide. It is a straightforward procedure, though acetyl iodide is a reactive and moisture-sensitive reagent.

Reaction Mechanism:

The reaction likely proceeds through the protonation of the alcohol by the acetyl iodide, followed by an S(_N)2 attack of the iodide ion on the allylic carbon.

G cluster_mechanism Mechanism: Acetyl Iodide Method Allyl_Alcohol Allyl Alcohol Intermediate Protonated Intermediate [Allyl-OH-C(=O)CH₃]⁺I⁻ Allyl_Alcohol->Intermediate AcI Acetyl Iodide AcI->Intermediate Allyl_Iodide This compound Intermediate->Allyl_Iodide SN2 Attack by I⁻ AcOH Acetic Acid Intermediate->AcOH

Caption: Mechanism of acetyl iodide reaction.

Experimental Protocol: [11]

  • In a reaction flask, combine acetyl iodide (10.6 g) and allyl alcohol (3.6 g).[11]

  • Maintain the mixture at 80-90 °C for 1 hour.[11]

  • After the reaction period, distill the mixture to afford this compound. The reported boiling point is 100-103 °C.[11]

Method E: Organotin Iodides

This method, typically found in patent literature, uses organotin iodides in the presence of hydrogen chloride to convert alcohols to alkyl iodides.[12] While effective, the toxicity and difficulty in removing organotin byproducts make it less common in modern laboratory settings.[13]

Experimental Protocol (General): [12]

  • Heat an alkyltin iodide (e.g., Bu₃SnI) with allyl alcohol in the presence of hydrogen chloride (gaseous or concentrated aqueous HCl).

  • The reaction temperature is typically maintained between 50-250 °C.

  • The resulting this compound can be recovered from the reaction mixture, for instance, by distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods. Note that conditions and yields can vary based on the specific substrate and scale of the reaction.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Citation(s)
A Allyl Alcohol, CeCl₃·7H₂O, NaIAcetonitrileReflux~2090 (for Benzyl Alcohol)[3]
B Allyl Alcohol, Red Phosphorus, IodineNone (Neat)RefluxSeveralHigh (General Method)[6][14]
C Allyl Alcohol, P(OPh)₃, MeINone (Neat)Reflux~2464-75 (for Neopentyl Alcohol)[9]
D Allyl Alcohol, Acetyl IodideNone (Neat)80-90162[11]
E Allyl Alcohol, R₃SnI, HClNone (Neat)50-250Variable58 (for n-Butyl Iodide)[12]

Conclusion

The synthesis of this compound from allyl alcohol can be achieved through various methods, each with its own set of advantages and disadvantages.

  • The CeCl₃·7H₂O/NaI system offers a mild, efficient, and environmentally benign option with high yields.[1]

  • The phosphorus and iodine method is a classic, high-yielding route, although it involves handling elemental iodine and can be vigorously exothermic.

  • The triphenyl phosphite/methyl iodide method is also effective but may require longer reaction times and careful removal of byproducts.[9]

  • The acetyl iodide method is rapid and straightforward but uses a highly reactive and corrosive reagent.[11]

  • The use of organotin iodides is generally avoided due to the toxicity and persistence of the tin byproducts.[13]

For most laboratory and development applications, the cerium(III) chloride-mediated method represents an excellent balance of efficiency, safety, and operational simplicity. The choice of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, purity requirements, and available resources.

References

The Finkelstein Reaction for the Preparation of Allyl Iodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Finkelstein reaction for the synthesis of allyl iodide, a valuable and reactive intermediate in organic synthesis. The document details the core principles of the reaction, provides in-depth experimental protocols, summarizes quantitative data, and outlines the characterization of the final product.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom in an alkyl halide with another.[1][2][3] In the context of preparing this compound, a common and efficient method is the treatment of an allyl halide, typically allyl chloride or allyl bromide, with an excess of an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent.[2][4]

The success of the classic Finkelstein reaction hinges on Le Chatelier's principle.[5] The reaction is typically carried out in acetone (B3395972), a solvent in which sodium iodide is soluble, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are poorly soluble.[2][5] This insolubility of the byproduct salt drives the equilibrium of the reversible reaction towards the formation of the desired alkyl iodide, leading to high yields.[1] Allyl halides are particularly reactive substrates for the Finkelstein reaction due to the stabilization of the SN2 transition state by the adjacent π-system of the double bond.[1][2]

Reaction Mechanism and Kinetics

The Finkelstein reaction proceeds via a classic SN2 mechanism. This is a single-step process where the incoming nucleophile (iodide ion) attacks the carbon atom bearing the leaving group (chloride or bromide) from the backside.[2] This backside attack leads to an inversion of stereochemistry if the carbon were chiral.

The rate of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group, the substrate structure, the solvent, and the temperature. For allyl halides, the reaction is exceptionally rapid compared to simple primary alkyl halides. Quantitative studies have shown that allyl chloride reacts significantly faster than n-butyl chloride.

Table 1: Relative Reaction Rates of Various Alkyl Chlorides in the Finkelstein Reaction

SubstrateRelative Rate (normalized to n-Butyl chloride = 1.00)
Methyl chloride179
n-Butyl chloride1.00
Isopropyl chloride0.0146
Allyl chloride 64
Benzyl chloride179

Data sourced from kinetic studies of the reaction with NaI in acetone at 60°C.

The enhanced reactivity of allyl chloride is attributed to the delocalization of electron density in the transition state, which lowers the activation energy of the reaction.

Experimental Protocols

Detailed methodologies for the preparation of this compound from both allyl chloride and allyl bromide are presented below.

Synthesis of this compound from Allyl Chloride

This protocol is adapted from a reported convenient method for the preparation of preparative quantities of this compound.

Experimental Workflow:

experimental_workflow_chloride cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Allyl Chloride + Sodium Iodide + Acetone heating Warm on Steam Bath (3-24 hours) reactants->heating Mix pour Pour into Water heating->pour separate Separate Organic Layer pour->separate wash_bisulfite Wash with dilute NaHSO3 solution separate->wash_bisulfite wash_water Wash with Water wash_bisulfite->wash_water dry Dry over Na2SO4 wash_water->dry distill Distill dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound from allyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Allyl Chloride76.5245.9 g0.6
Sodium Iodide149.89113 g0.75
Acetone-100-200 mL-

Procedure:

  • A mixture of allyl chloride (0.6 mole, 45.9 g), sodium iodide (0.75 mole, 113 g), and 100 mL of acetone is placed in a round-bottom flask.

  • The mixture is warmed on a steam bath for three hours. For an improved yield, the reflux time can be increased to twenty-four hours using 200 mL of acetone.

  • After the reaction is complete, the mixture is poured into 500 mL of water.

  • The organic layer is separated.

  • The organic layer is washed with a dilute sodium bisulfite solution to remove any free iodine, followed by a wash with water.

  • The crude this compound is dried over anhydrous sodium sulfate.

  • The final product is purified by distillation, collecting the fraction boiling at 101-102°C.

Quantitative Data:

Reaction Time (hours)Acetone Volume (mL)Yield (%)
310062.6
2420076.7
Synthesis of this compound from Allyl Bromide

This protocol details the synthesis of this compound from allyl bromide, often performed when allyl bromide is more readily available. The reaction should be protected from light to prevent the light-catalyzed decomposition of this compound.

Reaction Scheme:

reaction_scheme_bromide Allyl Bromide Allyl Bromide This compound This compound Allyl Bromide->this compound  + NaI (in Acetone) ---------------------->  - NaBr (precipitate)

Caption: Finkelstein reaction of allyl bromide to form this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Allyl Bromide120.980.21 mL (approx. 0.29 g)2.4 mmol
Sodium Iodide149.890.51 g3.4 mmol
Acetone-5 mL-

Procedure:

  • A suspension of allyl bromide (2.4 mmol) and sodium iodide (3.4 mmol) in 5 mL of acetone is stirred in a flask under a nitrogen atmosphere at room temperature.[6]

  • The flask is protected from light by wrapping it with aluminum foil.[6]

  • The reaction progress can be monitored by the formation of a white precipitate of sodium bromide.

  • Upon completion, the reaction mixture is typically filtered to remove the precipitated sodium bromide.

  • The filtrate is then subjected to a work-up procedure similar to that described for the reaction with allyl chloride, involving partitioning with water, washing, drying, and purification by distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (in CCl₄)δ 6.03 (m, 1H, -CH=), 5.23 (d, 1H, =CH₂ cis), 4.95 (d, 1H, =CH₂ trans), 3.82 (d, 2H, -CH₂I)
¹³C NMR δ 137.5 (-CH=), 117.5 (=CH₂), 6.5 (-CH₂I)
IR (Neat) Key peaks include C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-I stretching.
Mass Spec (GC-MS) Molecular Ion (M⁺) at m/z = 168.

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Purification and Storage

Proper purification and storage are crucial for maintaining the quality of this compound, as it can be susceptible to decomposition, often indicated by the development of a yellow or brown color due to the formation of free iodine.

Purification:

  • Washing: As mentioned in the protocols, washing the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) is effective in removing dissolved iodine.

  • Distillation: Fractional distillation is the primary method for obtaining high-purity this compound. It is important to collect the fraction at the correct boiling point (101-102°C).

Storage:

  • This compound should be stored in a dark, cool place, preferably in a refrigerator or freezer.[7]

  • The addition of a stabilizer, such as copper wire or powder, can help to scavenge any iodine that may form upon decomposition.[8]

  • Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation.

Conclusion

The Finkelstein reaction provides a robust and efficient method for the synthesis of this compound from readily available allyl halides. By understanding the underlying SN2 mechanism and leveraging the solubility differences of the involved salts, researchers can achieve high yields of this versatile synthetic intermediate. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development. Careful purification and proper storage are essential to ensure the integrity of the final product for subsequent applications.

References

Reactivity of the Carbon-Iodine Bond in Allyl Iodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl iodide (3-iodo-1-propene) is a highly reactive organoiodine compound utilized extensively in organic synthesis due to the labile nature of its carbon-iodine (C-I) bond. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, detailing its physical and chemical properties, bond energetics, and its behavior in a variety of pivotal organic reactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's synthetic utility. Key reaction classes, including nucleophilic substitutions, radical reactions, and organometallic transformations, are discussed in depth. Detailed experimental protocols for representative reactions and quantitative data are presented to facilitate practical application and further investigation.

Introduction

The unique reactivity of this compound stems from the electronic influence of the adjacent carbon-carbon double bond on the C-I bond. This interaction results in a weakened C-I bond and stabilization of intermediates, rendering this compound an excellent substrate for a wide array of chemical transformations. Its utility is prominent in the introduction of the allyl moiety, a common structural motif in natural products and pharmaceutical agents. This guide will explore the fundamental principles governing the reactivity of the C-I bond in this compound and provide practical details for its application in synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₅I[1]
Molecular Weight 167.98 g/mol [1]
Appearance Pale yellow liquid[1]
Boiling Point 101-103 °C[1]
Melting Point -99 °C[1]
Density 1.837 g/cm³ at 25 °C[1]
Refractive Index (n²⁰/D) 1.554
Solubility Insoluble in water; miscible with alcohol, ether, and chloroform.[2]

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the vinyl and methylene (B1212753) protons.
¹³C NMR Resonances for the sp² and sp³ hybridized carbons.
IR Spectroscopy Characteristic peaks for C=C and C-H stretching and bending vibrations.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.

Carbon-Iodine Bond Dissociation Energy

The reactivity of the C-I bond in this compound is fundamentally governed by its bond dissociation energy (BDE). A lower BDE facilitates homolytic cleavage to form radical intermediates and also influences the activation energy of heterolytic processes. The C-I BDE can be calculated from the standard enthalpies of formation (ΔHf°) of the molecule and its resulting radicals.

Calculation of the C-I Bond Dissociation Energy:

The bond dissociation energy is the enthalpy change (ΔH) for the homolytic cleavage of the C-I bond in the gas phase:

CH₂=CHCH₂I(g) → CH₂=CHCH₂•(g) + I•(g)

The enthalpy of this reaction can be calculated using the following equation:

ΔH = ΔHf°[CH₂=CHCH₂•(g)] + ΔHf°[I•(g)] - ΔHf°[CH₂=CHCH₂I(g)]

Using the standard enthalpies of formation at 298.15 K from the NIST Chemistry WebBook:

  • ΔHf°[CH₂=CHCH₂I(g)] = 89.8 ± 1.4 kJ/mol[3]

  • ΔHf°[CH₂=CHCH₂•(g)] (allyl radical) = 168.15 ± 0.33 kJ/mol[4]

  • ΔHf°[I•(g)] (iodine atom) = 106.76 ± 0.04 kJ/mol[5]

ΔH = (168.15 kJ/mol) + (106.76 kJ/mol) - (89.8 kJ/mol) = 185.11 kJ/mol

Table 3: Calculated Carbon-Iodine Bond Dissociation Energy

BondBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
Allyl-I185.1144.24

This relatively low bond dissociation energy, when compared to alkyl iodides, is a key factor in the high reactivity of this compound, particularly in radical reactions.

Key Reaction Classes and Mechanisms

The C-I bond in this compound readily participates in a variety of reactions, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, exhibiting significantly enhanced reactivity compared to its saturated analogue, propyl iodide. This heightened reactivity is attributed to the stabilization of the Sₙ2 transition state through overlap of the p-orbitals of the reacting center with the π-system of the adjacent double bond.

Diagram 1: Sₙ2 Reaction Pathway of this compound

sn2_reaction reactants Nu⁻ + CH₂=CH-CH₂-I ts [Nu---CH₂(CH)CH₂---I]⁻ reactants->ts Sₙ2 Attack products Nu-CH₂-CH=CH₂ + I⁻ ts->products Leaving Group Departure

Caption: Generalized Sₙ2 reaction of this compound.

Table 4: Qualitative Comparison of Sₙ2 Reaction Rates for Various Alkyl Halides

SubstrateRelative ReactivityReason for ReactivityReference(s)
Methyl IodideVery HighMinimal steric hindrance.[6][7]
This compound Very High π-system stabilizes the transition state.[6]
Ethyl IodideHighPrimary halide with low steric hindrance.[7]
Isopropyl IodideModerateSecondary halide with increased steric hindrance.[7]
tert-Butyl IodideVery LowTertiary halide, sterically hindered for Sₙ2.[7]

The Finkelstein reaction is a classic method for preparing alkyl iodides from other alkyl halides. In the context of this compound, it is often used to synthesize it from allyl chloride or bromide. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[8][9][10]

Diagram 2: Finkelstein Reaction Workflow

finkelstein_workflow start Start: Allyl Bromide/Chloride reagents Add Sodium Iodide in Acetone start->reagents reaction Reflux Reaction Mixture reagents->reaction precipitation Precipitation of NaBr/NaCl reaction->precipitation workup Aqueous Workup & Extraction precipitation->workup purification Distillation/Chromatography workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the Finkelstein reaction.

This compound is a common electrophile in the Williamson ether synthesis for the preparation of allyl ethers. The reaction involves the Sₙ2 displacement of iodide by an alkoxide or phenoxide nucleophile.[11]

Diagram 3: Williamson Ether Synthesis of Allyl Phenyl Ether

williamson_synthesis phenol Phenol phenoxide Phenoxide phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide product Allyl Phenyl Ether phenoxide->product Sₙ2 Attack allyl_iodide This compound allyl_iodide->product radical_reactions allyl_iodide This compound initiation Initiation (Heat/Light) allyl_iodide->initiation allyl_radical Allyl Radical initiation->allyl_radical dimerization Dimerization allyl_radical->dimerization addition Addition to Alkenes allyl_radical->addition abstraction Atom Abstraction allyl_radical->abstraction biallyl Biallyl dimerization->biallyl polymer Polymer addition->polymer new_product New Product abstraction->new_product barbier_reaction reactants This compound + Carbonyl Compound + Metal in_situ In situ formation of Organometallic Reagent reactants->in_situ nucleophilic_addition Nucleophilic Addition to Carbonyl in_situ->nucleophilic_addition hydrolysis Aqueous Workup (Hydrolysis) nucleophilic_addition->hydrolysis product Homoallylic Alcohol hydrolysis->product

References

Hazards and safety precautions for handling allyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Allyl Iodide

Introduction

This compound (3-iodo-1-propene, CAS No. 556-56-9) is a highly reactive organoiodine compound utilized as a versatile building block in organic synthesis.[1] Its utility in forming complex molecules makes it valuable to researchers in chemical and pharmaceutical development.[1] However, its high reactivity is also the source of significant hazards. This compound is a flammable, corrosive, and highly toxic liquid that is readily absorbed through the skin.[2][3] It is also sensitive to light and air, darkening upon exposure as it liberates iodine.[1]

This guide provides comprehensive information on the hazards associated with this compound and details essential safety precautions and handling protocols for professionals in research and development.

Physical and Chemical Properties

This compound is a yellowish liquid with a pungent, unpleasant odor.[1][4] It is denser than water and practically insoluble in it, but is miscible with common organic solvents like alcohol, ether, and chloroform.[4][5]

PropertyValueSource(s)
Molecular Formula C₃H₅I[6][7]
Molecular Weight 167.98 g/mol [6][7][8]
Appearance Yellowish liquid, darkens on exposure to light and air[1][4]
Odor Pungent, unpleasant[1][4]
Boiling Point 102-103 °C (215.6-217.4 °F) at 760 mmHg[6][7][8]
Melting Point -99 °C (-146.2 °F)[6][7]
Flash Point 18 °C (64.4 °F)[8]
Density 1.837 g/mL at 25 °C[6]
Vapor Density 5.8 (Air = 1)[7][8]
Water Solubility Practically insoluble[6][7]
Solvent Solubility Miscible with alcohol, chloroform, ether[4][5]
Stability Stable under normal pressures. Sensitive to light and air.[6][8]

Hazard Identification and Classification

This compound is classified as a highly hazardous substance due to its flammability, corrosivity, and acute toxicity.[2] Vapors are heavier than air and may travel to an ignition source and flash back.[1][6]

Hazard CategoryClassificationNotesSource(s)
Flammable Liquids Category 2 (GHS); Class 3 (DOT)Highly flammable liquid and vapor.[2][9]
Skin Corrosion/Irritation Category 1B (GHS)Causes severe skin burns and eye damage.[2]
Acute Toxicity, Oral Category 2 (GHS)Fatal if swallowed.[10]
Eye Damage/Irritation Category 1 (GHS)Causes serious eye damage.[11]
Specific Target Organ Toxicity (Single Exposure) Category 3 (GHS)May cause respiratory irritation.[10]

Toxicology and Health Effects

This compound is highly toxic by all routes of exposure: inhalation, ingestion, and skin absorption.[4] It is a strong irritant to the skin, eyes, and mucous membranes.[3][4]

Routes of Exposure and Effects:

  • Ingestion: May be fatal if swallowed.[7] Causes severe burns to the gastrointestinal tract.[7] Oral lethal-dose studies in rats noted effects including general anesthesia, cyanosis (bluish discoloration of the skin), and changes in the structure or function of the salivary glands.[2][3][4]

  • Inhalation: Inhalation of vapors can cause chemical burns to the respiratory tract, irritation of the nose and throat, coughing, and shortness of breath.[7][9] Vapors may also cause dizziness or suffocation.[7]

  • Skin Contact: Causes severe skin burns.[2][7] The substance is rapidly absorbed through the skin, contributing to systemic toxicity.[2][3]

  • Eye Contact: Causes severe eye burns and possible permanent eye damage.[7][9]

Toxicity DataValueSpeciesRouteSource(s)
LD₅₀ (Lethal Dose, 50%) 10 mg/kgRatOral[2][6][7][8]
LC₅₀ (Lethal Concentration, 50%) No data available-Inhalation[8]

Experimental Protocols: Safe Handling and Storage

Given the significant hazards, all work with this compound must be conducted within a certified chemical fume hood.[8] A standard operating procedure should be established and strictly followed.

5.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a full-face shield.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton or Silver Shield®/4H®) and a lab coat.[9] Ensure gloves are inspected prior to use and replaced immediately if contaminated or damaged.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA approved respirator with a suitable cartridge for organic vapors.[7][9]

5.2 Engineering Controls

  • All manipulations must be performed in a well-ventilated area, specifically within a certified chemical fume hood.[7][8]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]

  • All equipment used for transferring or handling the product must be grounded and bonded to prevent static discharge.[1][6] Use spark-proof tools.[8]

5.3 Handling Procedure

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Confirm the fume hood is functioning properly. Have appropriate spill cleanup materials and quenching agents readily available.

  • Dispensing: Use grounded, spark-proof tools and equipment.[8] Transfer liquids carefully to avoid splashing. Keep containers tightly closed when not in use.[7]

  • During Reaction: Monitor the reaction closely. Be aware that this compound can undergo hazardous polymerization, which may be initiated by heat.[6][7]

  • Post-Reaction: Quench any unreacted this compound carefully (see Section 9.0). Clean all equipment thoroughly.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

5.4 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Store under refrigeration (2-8°C) to maintain quality and inhibit polymerization.[5][11]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[6][7]

  • Protect from light and air.[1][6][7] The use of a nitrogen atmosphere is recommended for storage.[8]

  • Store separately from incompatible materials, especially strong oxidizing agents.[1][6][7][9]

G Diagram 1: Standard Laboratory Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use (in Fume Hood) cluster_cleanup 3. Post-Procedure Cleanup prep1 Don Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit & Quenching Agents prep2->prep3 handle1 Ground & Bond Equipment prep3->handle1 handle2 Dispense Reagent with Spark-Proof Tools handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 handle4 Monitor Reaction for Exotherms handle3->handle4 clean1 Quench Unreacted this compound handle4->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Dispose of Waste in Hazardous Waste Container clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Diagram 1: Standard Laboratory Handling Workflow for this compound

Accidental Release Measures

In case of a spill, immediate and appropriate action is critical to prevent injury and fire.

6.1 Spill Response Protocol

  • Evacuate: Immediately evacuate all personnel from the affected area.[2]

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[1]

  • Ignition Control: Eliminate all sources of ignition (no smoking, flares, sparks, or flames).[1]

  • Ventilate: Ensure the area is well-ventilated, but only if it can be done safely.[4]

  • Containment: For small spills, absorb with an inert, non-combustible material such as dry lime, sand, or soda ash.[1][9] Do not use combustible materials like paper towels. For large spills, dike the area to prevent spreading.[1] A vapor-suppressing foam may be used to reduce vapors.[7]

  • Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][9]

  • Decontamination: Ventilate and wash the spill area after cleanup is complete.[9]

G Diagram 2: Spill Response Decision Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size (Is it manageable?) evacuate->assess ppe_small Don Appropriate PPE (Respirator, Gloves, etc.) assess->ppe_small  Yes evac_large Evacuate Building Pull Fire Alarm assess->evac_large No   small_spill_actions Small Spill Procedure ign_small Eliminate Ignition Sources ppe_small->ign_small absorb Cover with Inert Absorbent (Sand, Soda Ash) ign_small->absorb collect Collect with Non-Sparking Tools into Waste Container absorb->collect decon Decontaminate & Ventilate Area collect->decon end Response Complete decon->end large_spill_actions Large Spill Procedure call_ehs Call Emergency Services / EH&S evac_large->call_ehs isolate Isolate Area Prevent Entry call_ehs->isolate isolate->end

Diagram 2: Spill Response Decision Workflow

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[6] All first aid should be administered while taking precautions to avoid self-contamination.

  • Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration, but DO NOT use mouth-to-mouth resuscitation.[6][7] Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[6][8] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with running water for at least 30 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][6]

  • Ingestion: Call a poison control center or doctor immediately.[6] Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6]

G Diagram 3: First Aid Response Workflow exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Lungs skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes ingestion Ingestion route->ingestion Mouth inh_act Move to Fresh Air. Provide Oxygen if Needed. NO Mouth-to-Mouth. inhalation->inh_act skin_act Remove Contaminated Clothing. Flush Skin with Water for 15-30 min. skin->skin_act eye_act Flush Eyes with Water for 30 min. Remove Contact Lenses. eye->eye_act ing_act DO NOT Induce Vomiting. Rinse Mouth with Water. ingestion->ing_act medical Seek IMMEDIATE Medical Attention inh_act->medical skin_act->medical eye_act->medical ing_act->medical

Diagram 3: First Aid Response Workflow

Firefighting Measures

This compound is a highly flammable liquid with a low flash point.[2]

  • Extinguishing Media: For small fires, use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][6] For large fires, use water spray, fog, or alcohol-resistant foam.[1][6] Water may be ineffective and should not be used in straight streams.[6]

  • Firefighting Hazards: Vapors can form explosive mixtures with air.[1] Containers may explode when heated.[1][6] During a fire, irritating and highly toxic gases, including hydrogen iodide, carbon monoxide, and carbon dioxide, may be generated.[6][7][9]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2] Use water spray to keep fire-exposed containers cool.[6][9]

Disposal Considerations

Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[7] this compound and materials contaminated with it must be disposed of as hazardous waste.[9] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[8] Do not empty into drains.[8]

For laboratory-scale waste, small amounts of unreacted this compound in solution can be quenched by slowly adding to a stirred solution of sodium thiosulfate. The reaction can be exothermic and should be performed in an ice bath. However, this should only be performed by trained personnel, and the resulting mixture must still be disposed of as hazardous waste.

Reactivity and Incompatibilities

  • Chemical Stability: The material is stable under recommended storage conditions but darkens on exposure to air and light.[1][6]

  • Hazardous Polymerization: May occur, especially when heated or if the stabilizer is lost.[6][7]

  • Incompatible Materials: Avoid strong oxidizing agents (such as perchlorates, peroxides, and nitrates).[1][6][7][9] It is also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen iodide, carbon monoxide, and carbon dioxide.[6][7]

References

Spectroscopic Analysis of Allyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for allyl iodide (3-iodoprop-1-ene). The information is curated for researchers and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification and characterization of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.04m-H-2
5.24d9.70H-3 (trans to H-2)
4.97d16.49H-3 (cis to H-2)
3.86d7.66H-1

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
136.6C-2
117.8C-3
6.6C-1

Solvent: Not specified

Experimental Protocols

General ¹H and ¹³C NMR Spectroscopy Protocol:

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-25 mg/mL. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument.

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
3080=C-H stretch
2980C-H stretch (asymmetric)
2860C-H stretch (symmetric)
1640C=C stretch
1410CH₂ scissoring
1208C-I stretch
985=CH₂ wag
920=CH wag
Experimental Protocols

General Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

The IR spectrum of liquid this compound can be obtained using the neat liquid technique. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer.

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec NMR_Data Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->NMR_Data IR_Data Process IR Data (Background Subtraction) IR_Spec->IR_Data Structure_Elucidation Structure Elucidation & Data Interpretation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

The Discovery and Enduring Utility of 3-Iodopropene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropene, commonly known as allyl iodide, is a versatile organoiodine compound that has played a significant role in the advancement of organic synthesis. Its unique reactivity, stemming from the presence of both a double bond and a labile carbon-iodine bond, has made it a valuable building block for the introduction of the allyl group and a precursor to a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of 3-iodopropene, along with detailed experimental protocols for its synthesis, catering to researchers, scientists, and professionals in the field of drug development.

Historical Perspective: The Dawn of Allyl Chemistry

The journey into the world of allyl compounds began in the mid-19th century. In 1844, Theodor Wertheim, while investigating the components of garlic oil (Allium sativum), isolated a sulfur-containing compound which he named "Schwefelallyl" (sulfur allyl), thus coining the term "allyl." This seminal work laid the foundation for the exploration of a new class of organic molecules.

The first documented synthesis of 3-iodopropene was a landmark achievement by the French chemists Marcellin Berthelot and Sebastiano de Luca in 1854. Their pioneering work, "Action de l'iodure de phosphore sur la glycérine" (Action of phosphorus iodide on glycerin), published in Comptes Rendus and later detailed in Annales de Chimie et de Physique in 1856, described a vigorous reaction that yielded this novel compound.[1][2] This discovery was not merely the creation of a new molecule but the unlocking of a key reagent that would significantly expand the toolkit of synthetic chemists.

Physicochemical Properties of 3-Iodopropene

A thorough understanding of the physical and chemical properties of 3-iodopropene is crucial for its safe handling and effective application in research and development.

PropertyValueReference(s)
Molecular Formula C₃H₅I[1]
Molar Mass 167.98 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Density 1.83 g/cm³ at 20 °C[1]
Melting Point -99 °C[1]
Boiling Point 101-103 °C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[1]
Refractive Index (n²⁰/D) 1.554[1]

Experimental Protocols

The Historic Synthesis of 3-Iodopropene by Berthelot and de Luca (1854)

This protocol is based on the historical account of the first synthesis of 3-iodopropene. Modern safety precautions should be strictly adhered to when attempting any chemical synthesis.

Objective: To replicate the first synthesis of 3-iodopropene from glycerin and phosphorus iodide.

Materials:

  • Glycerin (concentrated)

  • Phosphorus triiodide (crystallized)

  • Retort with a condenser and receiving flask

  • Heating apparatus

Procedure:

  • In a retort, carefully mix one part of crystallized phosphorus triiodide with one part of concentrated glycerin.[2]

  • A vigorous reaction will ensue, leading to the evolution of gas and the distillation of a liquid.[2]

  • The distillate will consist of two layers. The lower, denser layer is crude 3-iodopropene.

  • The crude product can be separated and purified by fractional distillation.

Reaction Pathway:

G Glycerin Glycerin (C₃H₈O₃) AllylIodide 3-Iodopropene (C₃H₅I) Glycerin->AllylIodide + PI₃ Byproducts Phosphorous Acid + Water Glycerin->Byproducts PI3 Phosphorus Triiodide (PI₃) PI3->AllylIodide PI3->Byproducts

Caption: Synthesis of 3-Iodopropene from Glycerin.

Modern Synthesis: The Finkelstein Reaction

A more common and controlled method for preparing 3-iodopropene in a modern laboratory setting is the Finkelstein reaction, which involves a halide exchange.

Objective: To synthesize 3-iodopropene from allyl bromide via a Finkelstein reaction.

Materials:

  • Allyl bromide

  • Sodium iodide

  • Acetone (B3395972) (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.

  • To this solution, add allyl bromide dropwise with stirring.

  • Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by the precipitation of sodium bromide.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium bromide.

  • The acetone is removed from the filtrate by distillation.

  • The resulting crude 3-iodopropene is then purified by fractional distillation.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_products Products Allyl Bromide Allyl Bromide Add Allyl Bromide Add Allyl Bromide Allyl Bromide->Add Allyl Bromide Sodium Iodide Sodium Iodide Dissolve NaI in Acetone Dissolve NaI in Acetone Sodium Iodide->Dissolve NaI in Acetone Dissolve NaI in Acetone->Add Allyl Bromide Reflux Reflux Add Allyl Bromide->Reflux Cool & Filter Cool & Filter Reflux->Cool & Filter Remove Acetone Remove Acetone Cool & Filter->Remove Acetone Sodium Bromide (precipitate) Sodium Bromide (precipitate) Cool & Filter->Sodium Bromide (precipitate) Fractional Distillation Fractional Distillation Remove Acetone->Fractional Distillation 3-Iodopropene 3-Iodopropene Fractional Distillation->3-Iodopropene

Caption: Finkelstein Reaction Workflow for 3-Iodopropene Synthesis.

Applications in Research and Drug Development

The synthetic utility of 3-iodopropene is vast. The allyl group is a common motif in many natural products and pharmaceuticals, and 3-iodopropene serves as a primary source for its introduction. Key applications include:

  • Allylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including carbanions, amines, alkoxides, and thiolates, to introduce the allyl group.

  • Grignard and Organometallic Reagents: 3-Iodopropene can be used to prepare the corresponding Grignard reagent (allylmagnesium iodide) and other organometallic compounds, which are powerful tools for carbon-carbon bond formation.

  • Precursor to other Allyl Compounds: It serves as a starting material for the synthesis of other important allyl derivatives, such as allyl alcohol, allylamine, and various allyl esters and ethers.

Signaling Pathway Illustration (Hypothetical):

In a hypothetical drug development context, a molecule synthesized using 3-iodopropene could be designed to interact with a specific signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a target for such a molecule.

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Molecule Drug Molecule (Allyl-containing) RAF RAF Molecule->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (e.g., Proliferation) TF->Response

References

An In-depth Technical Guide to the Mechanism of Action of Allyl Iodide in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl iodide is a highly reactive organic halide that serves as a versatile substrate in nucleophilic substitution reactions. Its unique structural feature—a carbon-carbon double bond adjacent to the carbon bearing the leaving group—profoundly influences its reaction mechanisms and reactivity compared to its saturated alkyl counterparts. This guide provides a comprehensive technical overview of the mechanisms of action of this compound in substitution reactions, including S(_N)1, S(_N)2, and the corresponding allylic rearrangement pathways, S(_N)1' and S(_N)2'. It delves into the kinetics, stereochemistry, and the factors governing the competition between these pathways. Detailed experimental protocols and quantitative data are presented to offer a practical understanding for researchers in drug development and organic synthesis.

Core Principles of this compound Reactivity

This compound's enhanced reactivity in substitution reactions stems from the electronic influence of the adjacent π-system. This interaction stabilizes both the transition states of bimolecular reactions and the intermediates of unimolecular reactions.

The S(_N)2 and S(_N)2' Mechanisms

In the presence of a strong nucleophile, particularly in a polar aprotic solvent, this compound readily undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction. The π-orbital of the double bond overlaps with the p-orbital of the reacting carbon, lowering the energy of the transition state and thus accelerating the reaction rate compared to a typical primary alkyl iodide.

A competing bimolecular pathway, termed S(_N)2', involves the nucleophile attacking the γ-carbon (the carbon at the other end of the double bond). This attack is accompanied by a rearrangement of the double bond and expulsion of the iodide leaving group. The S(_N)2' mechanism is more likely to occur when the α-carbon is sterically hindered.

The S(_N)1 and S(_N)1' Mechanisms

In a polar protic solvent and with a weak nucleophile, this compound can undergo a unimolecular nucleophilic substitution (S(_N)1) reaction. The rate-determining step is the departure of the iodide ion to form a resonance-stabilized allylic carbocation. This delocalization of the positive charge over two carbons significantly lowers the activation energy for carbocation formation.

The nucleophile can then attack either of the two carbons that share the positive charge. Attack at the α-carbon results in the direct substitution product (S(_N)1), while attack at the γ-carbon leads to the allylic rearrangement product (S(_N)1'). The ratio of these products is dependent on the specific structure of the this compound and the reaction conditions.

Reaction Pathways and Logical Relationships

The choice between the S(_N)1/S(_N)1' and S(_N)2/S(_N)2' pathways is governed by several key factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

G Factors Influencing this compound Substitution Mechanisms Substrate Substrate (this compound) SN2_SN2_prime SN2 / SN2' Pathway Substrate->SN2_SN2_prime Primary Carbon SN1_SN1_prime SN1 / SN1' Pathway Substrate->SN1_SN1_prime Tertiary Carbon Nucleophile Nucleophile Nucleophile->SN2_SN2_prime Strong (e.g., N3⁻, SCN⁻) Nucleophile->SN1_SN1_prime Weak (e.g., H₂O, ROH) Solvent Solvent Solvent->SN2_SN2_prime Polar Aprotic (e.g., Acetone, DMF) Solvent->SN1_SN1_prime Polar Protic (e.g., H₂O, EtOH) Temperature Temperature Temperature->SN1_SN1_prime Higher Temp.

Caption: Factors influencing the mechanistic pathways of this compound substitution.

Quantitative Data on Reaction Kinetics and Product Distribution

The following table summarizes available data on the reaction of this compound with various nucleophiles, highlighting the solvent-dependent nature of the reaction mechanism. A study by Wang and Goto demonstrated that the reaction of alkyl iodides with sodium azide (B81097) can lead to either substitution or radical formation depending on the solvent polarity.[1] In polar solvents, the substitution to form allyl azide is the predominant pathway.[1]

NucleophileSolventTemperature (°C)Product(s)ObservationsReference(s)
NaN₃Dimethyl sulfoxide (B87167) (DMSO)50Allyl azideQuantitative conversion to the substitution product.[1]
NaN₃Toluene70Allyl radicalPredominant formation of the radical species.[1]
SCN⁻Not specifiedNot specifiedAllyl thiocyanate (B1210189)The thiocyanate anion can also act as a nucleophile.[1]
OCN⁻Not specifiedNot specifiedAllyl isocyanateThe cyanate (B1221674) anion can also participate in substitution.[1]

Note: This table is illustrative and based on available data. Comprehensive kinetic data for a wide range of conditions for this compound specifically is limited in the readily available literature.

Experimental Protocols

General Procedure for Kinetic Analysis of this compound Substitution

This protocol outlines a general method for studying the kinetics of the reaction between this compound and a nucleophile using techniques like gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare solutions of This compound and Nucleophile in the chosen solvent InternalStandard Add Internal Standard for quantification (e.g., dodecane (B42187) for GC) Reactants->InternalStandard Mix Mix reactants in a thermostatted reaction vessel at the desired temperature InternalStandard->Mix Sample Withdraw aliquots at specific time intervals Mix->Sample Quench Quench the reaction (e.g., by rapid cooling or dilution) Sample->Quench Analyze Analyze aliquots by GC or qNMR to determine the concentration of reactants and products Quench->Analyze Plot Plot concentration vs. time to determine the rate law and rate constant Analyze->Plot

Caption: A generalized workflow for studying the kinetics of this compound substitution reactions.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., sodium azide, potassium thiocyanate) in the desired solvent (e.g., methanol, DMSO) to known concentrations. An internal standard is added for accurate quantification in chromatographic analysis.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostatted bath. Initiate the reaction by mixing the solutions.

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling, dilution with a cold solvent, or by adding a reagent that consumes one of the reactants.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique.

    • Gas Chromatography (GC): Separate and quantify the reactant (this compound) and product(s). The peak areas are integrated and compared to the internal standard to determine their concentrations.[2][3][4]

    • Quantitative ¹H NMR (qNMR): Monitor the disappearance of signals corresponding to the reactant and the appearance of signals for the product(s). The integrals of the peaks are used to determine the relative concentrations.[5][6]

  • Data Processing: Plot the concentration of this compound versus time. From this data, the order of the reaction and the rate constant can be determined.

Protocol for Product Distribution Analysis in Allylic Rearrangement

To determine the ratio of direct substitution (S(_N)2 or S(_N)1) to allylic rearrangement (S(_N)2' or S(_N)1') products, a similar experimental setup is used, with a focus on the identification and quantification of the isomeric products.

Methodology:

  • Reaction: Carry out the substitution reaction as described above. Allow the reaction to proceed to completion or to a significant conversion.

  • Work-up: After the reaction is complete, perform a suitable work-up procedure to isolate the organic products. This may involve extraction, washing, and drying.

  • Product Identification and Quantification:

    • GC-MS: Use Gas Chromatography-Mass Spectrometry to separate the isomeric products and identify them based on their mass spectra. The relative peak areas in the gas chromatogram can be used to determine the product ratio.[7]

    • ¹H NMR Spectroscopy: The proton NMR spectrum of the product mixture can be used to identify and quantify the different isomers. Distinct signals for each isomer (e.g., vinylic protons, protons adjacent to the new functional group) can be integrated to determine their molar ratio.

    • Stereochemical Analysis: For reactions involving chiral substrates, techniques such as chiral chromatography or NMR with chiral shift reagents may be necessary to determine the stereochemical outcome (inversion or retention of configuration).[8][9]

Signaling Pathways: Resonance Stabilization

The enhanced reactivity of this compound is fundamentally linked to the resonance stabilization of the intermediates and transition states.

G Resonance Stabilization in Allylic Systems cluster_cation SN1 Intermediate cluster_transition_state SN2 Transition State Cation1 H₂C=CH-CH₂⁺ Cation2 ⁺H₂C-CH=CH₂ Cation1->Cation2 TS [Nu---CH₂(CH=CH₂)---I]⁻ Stabilization π-system overlap lowers transition state energy TS->Stabilization

Caption: Resonance stabilization of the allylic carbocation (S(_N)1) and transition state (S(_N)2).

Conclusion

This compound exhibits a rich and complex reactivity in nucleophilic substitution reactions, with multiple competing pathways available. The interplay of substrate structure, nucleophile strength, and solvent polarity dictates the predominant mechanism. For researchers in drug development and organic synthesis, a thorough understanding of these mechanistic nuances is crucial for predicting reaction outcomes and designing efficient synthetic routes. The experimental protocols outlined in this guide provide a framework for the quantitative investigation of these fascinating and synthetically useful reactions. Further research providing detailed kinetic data for a broader range of nucleophiles and solvent systems would be invaluable to the field.

References

Allyl Iodide: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and detailed applications of allyl iodide. It is designed to serve as a critical resource for professionals in research, and drug development, offering a consolidated reference for sourcing, handling, and utilizing this versatile reagent.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers globally, catering to both research and industrial scales. It is typically offered in purities ranging from 97% to over 98%, often stabilized with copper to prevent decomposition.[1][2] The compound is a pale yellow to reddish-brown liquid, and its stability can be affected by exposure to light and air.[3]

Below is a summary of prominent suppliers and their typical product specifications:

SupplierPurity/GradeStabilizerAvailable Quantities
Thermo Fisher Scientific 97%Stabilized25 mL
Sigma-Aldrich (Merck) 98%Copper25 g, 100 g
TCI America >98.0% (GC)Copper chip25 g, 100 g, 500 g
Alpha Chemika 98% (Laboratory Grade)Not specified500 mL
Oakwood Chemical Not specifiedCopperNot specified
Infinium Pharmachem Not specifiedNot specifiedNot specified

This table is not exhaustive and represents a selection of major suppliers. Researchers should consult individual supplier websites for the most current product information and availability.

Synthesis of this compound

This compound can be synthesized through several methods, with the Finkelstein reaction being a common and efficient laboratory-scale approach.[4][5] This reaction involves the treatment of an allyl halide (typically allyl bromide or allyl chloride) with an excess of sodium iodide in a suitable solvent, such as acetone (B3395972).[5][6] The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the reaction to completion.[5][6]

This protocol is a generalized procedure based on established Finkelstein reaction principles.

Materials:

  • Allyl bromide

  • Sodium iodide

  • Acetone (anhydrous)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone. The flask should be under an inert atmosphere (nitrogen or argon).

  • Addition of Allyl Bromide: Slowly add allyl bromide to the stirred solution of sodium iodide in acetone.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate (sodium bromide) will be observed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with an equal volume of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by distillation.

Below is a diagram illustrating the workflow of the Finkelstein reaction for the synthesis of this compound.

Finkelstein_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaI in anhydrous acetone B Establish inert atmosphere (N2/Ar) A->B C Add Allyl Bromide B->C Start Reaction D Reflux and Monitor (TLC) C->D E Precipitation of NaBr D->E F Cool and Filter E->F Reaction Complete G Wash with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Distill for Pure this compound I->J

Finkelstein Reaction Workflow for this compound Synthesis.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[4][7] Its high reactivity makes it an excellent precursor for introducing the allyl group into various molecular scaffolds.

N-alkyl-2-pyrrolidones are important intermediates in pharmaceutical chemistry. This compound can be used to introduce the allyl group onto the nitrogen atom of a pyrrolidone ring system.

Sorbic acid and its esters are used as antimicrobial preservatives in food and pharmaceutical formulations.[8] this compound can be utilized in the synthesis of allyl sorbate.

Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis of 5,5-disubstituted barbituric acids can involve the use of this compound to introduce an allyl group at the 5-position of the barbituric acid core.[4]

Experimental Protocol: Synthesis of 5-Allyl-5-Substituted Barbituric Acid (Generalized)

This protocol outlines a general procedure for the allylation of a 5-monosubstituted barbituric acid.

Materials:

  • 5-monosubstituted barbituric acid

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • This compound

  • Reflux apparatus

  • Stirring equipment

  • Acid for neutralization (e.g., HCl)

Procedure:

  • Deprotonation: Dissolve the 5-monosubstituted barbituric acid in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol to deprotonate the C-5 position, forming the corresponding sodium salt.

  • Allylation: To the resulting solution, add this compound dropwise with stirring.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from an appropriate solvent to yield the pure 5-allyl-5-substituted barbituric acid.

The following diagram illustrates the general synthetic pathway for 5,5-disubstituted barbituric acids using this compound.

Barbituric_Acid_Synthesis Start 5-Monosubstituted Barbituric Acid Intermediate Deprotonated Intermediate (Sodium Salt) Start->Intermediate Deprotonation Reagent1 Sodium Ethoxide in Ethanol Reagent1->Intermediate Product 5-Allyl-5-Substituted Barbituric Acid Intermediate->Product Allylation Reagent2 This compound Reagent2->Product

Synthesis of 5,5-disubstituted barbituric acids.

This compound is also employed in the synthesis of organometallic catalysts.[4] The allyl ligand is a versatile component in many catalytic systems used in a variety of organic transformations.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor, and it is fatal if swallowed.[1][9] It causes severe skin burns and eye damage.[1][9] It is also light and air-sensitive.[1]

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ground and bond containers when transferring material to prevent static discharge.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] It should be stored under refrigeration and protected from light.[1][9] Keep the container tightly closed when not in use.[1]

Quantitative Safety and Physical Data:

PropertyValue
CAS Number 556-56-9
Molecular Formula C₃H₅I
Molecular Weight 167.98 g/mol
Boiling Point 102-103 °C
Melting Point -99 °C
Density 1.837 g/mL at 25 °C
Flash Point 18 °C
Refractive Index n20/D 1.554

Data sourced from various supplier safety data sheets.

References

An In-Depth Technical Guide to the Thermochemical Properties of Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl iodide (3-iodopropene) is a versatile organic halide employed in a variety of synthetic applications, including the synthesis of N-alkyl-2-pyrrolidones, sorbic acid esters, and organometallic catalysts.[1] A thorough understanding of its thermochemical properties is paramount for optimizing reaction conditions, predicting reaction outcomes, and ensuring process safety. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, including its enthalpy of formation, carbon-iodine bond dissociation energy, heat capacity, and entropy. Detailed experimental methodologies for key determinations are also presented to provide a complete picture for researchers in the field.

Thermochemical Data Summary

The core thermochemical properties of this compound are summarized in the tables below for both the liquid and gaseous phases. These values have been compiled from various experimental studies and critically evaluated data sources.

Table 1: Standard Enthalpy of Formation of this compound

PhaseΔfH°(298.15 K) (kJ/mol)MethodReference
Liquid55.2 ± 5.4CalorimetryGellner and Skinner, 1949 (Derived by Cox and Pilcher, 1970)[2]
Gas89.8 ± 1.4Equilibrium StudyRodgers, Golden, et al., 1966[2]
Gas93.3 ± 6.3CalorimetryGellner and Skinner, 1949 (Derived by Cox and Pilcher, 1970)[2]
Gas99.5Ionization MethodTraeger, 1984[2]

Table 2: Carbon-Iodine Bond Dissociation Energy of this compound

BondDH°(298 K) (kJ/mol)Method
CH2=CHCH2-IData not explicitly found in search resultsPhotofragment Translational Spectroscopy / Pyrolysis (Implied)

Table 3: Heat Capacity and Entropy of this compound

PhasePropertyValueMethod
LiquidCpExperimental data not explicitly found in search resultsCalorimetry (Implied)
GasCpExperimental data not explicitly found in search results
LiquidExperimental data not explicitly found in search resultsCalorimetry (Implied)
GasExperimental data not explicitly found in search results

Key Experimental Protocols

A variety of experimental techniques have been employed to determine the thermochemical properties of this compound and related compounds. The following sections detail the methodologies for some of the most relevant experimental approaches.

Calorimetry for Enthalpy of Formation

Experimental Workflow for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder (e.g., a platinum crucible) within a high-pressure vessel known as a "bomb." A small amount of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A fuse wire (e.g., platinum or iron) is connected to ignition electrodes and positioned in contact with the sample or combustion aid.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a high-precision thermometer to monitor the temperature of the water.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb, the water, and the calorimeter components, causing a rise in temperature. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (the "calorimeter constant") is determined in a separate experiment by burning a substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the calorimeter constant, after applying corrections for the heat of combustion of the fuse wire and any combustion aids.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O) and the heat of formation of HI (from the iodine in the sample).

experimental_workflow_bomb_calorimetry cluster_sample_prep Sample Preparation cluster_bomb_assembly Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis a Weigh this compound b Place in Crucible a->b c Seal in Bomb b->c d Pressurize with O2 c->d e Attach Fuse Wire d->e f Submerge Bomb in Water e->f g Ignite Sample f->g h Record Temperature Rise g->h j Calculate Heat of Combustion h->j i Determine Calorimeter Constant i->j k Calculate Enthalpy of Formation j->k

Photofragment Translational Spectroscopy for Bond Dissociation Energy

The carbon-iodine bond dissociation energy in this compound can be investigated using photofragment translational spectroscopy. This technique provides detailed information about the energetics and dynamics of photodissociation processes.[3]

Experimental Workflow for Photofragment Translational Spectroscopy:

  • Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., helium) is expanded through a nozzle into a high-vacuum chamber. This creates a supersonic molecular beam where the this compound molecules are cooled to very low rotational and vibrational temperatures.

  • Photodissociation: The molecular beam is crossed at a right angle by a pulsed laser beam of a specific wavelength (e.g., in the UV region). The laser light is absorbed by the this compound molecules, leading to the cleavage of the C-I bond and the formation of allyl radicals and iodine atoms.

  • Fragment Detection: The recoiling photofragments travel from the interaction region to a detector located at a fixed distance. The detector is typically a mass spectrometer that can be tuned to detect either the allyl radical or the iodine atom.

  • Time-of-Flight Measurement: The time it takes for the photofragments to travel from the interaction region to the detector is measured. This "time-of-flight" is dependent on the velocity of the fragments.

  • Data Analysis: By measuring the time-of-flight distribution of the photofragments at different angles relative to the polarization of the laser, the translational energy distribution of the fragments can be determined.

  • Calculation of Bond Dissociation Energy: The C-I bond dissociation energy can be calculated from the maximum measured translational energy of the photofragments and the known energy of the laser photon, taking into account the electronic states of the iodine atom produced.

experimental_workflow_pts cluster_beam_gen Molecular Beam Generation cluster_photodissociation Photodissociation cluster_detection Fragment Detection cluster_analysis Data Analysis a This compound + Carrier Gas b Supersonic Expansion a->b c Cross with Pulsed Laser b->c d C-I Bond Cleavage c->d e Time-of-Flight Measurement d->e f Mass Spectrometric Detection e->f g Translational Energy Distribution f->g h Calculate Bond Dissociation Energy g->h

Logical Relationships of Thermochemical Data

The various thermochemical parameters of this compound are interconnected. The following diagram illustrates the logical flow of how these properties are related and can be used to derive one another.

logical_relationships enthalpy_formation Standard Enthalpy of Formation (ΔfH°) reaction_enthalpy Reaction Enthalpy (ΔrH°) enthalpy_formation->reaction_enthalpy Hess's Law bond_dissociation Bond Dissociation Energy (DH°) bond_dissociation->reaction_enthalpy Homolytic Cleavage heat_capacity Heat Capacity (Cp) heat_capacity->enthalpy_formation Temperature Correction entropy Standard Entropy (S°) heat_capacity->entropy Integration from 0 K gibbs_energy Gibbs Free Energy (ΔG°) entropy->gibbs_energy ΔG° = ΔH° - TΔS° reaction_enthalpy->gibbs_energy Thermodynamic Cycle

Conclusion

This technical guide has provided a consolidated source of thermochemical data for this compound, intended to be a valuable resource for researchers and professionals in the chemical sciences. The tabulated data, coupled with detailed experimental methodologies and a visualization of the interplay between different thermochemical properties, offers a robust foundation for further research and application involving this important organic halide. While key data for the enthalpy of formation has been presented, further experimental work is required to definitively determine the heat capacity, entropy, and C-I bond dissociation energy of this compound with high precision.

References

Allyl Iodide: A Technical Guide to Stability and Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl iodide (3-iodoprop-1-ene) is a valuable reagent in organic synthesis, utilized in the introduction of the allyl group in the manufacturing of pharmaceuticals and other fine chemicals. Despite its utility, this compound is known for its inherent instability, which can impact reaction yields, reproducibility, and safety. This technical guide provides an in-depth analysis of the stability of this compound and a comprehensive overview of its primary decomposition pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to handle, store, and utilize this compound effectively and safely.

Core Stability Profile

This compound is a pale yellow liquid that is sensitive to light, air, and heat.[1][2] Upon exposure to these elements, it darkens due to the formation of elemental iodine, a key indicator of decomposition.[1][2] For optimal stability, it is recommended to store this compound in a dark, cool, and inert atmosphere.[2] Commercial preparations are often stabilized with copper chips to scavenge iodine and inhibit radical-mediated decomposition.[3]

Storage and Handling Recommendations

To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for short-term storage. For longer-term storage (up to three months), dissolution in a solvent like hexane (B92381) and storage in a dark freezer at -5°C can be effective.[2][4]

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.

  • Light: this compound should always be stored in amber or opaque containers to protect it from light-induced decomposition.[2]

  • Purity: Impurities can catalyze decomposition. Therefore, using freshly purified this compound is advisable for sensitive applications.

Quantitative Stability Data

ParameterValueConditionsReference(s)
C-I Bond Dissociation Energy ~55.0 ± 0.3 kcal/molGas Phase[5]
Thermal Decomposition (Pyrolysis)
Arrhenius A-factor (log A, s⁻¹)14.00Gas Phase[6]
Activation Energy (Ea, kcal/mol)45.9Gas Phase[6]
Photodissociation Quantum Yield (Φ) Varies with wavelengthGas Phase[7][8]

Major Decomposition Pathways

The decomposition of this compound can proceed through several distinct pathways, with the predominant mechanism being highly dependent on the reaction conditions, including temperature, light, and the presence of other chemical species such as nucleophiles, bases, or oxygen.

Photochemical Decomposition (Photolysis)

Exposure to light, particularly in the ultraviolet region, leads to the homolytic cleavage of the weak carbon-iodine bond, generating an allyl radical and an iodine atom. This is a primary initiation step for further radical-mediated reactions.

  • Preparation of this compound Solution: Prepare a dilute solution of this compound in a photochemically inert solvent (e.g., hexane or cyclohexane) of a known concentration.

  • UV-Vis Spectrum Acquisition: Record the initial UV-Vis absorption spectrum of the solution. This compound itself has a UV absorption maximum, but the key is to monitor the formation of iodine (I₂) or the triiodide ion (I₃⁻).

  • Photolysis: Irradiate the solution with a light source of a specific wavelength (e.g., a mercury lamp with a filter or a laser).

  • Time-course Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Monitor the increase in absorbance at the characteristic wavelengths for I₂ (around 520 nm in non-polar solvents) or I₃⁻ (around 288 nm and 350 nm in the presence of excess iodide).[4][9] The rate of formation of these species can be used to determine the quantum yield of photodecomposition.[10]

Photolysis This compound This compound Allyl Radical Allyl Radical This compound->Allyl Radical hν (Light) Iodine Atom Iodine Atom This compound->Iodine Atom hν (Light) Iodine (I2) Iodine (I2) Iodine Atom->Iodine (I2) Recombination

Fig. 1: Photochemical decomposition of this compound.
Thermal Decomposition (Pyrolysis)

In the gas phase at elevated temperatures, this compound can undergo unimolecular decomposition. The primary step is the homolysis of the C-I bond. The resulting allyl radicals can then recombine or participate in other reactions.

  • Flow Reactor Setup: Utilize a heated flow tube or a shock tube apparatus.

  • Sample Introduction: Introduce a carrier gas (e.g., argon or nitrogen) saturated with this compound vapor into the reactor at a controlled flow rate.

  • Temperature Control: Maintain a precise and uniform temperature within the reactor.

  • Product Analysis: The products exiting the reactor can be analyzed in real-time using techniques such as mass spectrometry or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.

  • Kinetic Analysis: By varying the temperature and residence time, the rate constants and Arrhenius parameters for the decomposition can be determined.[11][12]

Pyrolysis This compound This compound Allyl Radical Allyl Radical This compound->Allyl Radical Δ (Heat) Iodine Atom Iodine Atom This compound->Iodine Atom Δ (Heat) Biallyl Biallyl Allyl Radical->Biallyl Dimerization

Fig. 2: Thermal decomposition (pyrolysis) of this compound.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound is highly reactive towards nucleophilic substitution. It can react via both Sₙ1 and Sₙ2 mechanisms, and the predominant pathway is influenced by the nature of the nucleophile, the solvent, and the substrate itself.[13][14]

  • Sₙ2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds in a single concerted step with inversion of configuration.[14][15]

  • Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of products, including rearranged isomers.[13][16]

  • Reactant Preparation: Dissolve this compound and the desired nucleophile in the chosen solvent.

  • Reaction Conditions: Maintain the reaction at a constant temperature and monitor its progress over time.

  • Product Analysis by NMR and GC-MS:

    • NMR Spectroscopy: At various time points, take an aliquot of the reaction mixture and quench the reaction. Use ¹H and ¹³C NMR to identify the structure of the substitution products and any potential rearrangement products.[17][18][19]

    • GC-MS: Separate and identify the components of the reaction mixture to determine the product distribution.

  • Kinetic Studies: By monitoring the disappearance of the starting material and the appearance of the product(s) over time (e.g., using HPLC or GC), the reaction rate can be determined. Comparing the rates with different nucleophiles and in different solvents helps to elucidate the operative mechanism.

Substitution cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway Allyl Iodide_SN2 This compound Transition State_SN2 [Nu---C---I]⁻ Allyl Iodide_SN2->Transition State_SN2 + Nu⁻ Product_SN2 Substitution Product Transition State_SN2->Product_SN2 - I⁻ Allyl Iodide_SN1 This compound Carbocation Allyl Cation Allyl Iodide_SN1->Carbocation - I⁻ (slow) Product_SN1 Substitution Product(s) Carbocation->Product_SN1 + Nu⁻ (fast)

Fig. 3: Nucleophilic substitution pathways of this compound.
Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form allene (B1206475) or other unsaturated products. Similar to substitution, both E1 and E2 mechanisms are possible.

  • E2 Pathway: Favored by strong, bulky bases. It is a concerted, one-step process.[15]

  • E1 Pathway: Competes with the Sₙ1 reaction, especially at higher temperatures, and proceeds through the same allylic carbocation intermediate.[20]

The competition between substitution and elimination is a critical consideration. Strong, non-nucleophilic bases favor elimination, while strong, nucleophilic species can give a mixture of substitution and elimination products.[5][20]

  • Reaction Setup: Combine this compound with a base of known concentration in a suitable solvent.

  • Temperature Control: Perform the reaction at a controlled temperature, as elimination is often favored at higher temperatures.

  • Product Identification:

    • Gas Chromatography (GC): Analyze the headspace or a quenched reaction mixture to identify volatile alkene products.

    • NMR Spectroscopy: Characterize the structure of any non-volatile elimination products.

  • Stereochemical and Regiochemical Analysis: Determine the ratio of different isomeric alkene products to understand the selectivity of the elimination reaction (e.g., Zaitsev vs. Hofmann products), which can provide mechanistic insights.

Elimination cluster_E2 E2 Pathway cluster_E1 E1 Pathway Allyl Iodide_E2 This compound Transition State_E2 [Base---H---C---C---I] Allyl Iodide_E2->Transition State_E2 + Base Allene_E2 Allene Transition State_E2->Allene_E2 - Base-H, - I⁻ Allyl Iodide_E1 This compound Carbocation_E1 Allyl Cation Allyl Iodide_E1->Carbocation_E1 - I⁻ (slow) Allene_E1 Allene Carbocation_E1->Allene_E1 - H⁺ (fast)

Fig. 4: Elimination pathways of this compound.
Oxidation

In the presence of air (oxygen), this compound can undergo oxidation. The mechanism is complex and can be initiated by light or heat, likely involving radical intermediates. The reaction with molecular oxygen can lead to the formation of various oxidized products, and the presence of iodine can further catalyze decomposition. A detailed, universally accepted mechanism for the atmospheric oxidation of this compound is still an area of active research, but it is understood to contribute to its degradation upon exposure to air.[21]

Conclusion

The stability of this compound is a critical factor that must be carefully managed in its application in research and development. Its decomposition is multifaceted, with photochemical, thermal, substitution, elimination, and oxidative pathways all contributing to its degradation. A thorough understanding of these pathways and the conditions that favor them is essential for optimizing reaction outcomes, ensuring the purity of products, and maintaining a safe laboratory environment. By adhering to proper storage and handling protocols and by being mindful of the reaction conditions, the utility of this versatile reagent can be fully realized while minimizing the challenges associated with its instability.

References

Methodological & Application

Synthesis of N-Alkyl-2-Pyrrolidones Using Allyl Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-allyl-2-pyrrolidone, a valuable intermediate in the development of various pharmaceutical compounds. The N-alkylation of the 2-pyrrolidone scaffold allows for the introduction of an allyl group, which can be further functionalized, offering a versatile platform for medicinal chemistry and drug design.

Introduction

N-substituted 2-pyrrolidones are a prominent structural motif in a wide range of biologically active molecules. The modification of the nitrogen atom of the pyrrolidone ring is a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Allyl iodide serves as an effective reagent for the introduction of the allyl group onto the pyrrolidone nitrogen. This reaction typically proceeds via a nucleophilic substitution mechanism, where the pyrrolidone nitrogen, after deprotonation by a suitable base, attacks the electrophilic carbon of this compound.

Reaction Principle

The synthesis of N-allyl-2-pyrrolidone involves the deprotonation of 2-pyrrolidone to form a nucleophilic amide anion, which then undergoes a nucleophilic substitution reaction with this compound. The choice of base and solvent is crucial for the efficiency of this reaction. Strong bases such as sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to ensure complete deprotonation of the relatively non-acidic N-H bond of the lactam. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions such as higher temperatures.

Quantitative Data Summary

ParameterValue
Yield 70-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.85-5.75 (m, 1H), 5.20-5.10 (m, 2H), 3.95 (d, J = 5.2 Hz, 2H), 3.40 (t, J = 7.0 Hz, 2H), 2.45 (t, J = 8.1 Hz, 2H), 2.05 (quint, J = 7.6 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 174.5, 132.8, 117.5, 47.8, 45.6, 30.8, 17.9
Appearance Colorless to pale yellow liquid
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol

Experimental Protocols

Two common protocols for the synthesis of N-allyl-2-pyrrolidone are provided below, utilizing either a strong base (Sodium Hydride) or a weaker base (Potassium Carbonate).

Protocol 1: Synthesis of N-Allyl-2-pyrrolidone using Sodium Hydride

This protocol is suitable for achieving high yields and is the preferred method when complete conversion is desired.

Materials:

  • 2-Pyrrolidone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add a magnetic stir bar and sodium hydride (1.1 equivalents, washed with anhydrous hexane (B92381) to remove mineral oil if necessary).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C using an ice bath. Slowly add a solution of 2-pyrrolidone (1.0 equivalent) in anhydrous DMF to the NaH slurry via a dropping funnel. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure N-allyl-2-pyrrolidone.

Protocol 2: Synthesis of N-Allyl-2-pyrrolidone using Potassium Carbonate

This protocol utilizes a less hazardous base and may be preferable for larger-scale syntheses, although it may require higher temperatures and longer reaction times.

Materials:

  • 2-Pyrrolidone

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound

  • Acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-pyrrolidone (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), a magnetic stir bar, and acetonitrile or DMF.

  • Reagent Addition: Add this compound (1.5 equivalents) to the mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Scheme

Workflow Experimental Workflow for N-Allylation start Start reactants Combine 2-Pyrrolidone, Base, and Solvent start->reactants deprotonation Deprotonation of 2-Pyrrolidone reactants->deprotonation alkylation Add this compound deprotonation->alkylation reaction Stir at appropriate temperature (Monitor by TLC) alkylation->reaction workup Quench Reaction and Perform Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Distillation or Chromatography) extraction->purification product Obtain Pure N-Allyl-2-pyrrolidone purification->product

Protocol for the Allylation of Phenols with Allyl Iodide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The O-allylation of phenols is a fundamental and widely utilized transformation in organic synthesis, forming a crucial step in the preparation of various intermediates for pharmaceuticals, agrochemicals, and materials science.[1] This process, typically achieved through a Williamson ether synthesis, involves the reaction of a phenoxide ion with an allyl halide, such as allyl iodide, via an SN2 mechanism.[2][3] The resulting allyl phenyl ethers are not only stable protected forms of phenols but also serve as precursors for further synthetic manipulations, most notably the Claisen rearrangement to produce ortho-allylphenols.[1][4]

This document provides detailed protocols for the allylation of phenols using this compound, offering variations in reaction conditions to accommodate different substrate requirements and laboratory setups. Key considerations for a successful allylation include the choice of base, solvent, and reaction temperature, as these factors can significantly influence reaction efficiency and the formation of byproducts.[1] Common side reactions include C-alkylation, where the allyl group attaches directly to the aromatic ring, and the subsequent Claisen rearrangement of the desired O-allylated product at elevated temperatures.[1] Careful control of the experimental parameters is therefore essential to maximize the yield of the desired allyl phenyl ether.

Reaction Mechanism and Experimental Workflow

The allylation of phenols with this compound proceeds via a classical Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound in a concerted SN2 displacement of the iodide leaving group.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base Phenol->Phenoxide Base Base Protonated_Base Protonated_Base Allyl_Phenyl_Ether Allyl_Phenyl_Ether Phenoxide->Allyl_Phenyl_Ether + this compound Phenoxide->Allyl_Phenyl_Ether Allyl_Iodide Allyl_Iodide Iodide_ion Iodide_ion

Caption: Williamson Ether Synthesis Mechanism for Allyl Phenyl Ether.

A general workflow for the synthesis and purification of allyl phenyl ether is depicted below. This typically involves the reaction setup, workup to remove inorganic salts and unreacted phenol, and finally, purification of the crude product.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup Phenol + this compound + Base + Solvent Start->Reaction_Setup Reaction Reaction Stirring at specified temperature and time (e.g., reflux) Reaction_Setup->Reaction Cooling Cooling Cool to room temperature Reaction->Cooling Quenching Quenching & Extraction Add water Extract with organic solvent (e.g., diethyl ether) Cooling->Quenching Washing Washing Wash organic layer with base (e.g., 10% NaOH) to remove unreacted phenol Wash with water Quenching->Washing Drying Drying Dry organic layer over anhydrous salt (e.g., K2CO3) Washing->Drying Solvent_Removal Solvent Removal Evaporate solvent under reduced pressure Drying->Solvent_Removal Purification Purification Vacuum Distillation or Column Chromatography Solvent_Removal->Purification Product Allyl Phenyl Ether Purification->Product

Caption: General Experimental Workflow for Allyl Phenyl Ether Synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for different protocols for the allylation of phenol.

ProtocolBaseSolventTemperatureReaction TimeYield (%)Reference
1K₂CO₃Acetone (B3395972)Reflux8 hours86%[5]
2KOH (solid)Solvent-freeRoom Temp.14 hours89%[6]
3Na (metal)Allyl alcohol200 °C5 hours67.2%[7]

Experimental Protocols

Protocol 1: Allylation using Potassium Carbonate in Acetone

This protocol is a widely used and reliable method for the synthesis of allyl phenyl ether.

Materials:

  • Phenol (94 g, 1.0 mol)

  • Allyl bromide (121 g, 1.0 mol) or this compound (168 g, 1.0 mol)

  • Anhydrous Potassium Carbonate (140 g, 1.01 mol)

  • Acetone (150 g)

  • Diethyl ether

  • 10% Sodium Hydroxide (B78521) solution

  • Distilled water

  • Anhydrous Potassium Carbonate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add phenol (94 g), allyl bromide/iodide (121 g / 168 g), anhydrous potassium carbonate (140 g), and acetone (150 g).[8]

  • Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide/iodide precipitates.[5][8]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Add distilled water to dissolve the inorganic salts.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[1]

  • Wash the combined organic extracts with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[8]

  • Dry the organic layer over anhydrous potassium carbonate.[1]

  • Remove the diethyl ether by evaporation under reduced pressure.[8]

  • Purify the crude allyl phenyl ether by vacuum distillation, collecting the fraction boiling at 85 °C under 19 mmHg.[8] The expected yield is 115-130 g.[8]

Protocol 2: Solvent-Free Allylation using Potassium Hydroxide

This method offers a more environmentally friendly approach by avoiding the use of a solvent.

Materials:

  • Phenol (94 mg, 1.0 mmol)

  • Allyl bromide (0.35 mL, 4.04 mmol) or this compound (0.37 mL, 4.04 mmol)

  • Potassium Hydroxide (solid pellet, ~120 mg, ~2 mmol)

  • Tetrabutylammonium iodide (TBAI) (5 mol%) - Optional phase-transfer catalyst

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Equipment:

  • Reaction vial or flask with a magnetic stirrer

  • Magnetic stir plate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction vial, combine phenol (94 mg), allyl bromide/iodide, and a pellet of potassium hydroxide.[6] TBAI can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, remove the excess allyl bromide/iodide by distillation under reduced pressure.[6]

  • Load the residue onto a short pad of silica gel.[6]

  • Elute the product with a mixture of hexane and ethyl acetate (95:5) to yield the pure allyl phenyl ether.[6] The reported yield for this method is 89%.[6]

Potential Side Reactions and Considerations

  • C-Alkylation: Under certain conditions, particularly with phenoxides, C-alkylation can compete with O-alkylation, leading to the formation of allylphenols. The choice of solvent and counter-ion can influence the O/C alkylation ratio.[1]

  • Claisen Rearrangement: The product, allyl phenyl ether, can undergo a Claisen rearrangement to form 2-allylphenol (B1664045), especially at elevated temperatures (around 250°C). It is important to control the reaction temperature during synthesis to minimize this subsequent reaction.[1][4]

  • Choice of Halide: While allyl bromide is commonly used, this compound is more reactive due to iodide being a better leaving group. This can lead to faster reaction times but may also increase the potential for side reactions if not properly controlled.

By following these protocols and considering the potential side reactions, researchers can effectively synthesize allyl phenyl ethers for a variety of applications in drug development and organic synthesis.

References

Allyl Iodide: A Versatile Precursor for Organometallic Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl iodide (3-iodoprop-1-ene) is a highly valuable and reactive building block in organic synthesis, primarily serving as a precursor for a diverse array of organometallic reagents.[1] Its utility stems from the labile carbon-iodine bond, which readily undergoes oxidative addition with various metals to generate nucleophilic allyl species. These reagents are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, finding extensive application in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the preparation and use of key organoallyl reagents derived from this compound, with a focus on their relevance to drug development and medicinal chemistry.

I. Synthesis of Organoallyl Reagents from this compound

The preparation of organoallyl reagents from this compound is a cornerstone of synthetic chemistry. The choice of metal dictates the reactivity and selectivity of the resulting organometallic species. Below are protocols for the synthesis of some of the most common and useful organoallyl reagents.

Allylmagnesium Iodide (Grignard Reagent)

Allylic Grignard reagents are among the most common organomagnesium compounds used in synthesis.[2] They are typically prepared by the direct reaction of an allylic halide with magnesium metal.

Experimental Protocol: Preparation of Allylmagnesium Iodide

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface.[3]

  • Reaction Initiation: A small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the magnesium turnings. The reaction is initiated, often evidenced by a gentle reflux or color change.

  • Reagent Formation: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure complete reaction.

  • Quantification and Use: The concentration of the resulting Grignard reagent can be determined by titration and is then used immediately in subsequent reactions.

Table 1: Representative Yields for the Formation of Allyl Grignard Reagents

Allyl HalideSolventActivating AgentYield (%)Reference
Allyl BromideDiethyl EtherIodine79-89[2]
This compoundTHF1,2-Dibromoethane (B42909)~85 (inferred)[2]
Allylzinc Reagents

Organozinc reagents are known for their high functional group tolerance compared to Grignard reagents.[4] The direct insertion of zinc into the carbon-iodine bond of this compound is a common method for their preparation.

Experimental Protocol: Preparation of Allylzinc Iodide

  • Apparatus Setup: A Schlenk flask equipped with a magnetic stir bar is charged with zinc dust (1.5 - 2.0 equivalents). The flask is flame-dried under vacuum and backfilled with an inert gas.

  • Zinc Activation: The zinc dust can be activated by stirring with a catalytic amount of iodine or 1,2-dibromoethane in an anhydrous polar aprotic solvent like THF or DMA until the color of the activator disappears.[5]

  • Reagent Formation: this compound (1.0 equivalent) is added dropwise to the activated zinc suspension at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until the reaction is complete, which can be monitored by TLC or GC analysis of quenched aliquots.

  • Use: The resulting allylzinc iodide solution is typically used directly in subsequent reactions.

Table 2: Yields for the Preparation of Allylzinc Reagents from Allyl Halides

Allyl HalideSolventActivationYield (%)Reference
Allyl BromideTHFAlCl₃ (cat.)Good to Excellent[6]
Alkyl BromidesDMAIodine (cat.)Excellent[5]
Allylindium Reagents

Allylindium reagents are particularly useful for their ability to participate in Barbier-type reactions, often in aqueous media, which is a significant advantage in green chemistry.[7]

Experimental Protocol: In Situ Generation of Allylindium for Barbier-Type Reactions

  • Reaction Setup: A reaction flask is charged with indium powder or granules (1.0 - 1.5 equivalents) and the carbonyl substrate (1.0 equivalent) in a suitable solvent (e.g., THF, DMF, or even water).

  • Reagent Formation and Reaction: this compound (1.2 - 2.0 equivalents) is added to the mixture. The reaction is typically stirred at room temperature until the carbonyl starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched with a dilute acid solution (e.g., 1 M HCl) and the product is extracted with an organic solvent.

Barbier_Reaction_Mechanism cluster_formation Organoindium Formation cluster_reaction Nucleophilic Addition Allyl_Iodide This compound (CH2=CHCH2I) Allylindium Allylindium(III) Species (e.g., AllylInI2) Allyl_Iodide->Allylindium Oxidative Addition Indium Indium Metal (In) Indium->Allylindium Intermediate Indium Alkoxide Intermediate Allylindium->Intermediate Nucleophilic Attack Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->Intermediate Product Homoallylic Alcohol Intermediate->Product Protonolysis (Work-up)

II. Applications in Organic Synthesis and Drug Development

Organoallyl reagents derived from this compound are pivotal in the construction of molecular complexity, enabling access to a wide range of structures relevant to the pharmaceutical industry.

Barbier-Type Allylation of Carbonyls

The Barbier reaction is a one-pot process where the organometallic reagent is generated in situ in the presence of the electrophile.[8] This method is particularly advantageous when the organometallic reagent is unstable. Allylindium reagents are frequently used in Barbier-type allylations of aldehydes and ketones to furnish homoallylic alcohols, which are versatile intermediates in natural product and drug synthesis.[7] A notable application is in the synthesis of pharmaceutical intermediates, such as a key intermediate for edivoxetine, where a continuous flow Barbier process was developed for commercial manufacturing, highlighting its industrial relevance.[9][10][11][12]

Table 3: Enantioselective Barbier-Type Allylation of Aldehydes

AldehydeAllyl SourceCatalyst/LigandYield (%)ee (%)Reference
BenzaldehydeAllyl bromideIn / Chiral Ligandup to 99up to 93[13]
Various AldehydesAllyl acetateIr / (S)-SEGPHOS60-7493-99[3]
Transition Metal-Catalyzed Cross-Coupling Reactions

Organoallyl reagents are excellent partners in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, which are fundamental transformations in modern drug discovery.[14][15] These reactions allow for the precise and efficient formation of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds.

Experimental Protocol: Palladium-Catalyzed Negishi Cross-Coupling of an Aryl Halide with Allylzinc Iodide

  • Catalyst Preparation: A Schlenk flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and purged with an inert gas.

  • Reaction Setup: Anhydrous THF is added, followed by the aryl halide (1.0 equivalent).

  • Cross-Coupling: The freshly prepared solution of allylzinc iodide (1.2-1.5 equivalents) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature or gently heated until completion. The reaction is then quenched, and the product is isolated and purified by standard procedures.

Cross_Coupling_Workflow Start Start Prepare_Allylzinc Prepare Allylzinc Reagent from this compound Start->Prepare_Allylzinc Add_Allylzinc Add Allylzinc Reagent to the Reaction Mixture Prepare_Allylzinc->Add_Allylzinc Setup_Reaction Set up Reaction Flask with Aryl Halide and Pd Catalyst Setup_Reaction->Add_Allylzinc Reaction Stir at RT or Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Aqueous Work-up and Extraction Quench->Workup Purify Purify Product (Chromatography) Workup->Purify End End Purify->End Add_Allyzinc Add_Allyzinc Add_Allyzinc->Reaction

Table 4: Palladium-Catalyzed Cross-Coupling of Allylindium Reagents with Various Electrophiles

ElectrophileAllyl HalideCatalystYield (%)Reference
IodobenzeneThis compoundPd(PPh₃)₄95[13]
4-IodoacetophenoneThis compoundPd(PPh₃)₄92[13]
Vinyl triflateAllyl bromidePd(dppf)Cl₂85[13]
Enantioselective Allylation

The synthesis of chiral molecules is of paramount importance in drug development. Enantioselective allylation of carbonyl compounds and imines provides access to chiral homoallylic alcohols and amines, which are valuable building blocks. This can be achieved using stoichiometric chiral allylating reagents or, more desirably, through catalytic methods employing a chiral catalyst with an achiral organoallyl reagent.[16][17]

Key Strategies for Enantioselective Allylation:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the facial selectivity of the nucleophilic attack by the organoallyl reagent.

  • Chiral Ligands: The use of chiral ligands in conjunction with a metal catalyst can create a chiral environment that promotes the formation of one enantiomer over the other.[4]

  • Chiral Reagents: Pre-formed chiral organoallyl reagents, such as those derived from chiral boranes, can be used for highly stereoselective transformations.

Table 5: Catalytic Enantioselective Allylation of Aldehydes

AldehydeAllyl SourceCatalyst SystemYield (%)ee (%)Reference
BenzaldehydeAllyltrimethoxysilaneChiral Boron Lewis AcidHighHigh[17]
Aromatic AldehydesAlkenylzincsChiral Thiol Ligand80-92>95[4]
Aliphatic AldehydesAllyl acetateIridium/(R)-BINAP7796

Conclusion

This compound serves as an exceptionally versatile and reactive precursor for a wide range of organometallic reagents that are indispensable in modern organic synthesis. The ability to generate diverse nucleophilic allyl species opens up a vast chemical space for the construction of complex molecular architectures. The applications of these reagents in Barbier-type reactions, transition metal-catalyzed cross-couplings, and enantioselective allylations are particularly relevant to the pharmaceutical industry for the efficient and stereocontrolled synthesis of drug candidates and their intermediates. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the power and utility of this compound-derived organometallic chemistry.

References

Application of Allyl Iodide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl iodide (3-iodopropene) is a highly reactive organoiodine compound that serves as a valuable building block in the synthesis of a diverse range of pharmaceutical agents. Its utility stems from the lability of the carbon-iodine bond, which facilitates the introduction of the allyl group (

CH2=CH-CH2\text{CH}_2\text{=CH-CH}_2CH2​=CH-CH2​
-) into various molecular scaffolds via nucleophilic substitution reactions. The allyl moiety is a key pharmacophore in several classes of drugs, contributing to their biological activity through various mechanisms. This document provides detailed application notes, experimental protocols, and visualizations related to the use of this compound in pharmaceutical synthesis, with a particular focus on the synthesis of barbiturate (B1230296) derivatives.

Key Applications of this compound in Pharmaceutical Synthesis

This compound is primarily employed in the allylation of carbon, nitrogen, and oxygen nucleophiles, leading to the formation of C-allyl, N-allyl, and O-allyl bonds, respectively. These reactions are fundamental to the synthesis of numerous bioactive molecules.

  • C-Allylation of Active Methylene (B1212753) Compounds: A prominent application of this compound is the C-alkylation of compounds with acidic methylene protons, such as diethyl malonate. This reaction is a cornerstone in the synthesis of various barbiturates, a class of drugs that act as central nervous system depressants.[1]

  • N-Allylation of Amines and Amides: The introduction of an allyl group onto a nitrogen atom is crucial for the synthesis of various pharmaceutical compounds, including opioid receptor antagonists and other neurologically active agents.

  • O-Allylation of Phenols and Alcohols: The formation of allyl ethers through the reaction of this compound with hydroxyl groups is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of parent molecules.

Synthesis of Allyl-Containing Barbiturates

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. Several clinically important barbiturates, such as Butalbital, Secobarbital, and Aprobarbital, feature an allyl group at the C5 position of the pyrimidine (B1678525) ring. The synthesis of these compounds typically involves the dialkylation of diethyl malonate, followed by condensation with urea (B33335). This compound serves as the key reagent for introducing the allyl substituent.

Experimental Protocol: Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)

This protocol describes a representative procedure for the synthesis of a 5,5-diallyl-substituted barbiturate, a core structure in several pharmaceutical agents.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • This compound

  • Urea

  • Absolute ethanol (B145695)

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Preparation of Diethyl Allylmalonate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.

    • To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

    • After the addition is complete, add this compound (1.0 equivalent) dropwise.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain diethyl allylmalonate.

  • Preparation of Diethyl Diallylmalonate:

    • Dissolve the obtained diethyl allylmalonate in absolute ethanol containing sodium ethoxide (1.0 equivalent).

    • Add a second equivalent of this compound dropwise.

    • Reflux the mixture for 3-4 hours until TLC analysis indicates the completion of the reaction.

    • Work up the reaction as described in step 1 to yield diethyl diallylmalonate.

  • Condensation with Urea to form Allobarbital:

    • In a separate flask, prepare a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol.

    • Add urea (1.1 equivalents) to the sodium ethoxide solution and stir until dissolved.

    • To this mixture, add the diethyl diallylmalonate obtained in the previous step.

    • Heat the reaction mixture to reflux for 6-8 hours. A precipitate of the sodium salt of allobarbital will form.

    • After cooling, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2, which will precipitate the allobarbital.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 5,5-diallylbarbituric acid (Allobarbital).

Quantitative Data for Barbiturate Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of allyl-containing barbiturates. It is important to note that yields can vary based on the specific substrate and reaction scale.

PharmaceuticalStarting MaterialAllylating AgentKey Reaction StepSolventBaseTemperature (°C)Time (h)Yield (%)
Butalbital 2-Allyl diethyl malonateIsobutyl bromideC-AlkylationEthanolSodium ethoxideReflux22~50[2]
Aprobarbital Diethyl isopropylmalonateThis compound/bromideC-AlkylationEthanolSodium ethoxideRefluxN/AN/A
Allobarbital Diethyl malonateThis compound/bromideC-Alkylation (x2)EthanolSodium ethoxideReflux3-4 (each step)80-94 (for 5-allyl-BA)[3]

Note: N/A indicates that specific data was not available in the cited literature.

Signaling Pathway and Mechanism of Action

Allyl-containing barbiturates, such as butalbital and secobarbital, exert their therapeutic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing a calming or sedative effect.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites.[6] This binding potentiates the effect of GABA by prolonging the duration of chloride channel opening.[7][8] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[9]

GABA_A_Receptor_Signaling GABA_A_Receptor GABA-A Receptor Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Chloride_Channel Cl- Channel (Closed) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel_Open->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Barbiturate Allyl-Barbiturate (e.g., Butalbital) Barbiturate->GABA_A_Receptor Binds to Allosteric Site

Caption: GABA-A receptor signaling pathway modulated by allyl-barbiturates.

Experimental Workflow for Pharmaceutical Synthesis and Analysis

The synthesis and analysis of an allyl-containing pharmaceutical, such as a barbiturate, follows a structured workflow to ensure the purity, identity, and quality of the final product.

Experimental_Workflow cluster_analysis Analytical Techniques start Start: Starting Materials (e.g., Diethyl Malonate, this compound, Urea) reaction Chemical Synthesis (Alkylation & Condensation) start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification analysis Structural & Purity Analysis purification->analysis product Final Pharmaceutical Product analysis->product TLC TLC analysis->TLC NMR NMR Spectroscopy analysis->NMR MS Mass Spectrometry analysis->MS IR IR Spectroscopy analysis->IR MP Melting Point analysis->MP

Caption: General experimental workflow for pharmaceutical synthesis.

Conclusion

This compound is a versatile and indispensable reagent in pharmaceutical synthesis, enabling the introduction of the functionally important allyl group into a wide array of drug molecules. Its application in the synthesis of barbiturates exemplifies its role in constructing complex pharmaceutical architectures. A thorough understanding of the reaction protocols, quantitative parameters, and the biological pathways of the resulting molecules is crucial for the successful development of new and improved therapeutic agents. The provided notes and protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for the Barbier Reaction with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barbier reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. It involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[1][2] A key feature of the Barbier reaction is that the organometallic reagent is generated in situ, meaning it is formed in the same reaction vessel as the carbonyl substrate.[3][4] This one-pot procedure offers advantages in simplicity and often allows for the use of less stringent reaction conditions, including the possibility of using protic solvents like water, making it a greener alternative to the related Grignard reaction.[3][4]

The reaction can be performed with a variety of metals, including magnesium, zinc, tin, indium, and samarium.[1][3] Allyl halides, such as allyl iodide, are particularly reactive substrates in the Barbier reaction, readily forming homoallylic alcohols, which are valuable building blocks in organic synthesis and drug development.[5] This document provides a detailed guide to performing the Barbier reaction with this compound, including experimental protocols, quantitative data, and visual diagrams of the reaction mechanism and workflow.

Reaction Mechanism

The precise mechanism of the Barbier reaction can be complex and is still a subject of study, but it is generally understood to involve the formation of an organometallic species through a single-electron transfer from the metal surface to the this compound.[6] This is followed by the nucleophilic addition of the allyl group to the carbonyl carbon of the aldehyde or ketone. The final product, a homoallylic alcohol, is obtained after a workup step.[6]

Barbier_Mechanism cluster_0 In Situ Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup allyl_iodide This compound (CH₂=CHCH₂I) organometallic Allyl-Metal Intermediate [CH₂=CHCH₂-M-I] allyl_iodide->organometallic + Metal (M) metal Metal (M) intermediate_complex Intermediate Complex organometallic->intermediate_complex + R₂C=O carbonyl Carbonyl Compound (R₂C=O) product_alkoxide Product Alkoxide intermediate_complex->product_alkoxide final_product Homoallylic Alcohol product_alkoxide->final_product + H₃O⁺ workup Aqueous Workup (H₃O⁺)

Caption: General mechanism of the Barbier reaction.

Experimental Protocols

The following are generalized protocols for performing the Barbier reaction with this compound using different metal mediators. The choice of metal can influence reaction conditions and outcomes.

Protocol 1: Zinc-Mediated Barbier Reaction in Aqueous Media

This protocol is adapted from a typical aqueous Barbier reaction.

Materials:

  • Aldehyde or Ketone

  • This compound

  • Zinc powder

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add zinc powder (2-3 equivalents relative to the carbonyl compound).

  • Add a saturated aqueous solution of ammonium chloride and tetrahydrofuran (THF) to the flask. A typical ratio is 2:1 aqueous NH₄Cl to THF.

  • Add the aldehyde or ketone (1 equivalent) to the stirred suspension.

  • Slowly add this compound (1.5-2 equivalents) dropwise to the reaction mixture over several minutes.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any unreacted zinc. A small plug of glass wool in a funnel can be used for this purpose.

  • Rinse the reaction flask and the filtered solid with diethyl ether to ensure all the product is collected.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Tin-Mediated Barbier Reaction in Acidic Aqueous Media

This protocol is particularly efficient for many aromatic aldehydes.[7][8]

Materials:

  • Aldehyde or Ketone

  • This compound (or Allyl Bromide)

  • Tin powder

  • Hydrochloric acid (HCl), 0.25 M to 1.0 M solution

  • Chloroform (B151607) (CHCl₃) or other suitable organic solvent for extraction

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction

Procedure:

  • In a round-bottom flask with a magnetic stir bar, combine the aldehyde or ketone (1 equivalent) and tin powder (1-1.5 equivalents).

  • Add the aqueous hydrochloric acid solution.

  • To the stirred mixture, add this compound (1.2 equivalents).

  • Stir the reaction at room temperature. Reaction times can be very short, from 15 minutes to an hour.[7][8] Monitor the reaction by TLC.

  • After the reaction is complete, extract the mixture with chloroform or another suitable organic solvent.

  • The organic extracts can be analyzed directly or combined, dried, and concentrated for further purification if needed.

Protocol 3: Indium-Mediated Barbier Reaction

Indium is a highly effective metal for Barbier reactions and is known for its tolerance to a wide range of functional groups.[9][10]

Materials:

  • Aldehyde or Ketone

  • This compound

  • Indium powder or granules

  • Solvent (e.g., DMF, THF, or water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask containing the aldehyde or ketone (1 equivalent) and indium powder (1-1.5 equivalents), add the chosen solvent.

  • Add this compound (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding a few drops of 1 M HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography as needed.

Data Presentation

The following table summarizes the results of the Barbier reaction with this compound (or the more commonly reported allyl bromide) for various carbonyl compounds, showcasing the versatility and efficiency of this transformation.

EntryCarbonyl SubstrateMetalSolvent(s)Time (h)Yield (%)Reference(s)
1BenzaldehydeZnTHF/aq. NH₄Cl0.595[11]
24-FluorobenzaldehydeZnDMSO (ball-milling)299[1]
3CinnamaldehydeZnDMSO (ball-milling)284[12]
4CyclohexanecarboxaldehydeZnDMSO (ball-milling)270[12]
5AcetophenoneZnDMSO (ball-milling)292[1][12]
6BenzaldehydeSnaq. HCl0.2598[7][8]
72-MethoxybenzaldehydeSnaq. HCl0.2599[7][8]
8HexanalSnaq. HCl185[7][8]
9BenzaldehydeInDMF0.592
104-NitrobenzaldehydeInDMF0.595[13]
11CyclohexanoneInDMF290[13]

Experimental Workflow

The general workflow for a Barbier reaction is straightforward and is depicted in the diagram below.

Barbier_Workflow start Start setup Reaction Setup: Combine metal, carbonyl compound, and solvent in a flask. start->setup addition Slowly add this compound to the reaction mixture. setup->addition reaction Stir at Room Temperature. Monitor by TLC. addition->reaction workup Reaction Workup: Quench, extract with organic solvent, wash, and dry. reaction->workup purification Purification: Concentrate the solvent and purify the product by column chromatography. workup->purification end End purification->end

Caption: A typical experimental workflow for the Barbier reaction.

References

Application Notes and Protocols: Synthesis of Sorbic Acid Esters Using Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid and its salts are widely utilized as preservatives in the food and pharmaceutical industries due to their antimicrobial properties. The esterification of sorbic acid to form sorbic acid esters can modify its physicochemical properties, such as solubility and volatility, potentially enhancing its efficacy and expanding its applications. Allyl sorbate (B1223678), an ester derived from sorbic acid and allyl alcohol, is of interest for its potential use in flavor and fragrance applications, as well as for its antimicrobial characteristics. One direct method for the synthesis of sorbic acid esters is through the alkylation of a sorbate salt with an appropriate alkyl halide. Allyl iodide is a particularly effective reagent for this purpose due to the high reactivity of the iodide leaving group in nucleophilic substitution reactions.[1] This document provides detailed application notes and a protocol for the synthesis of allyl sorbate via the reaction of potassium sorbate with this compound.

Principle of the Reaction

The synthesis of allyl sorbate from this compound proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The carboxylate anion of potassium sorbate acts as the nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the iodine atom. The iodide ion is displaced as a leaving group, resulting in the formation of the allyl sorbate ester and potassium iodide as a byproduct. To facilitate this reaction, a polar aprotic solvent is typically employed to dissolve the reactants and promote the SN2 pathway.

Experimental Protocols

Objective: To synthesize allyl sorbate by reacting potassium sorbate with this compound.

Materials:

  • Sorbic Acid

  • Potassium Hydroxide (B78521) (KOH)

  • This compound (3-Iodopropene)

  • Acetone (or other suitable polar aprotic solvent like DMF or DMSO)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of Potassium Sorbate

  • In a round-bottom flask, dissolve sorbic acid in a minimal amount of a suitable solvent like ethanol (B145695) or water.

  • Slowly add one molar equivalent of an aqueous solution of potassium hydroxide (KOH) to the sorbic acid solution while stirring. The addition should be done at room temperature.

  • Continue stirring until the sorbic acid is completely neutralized to form potassium sorbate. The pH of the solution should be neutral to slightly basic.

  • The potassium sorbate can be used in solution for the next step, or the solvent can be removed under reduced pressure to obtain the solid salt. For this protocol, we will proceed with the in-situ generated potassium sorbate.

Step 2: Synthesis of Allyl Sorbate

  • To the flask containing the potassium sorbate, add a suitable polar aprotic solvent such as acetone.

  • Add 1.0 to 1.2 molar equivalents of this compound to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction temperature will be the boiling point of the solvent (for acetone, this is approximately 56°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude allyl sorbate.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of allyl esters from carboxylate salts and allyl halides, based on analogous reactions. The expected yield for allyl sorbate under optimized conditions would be in the moderate to high range.

ParameterValue/ConditionRationale
Reactants Potassium Sorbate, this compoundPotassium sorbate provides the nucleophilic carboxylate. This compound is a highly reactive alkylating agent.
Stoichiometry 1 : 1.0-1.2 (Sorbate:this compound)A slight excess of the more volatile reactant (this compound) can be used to drive the reaction to completion.
Solvent Acetone, DMF, or DMSOPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Temperature Reflux (dependent on solvent)Heating increases the reaction rate. Refluxing ensures a stable reaction temperature without loss of solvent.
Reaction Time 4 - 12 hoursThe reaction time should be monitored by TLC to determine the point of completion.
pH Control Neutral to slightly basicMaintaining a pH around 6.5-8.0 ensures the carboxylate is deprotonated and nucleophilic.
Purification Extraction and Vacuum DistillationStandard techniques for isolating and purifying liquid organic products.

Visualization of the Synthesis Workflow

SynthesisWorkflow SorbicAcid Sorbic Acid PotassiumSorbate Potassium Sorbate (in situ) SorbicAcid->PotassiumSorbate Neutralization KOH Potassium Hydroxide KOH->PotassiumSorbate Reaction Reaction (Acetone, Reflux) PotassiumSorbate->Reaction AllylIodide This compound AllylIodide->Reaction Alkylation Workup Work-up (Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification AllylSorbate Allyl Sorbate (Product) Purification->AllylSorbate

Caption: Workflow for the synthesis of allyl sorbate.

Logical Relationship of the Reaction

ReactionMechanism Reactants Potassium Sorbate + this compound SN2 SN2 Reaction Reactants->SN2 TransitionState Transition State [Sorbate---Allyl---Iodide]⁻ SN2->TransitionState Forms Products Allyl Sorbate + Potassium Iodide TransitionState->Products Yields Solvent Polar Aprotic Solvent (e.g., Acetone) Solvent->SN2 Facilitates

Caption: Logical flow of the SN2 reaction for allyl sorbate synthesis.

Safety Precautions

  • This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetone is highly flammable. Ensure that there are no open flames or spark sources in the vicinity when it is in use.

  • Potassium hydroxide is corrosive. Handle with care.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The use of this compound provides an efficient route for the synthesis of allyl sorbate from potassium sorbate. The high reactivity of this compound allows for relatively mild reaction conditions. The protocol described herein, based on established principles of nucleophilic substitution, offers a reliable method for the preparation of this and other sorbic acid esters for research and development purposes. Proper adherence to safety protocols is essential when handling the reagents involved in this synthesis.

References

Application Notes and Protocols for the Preparation of 5,5-Disubstituted Barbituric Acids Using Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of organic compounds derived from barbituric acid. The pharmacological properties of these compounds are highly dependent on the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione core structure.[1][2][3] 5,5-disubstituted barbituric acids, in particular, have been extensively studied and utilized for their sedative, hypnotic, and anticonvulsant activities.[1] Allobarbital (5,5-diallylbarbituric acid) is a notable example of a barbiturate (B1230296) derivative with two allyl groups at the 5-position, historically used for its anticonvulsant and sedative effects.[4]

The synthesis of 5,5-disubstituted barbituric acids is a cornerstone reaction in medicinal chemistry, typically involving a two-step process: the alkylation or allylation of a malonic ester followed by a condensation reaction with urea (B33335).[5] Allyl iodide is a particularly effective reagent for the allylation step due to the high reactivity of the carbon-iodine bond, which facilitates the nucleophilic substitution by the malonate enolate. This document provides detailed protocols for the synthesis of 5,5-diallylbarbituric acid using this compound, summarizing key quantitative data and illustrating the synthetic workflow and reaction mechanism.

General Synthesis Pathway

The preparation of 5,5-diallylbarbituric acid from diethyl malonate and this compound proceeds in two main stages:

  • Diallylation of Diethyl Malonate: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking two equivalents of this compound in a sequential SN2 reaction to yield diethyl diallylmalonate.

  • Condensation with Urea: The resulting diethyl diallylmalonate undergoes a condensation reaction with urea in the presence of a strong base (sodium ethoxide) to form the heterocyclic 5,5-diallylbarbituric acid.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)Yield (%)
Diethyl diallylmalonateC₁₃H₂₀O₄240.30Liquid128-130 (at 12 mmHg)N/A75-85
5,5-Diallylbarbituric acid (Allobarbital)C₁₀H₁₂N₂O₃208.22Crystalline SolidN/A171-17365-75

Experimental Protocols

Protocol 1: Synthesis of Diethyl Diallylmalonate

Materials:

  • Diethyl malonate

  • This compound

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved.

  • Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add 20.0 g (0.125 mol) of diethyl malonate dropwise from the dropping funnel with continuous stirring.

  • Diallylation: After the addition of diethyl malonate is complete, add 42.0 g (0.25 mol) of this compound dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Completion: After the addition of this compound, heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl diallylmalonate. The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)

Materials:

  • Diethyl diallylmalonate

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve 2.8 g (0.12 mol) of sodium metal in 60 mL of absolute ethanol.

  • Condensation Reaction: To the sodium ethoxide solution, add 12.0 g (0.05 mol) of diethyl diallylmalonate. Separately, dissolve 3.6 g (0.06 mol) of dry urea in 60 mL of hot absolute ethanol (approximately 70 °C). Add the hot urea solution to the flask.

  • Reflux: Heat the mixture to reflux using a heating mantle for 8-10 hours. A white precipitate of the sodium salt of 5,5-diallylbarbituric acid will form.

  • Work-up and Isolation: After the reflux period, add 120 mL of hot water (around 50 °C) to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This will protonate the barbiturate salt, causing 5,5-diallylbarbituric acid to precipitate.

  • Purification: Cool the mixture in an ice bath to ensure complete crystallization. Collect the white crystalline product by filtration using a Büchner funnel. Wash the crystals with cold water and dry them in an oven at 100-110 °C. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism Reaction Mechanism for the Synthesis of 5,5-Diallylbarbituric Acid cluster_0 Stage 1: Diallylation cluster_1 Stage 2: Condensation DEM Diethyl Malonate Enolate1 Malonate Enolate DEM->Enolate1 Deprotonation Monoallyl Diethyl Monoallylmalonate Enolate1->Monoallyl SN2 Attack Enolate2 Monoallyl Enolate Monoallyl->Enolate2 Deprotonation Diallyl Diethyl Diallylmalonate Enolate2->Diallyl SN2 Attack Diallyl_c Diethyl Diallylmalonate Diallyl->Diallyl_c To Condensation NaOEt1 NaOEt AllylIodide1 This compound NaOEt2 NaOEt AllylIodide2 This compound Intermediate Condensation Intermediate Diallyl_c->Intermediate Nucleophilic Acyl Substitution Urea Urea Urea->Intermediate Barbiturate 5,5-Diallylbarbituric Acid Intermediate->Barbiturate Cyclization & Elimination NaOEt3 NaOEt NaOEt3->Urea Deprotonation

Caption: Reaction mechanism for the synthesis of 5,5-diallylbarbituric acid.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Preparation of Diethyl Diallylmalonate cluster_synth Synthesis of 5,5-Diallylbarbituric Acid A1 Prepare Sodium Ethoxide in Absolute Ethanol A2 Add Diethyl Malonate to form Enolate A1->A2 A3 Add this compound dropwise A2->A3 A4 Reflux for 4-6 hours A3->A4 A5 Work-up: Evaporate Ethanol, Extract with Ether A4->A5 A6 Purify by Vacuum Distillation A5->A6 B2 Add Diethyl Diallylmalonate A6->B2 Product from Stage 1 B1 Prepare Sodium Ethoxide in Absolute Ethanol B1->B2 B3 Add hot solution of Urea in Ethanol B2->B3 B4 Reflux for 8-10 hours B3->B4 B5 Work-up: Add hot water, Acidify with HCl B4->B5 B6 Isolate by Filtration B5->B6 B7 Purify by Recrystallization B6->B7

Caption: Experimental workflow for the two-stage synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Allyl Ethers Using Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl ethers are valuable synthetic intermediates and protecting groups in organic chemistry, finding widespread application in natural product synthesis, medicinal chemistry, and materials science. The allyl group can be readily introduced and is stable to a variety of reaction conditions, yet it can be cleaved under specific, mild conditions. The Williamson ether synthesis is a robust and versatile method for the preparation of ethers, including allyl ethers. This method involves the reaction of an alcohol or phenol (B47542) with an alkyl halide in the presence of a base. Allyl iodide is a particularly effective reagent for this transformation due to the high reactivity of the carbon-iodine bond, with iodide being an excellent leaving group. These application notes provide detailed protocols for the laboratory-scale synthesis of allyl ethers using this compound, along with comparative data for various substrates.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of allyl ethers from an alcohol or phenol and this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis.[1][2][3][4] The reaction is initiated by the deprotonation of the alcohol or phenol by a base to form a more nucleophilic alkoxide or phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of this compound in a concerted step, displacing the iodide leaving group and forming the desired allyl ether.[2][3]

Diagram of the Reaction Mechanism

Caption: Williamson ether synthesis of allyl ethers.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of allyl ethers from various alcohol and phenol starting materials using this compound.

Protocol 1: General Procedure for the Synthesis of Allyl Ethers from Alcohols

This protocol is adapted from a general procedure for the Williamson ether synthesis and is suitable for a wide range of primary and secondary alcohols.[1]

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 eq) or Potassium hydroxide (B78521) (KOH, powdered, 2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles (if using NaH and anhydrous solvent)

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DMF or THF.

  • Base Addition (using NaH): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Base Addition (using KOH): To the solution of the alcohol in DMF or THF, add powdered potassium hydroxide.

  • This compound Addition: Slowly add this compound to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to 50-60 °C. Typical reaction times range from 2 to 24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Allyl Phenyl Ether from Phenol

This protocol is a specific application for the synthesis of an aryl allyl ether.[6]

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • Acetone (B3395972) or Acetonitrile

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenol, potassium carbonate, and acetone or acetonitrile.

  • This compound Addition: Add this compound to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Purification: Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude allyl phenyl ether can be purified by vacuum distillation or flash column chromatography.

Quantitative Data

The following table summarizes representative data for the synthesis of allyl ethers from various alcohols and phenols using an allyl halide. While many literature examples utilize allyl bromide, the data is presented here for comparative purposes, as this compound is expected to show similar or enhanced reactivity.

EntrySubstrateAllylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
11-DecanolAllyl BromideKOHNone16RT95[1]
2Benzyl AlcoholAllyl BromideKOHNone4.5RT96[1]
3CyclohexanolAllyl BromideKOHNone18RT92[1]
4GeraniolAllyl BromideKOHNone18RT99[7]
5PhenolAllyl BromideK₂CO₃Acetone8Reflux86-97[6]
64-MethoxyphenolAllyl BromideKOHNone12RT93[1]
7PyrogallolAllyl Bromide/NaIK₂CO₃Acetone144Reflux4.4[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of allyl ethers.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Combine Alcohol/Phenol, Base, and Solvent B 2. Add this compound A->B C 3. Stir at RT or Heat to Reflux (Monitor by TLC) B->C D 4. Quench Reaction C->D E 5. Extraction with Organic Solvent D->E F 6. Wash with Water and Brine E->F G 7. Dry with Anhydrous Salt (e.g., MgSO₄) F->G H 8. Filter and Concentrate (Rotary Evaporator) G->H I 9. Purify by Chromatography or Distillation H->I J Pure Allyl Ether I->J

Caption: General workflow for allyl ether synthesis.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled with care under an inert atmosphere.

  • Potassium hydroxide (KOH) is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing allyl iodide. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis, with significant applications in the pharmaceutical industry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures under mild conditions. This compound, as an electrophilic partner, readily participates in these transformations due to the lability of the carbon-iodine bond and the stability of the intermediate π-allylpalladium complex. This document outlines key palladium-catalyzed reactions involving this compound, including the Tsuji-Trost (Allylic Alkylation), Sonogashira, and Heck reactions, as well as a notable variation involving the in-situ generation of organoindium reagents.

Tsuji-Trost Allylic Alkylation with this compound

The Tsuji-Trost reaction is a versatile method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds by the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[1] this compound is an excellent substrate for this reaction, readily undergoing oxidative addition to a palladium(0) catalyst to form the key π-allylpalladium intermediate.[1]

Application Note:

This protocol is applicable for the allylation of soft nucleophiles, such as stabilized carbanions (e.g., malonates), enamines, and secondary amines. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. Basic phosphine (B1218219) ligands like triphenylphosphine (B44618) are commonly employed for general applications. The reaction is typically carried out under inert atmosphere to prevent the oxidation of the palladium(0) catalyst.

Experimental Protocol:

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • This compound

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., potassium tert-butoxide, t-BuOK)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure: [2]

  • To a dry Schlenk flask under an inert atmosphere, add the base (e.g., t-BuOK, 2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add the nucleophile (e.g., dimethyl malonate, 2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture in one portion.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:
EntryNucleophileBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Dimethyl malonatet-BuOK5THF5012~90
2PyrrolidineK₂CO₃2DMF806High
3Sodium phenoxideCs₂CO₃3Dioxane1008Good
4IndoleNaH5THF6012~85

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Catalytic Cycle for Tsuji-Trost Reaction:

Tsuji_Trost_Cycle Pd(0)L2 Pd(0)L2 π-Allyl-Pd(II) Complex π-Allyl-Pd(II) Complex Pd(0)L2->π-Allyl-Pd(II) Complex Oxidative Addition + Allyl-I - I⁻ Product Product π-Allyl-Pd(II) Complex->Product Nucleophilic Attack + Nu⁻ Product->Pd(0)L2 Reductive Elimination Allyl-I Allyl-I Nu- Nu-

Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.

Sonogashira Coupling with this compound

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] While typically employed for sp²-hybridized halides, this compound can also participate in this reaction, leading to the formation of 1,4-enynes.

Application Note:

This protocol is suitable for the coupling of terminal alkynes with this compound. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. The use of a copper(I) co-catalyst, such as copper(I) iodide, is crucial for the reaction's efficiency. The reaction should be performed under an inert atmosphere.

Experimental Protocol:

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Base (e.g., diisopropylamine (B44863) or triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure: [3]

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (0.025 eq).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., diisopropylamine, 7.0 eq).

  • Add the terminal alkyne (1.1 eq) to the mixture.

  • Add this compound (1.0 eq) and stir the reaction mixture at room temperature for 3 hours, or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an etheral solvent (e.g., diethyl ether) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:
EntryAlkyneBaseCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Yield (%)
1PhenylacetyleneDiisopropylamine52.5THFRT89[3]
21-HexyneTriethylamine31.5DMF50High
3TrimethylsilylacetyleneTriethylamine52.5THFRTGood
4Propargyl alcoholDiisopropylamine42.0Acetonitrile40~80

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Catalytic Cycles for Sonogashira Coupling:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Allyl-Pd(II)-I Allyl-Pd(II)-I Pd(0)L2->Allyl-Pd(II)-I Oxidative Addition Allyl-Pd(II)-Alkyne Allyl-Pd(II)-Alkyne Allyl-Pd(II)-I->Allyl-Pd(II)-Alkyne Transmetalation Allyl-Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination Product Product Allyl-Pd(II)-Alkyne->Product Cu-I Cu-I Cu-Alkyne Cu-Alkyne Cu-I->Cu-Alkyne + Alkyne - HI Cu-Alkyne->Allyl-Pd(II)-Alkyne Cu-Alkyne->Cu-I Transmetalation Allyl-I Allyl-I Allyl-I->Allyl-Pd(II)-I Alkyne Alkyne Alkyne->Cu-Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction with this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] The reaction of this compound with an alkene, such as styrene, leads to the formation of a new, more substituted alkene.

Application Note:

This protocol describes the coupling of this compound with an alkene. A variety of alkenes, particularly those that are electron-deficient or styrenic, are suitable coupling partners. The reaction requires a base to regenerate the active palladium(0) catalyst. The choice of solvent and temperature can significantly impact the reaction outcome.

Experimental Protocol:

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • This compound

  • Alkene (e.g., styrene)

  • Base (e.g., K₂CO₃ or triethylamine)

  • Solvent (e.g., DMF or acetonitrile)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq).

  • Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent (e.g., DMF).

  • Add the alkene (e.g., styrene, 1.2 eq) to the mixture.

  • Add this compound (1.0 eq).

  • Seal the vessel or equip it with a condenser and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 12 hours, or until completion as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:
EntryAlkeneBaseCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1StyreneK₂CO₃24DMF100Good
2Methyl acrylateEt₃N12Acetonitrile80High
31-OcteneNaOAc36DMA120Moderate
4CyclohexeneK₃PO₄24Toluene110Good

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Workflow for Heck Reaction:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Catalyst & Ligand Add Catalyst & Ligand Add Base & Solvent Add Base & Solvent Add Catalyst & Ligand->Add Base & Solvent Add Alkene Add Alkene Add Base & Solvent->Add Alkene Add this compound Add this compound Add Alkene->Add this compound Heat & Stir Heat & Stir Add this compound->Heat & Stir Cool & Quench Cool & Quench Heat & Stir->Cool & Quench Extract Product Extract Product Cool & Quench->Extract Product Wash & Dry Wash & Dry Extract Product->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Purify Concentrate->Purify

Caption: General experimental workflow for the Heck reaction.

Palladium-Catalyzed Cross-Coupling of In Situ Generated Allylindium Reagents

A powerful variation of palladium-catalyzed allylation involves the in-situ generation of allylindium reagents from this compound and indium metal. These reagents serve as effective nucleophilic partners in cross-coupling reactions with aryl and vinyl halides. This method offers advantages such as low toxicity and high reactivity of the organoindium species.

Application Note:

This protocol is particularly useful for the allylation of aryl and vinyl halides. The reaction conditions are optimized for the in-situ formation of the allylindium reagent followed by its palladium-catalyzed cross-coupling. The presence of an additive like lithium chloride is often crucial for high yields.

Experimental Protocol:

Materials:

  • Palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃ or Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃)

  • Indium powder

  • This compound

  • Aryl or vinyl halide (e.g., 1-iodonaphthalene)

  • Additive (e.g., LiCl)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a sealed tube, add indium powder (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃, 2 mol%), the ligand (e.g., PPh₃, 16 mol%), and the additive (e.g., LiCl, 3.0 eq).

  • Add the anhydrous solvent (e.g., DMF).

  • Add the aryl or vinyl halide (1.0 eq) and this compound (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for the specified time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Additive (eq)SolventTemp (°C)Yield (%)
11-IodonaphthalenePd₂(dba)₃·CHCl₃ (2)PPh₃ (16)LiCl (3)DMF10095
24-IodoacetophenonePd₂(dba)₃·CHCl₃ (2)PPh₃ (16)LiCl (3)DMF10098
34-BromobenzonitrilePd(PPh₃)₄ (4)-LiCl (3)DMF10092
42-BromopyridinePd(PPh₃)₄ (4)-LiCl (3)DMF10085

Data adapted from P. H. Lee, S.-y. Sung, K. Lee, Org. Lett., 2001, 3, 3201-3204.

Logical Relationship of Reaction Components:

Allylindium_Coupling This compound This compound Allylindium Reagent Allylindium Reagent This compound->Allylindium Reagent Indium Indium Indium->Allylindium Reagent Coupled Product Coupled Product Allylindium Reagent->Coupled Product Aryl Halide Aryl Halide Aryl Halide->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Ligand Ligand Ligand->Coupled Product Additive (LiCl) Additive (LiCl) Additive (LiCl)->Coupled Product

Caption: Key components for the allylindium cross-coupling reaction.

References

Application Notes and Protocols: Allyl Iodide in the Protection of Alcohol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount. The hydroxyl group, being a common and reactive functionality, often requires temporary masking to prevent unwanted side reactions. The allyl ether has emerged as a versatile and valuable protecting group for alcohols due to its relative stability under a range of acidic and basic conditions, and more importantly, its selective removal under mild conditions that are orthogonal to many other protecting groups.[1]

This document provides detailed application notes and experimental protocols for the protection of alcohol functional groups as allyl ethers using allyl iodide, and their subsequent deprotection.

Protection of Alcohols as Allyl Ethers

The protection of alcohols as allyl ethers is typically achieved through a Williamson ether synthesis.[2] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an allyl halide, such as this compound.[3] The choice of base and solvent is crucial for the success of this reaction and depends on the nature of the alcohol (primary, secondary, tertiary, or phenol).

Data Presentation: Protection of Alcohols

The following table summarizes representative conditions and yields for the protection of various alcohols as allyl ethers using allyl halides.

Substrate (Alcohol)Allyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
1-Decanol (B1670082) (Primary)Allyl BromideKOHNoneRoom Temp1695[4]
Benzyl Alcohol (Primary)Allyl BromideKOHNoneRoom Temp4.596[4]
Cholesterol (Secondary)Allyl BromideKOHNoneRoom Temp796[4]
Phenol (B47542) (Aromatic)Allyl BromideKOHNoneRoom Temp1489[4]
4-Allyloxybutan-1-olAllyl ChlorideNaOHCyclohexane50-88[5]
Chiral Secondary AlcoholAllyl-t-butylcarbonatePd(PPh₃)₄---90[6]

Experimental Protocols: Protection of Alcohols

Protocol 1: Protection of a Primary Alcohol (e.g., 1-Decanol) using this compound

This protocol is adapted from a procedure using allyl bromide and can be applied with this compound, which is generally more reactive.[4]

Materials:

Procedure:

  • To a round-bottom flask, add 1-decanol (1.0 equivalent).

  • Add this compound (2.0-3.0 equivalents) and finely powdered potassium hydroxide (2.0 equivalents). For less reactive alcohols, a catalytic amount of TBAI (e.g., 0.05 equivalents) can be added.

  • Stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to dissolve the inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure allyl decyl ether.

Protocol 2: Protection of a Phenol using this compound

This protocol is based on a general procedure for the O-alkylation of phenols.[7]

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 6N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equivalent) and acetonitrile.

  • Add potassium carbonate (2.0 equivalents) or cesium carbonate (2.0 equivalents) to the suspension.

  • Add this compound (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM or MTBE and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of Allyl Ethers

The cleavage of the allyl ether protecting group can be accomplished under various mild conditions, which constitutes a major advantage of this protecting group. Common methods include transition metal-catalyzed isomerization followed by hydrolysis, or direct cleavage.

Data Presentation: Deprotection of Allyl Ethers

The following table summarizes various methods for the deprotection of allyl ethers, providing a comparison of their efficacy.

Method/ReagentsSubstrate TypeReaction TimeTemperatureYield (%)Reference(s)
Pd(PPh₃)₄ / K₂CO₃Aryl allyl ether1 hReflux97[8]
Pd(PPh₃)₄ / PyrrolidineAllyl ester50 min0 °CHigh[8]
10% Pd/CAryl allyl ether-MildHigh[8]
[(PPh₃)₃RuCl₂] / DIPEAO-allyl glycoside4 hRefluxHigh[8]
I₂ / DMSOAryl allyl ether1-4 h130 °C60-99[5]

Experimental Protocols: Deprotection of Allyl Ethers

Protocol 3: Palladium-Catalyzed Deprotection of an Aryl Allyl Ether

This method is particularly mild and shows high selectivity for aryl allyl ethers.[8]

Materials:

  • Aryl allyl ether

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃)

  • Dry methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether (1.0 equivalent) in dry methanol.

  • Add potassium carbonate (K₂CO₃).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.

Protocol 4: Oxidative Deprotection using Sodium Iodide and DMSO

This method provides a simple and efficient way to deprotect allyl ethers.[5]

Materials:

  • Allyl ether

  • Sodium iodide (NaI) (catalytic amount)

  • Dimethylsulfoxide (DMSO)

  • Standard heating and reaction glassware

Procedure:

  • To a solution of the allyl ether (1.0 equivalent) in DMSO, add a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 130 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture onto crushed ice.

  • If a solid precipitates, filter and dry the product. If the product is not a solid, extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the product.

Protocol 5: Two-Step Deprotection of O-Allyl Glycosides via Isomerization-Hydrolysis

This procedure is highly effective for the deprotection of allyl ethers in carbohydrate chemistry.[9]

Step A: Isomerization

Materials:

  • O-allyl glycoside

  • Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)

  • Anhydrous solvent (e.g., toluene (B28343) or benzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the O-allyl glycoside in the anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of RuCl₂(PPh₃)₃.

  • Heat the reaction mixture to reflux and monitor the formation of the prop-1-enyl ether by TLC or NMR.

  • Once isomerization is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step B: Hydrolysis

Materials:

  • Prop-1-enyl glycoside from Step A

  • Mercuric chloride (HgCl₂)

  • Mercuric oxide (HgO)

  • Acetone/Water mixture

Procedure:

  • Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.

  • Add mercuric chloride and mercuric oxide to the solution.

  • Stir the mixture vigorously at room temperature and monitor the hydrolysis by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the deprotected hemiacetal.

Visualizations

Protection_Mechanism ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) ROH->Alkoxide + Base Base Base (e.g., NaH) AllylEther Allyl Ether (R-O-CH₂CH=CH₂) Alkoxide->AllylEther + this compound (SN2) AllylIodide This compound (CH₂=CHCH₂-I) AllylIodide->AllylEther Salt NaI

Caption: Protection of an alcohol as an allyl ether via Williamson ether synthesis.

Deprotection_Mechanism AllylEther Aryl Allyl Ether PiAllyl π-Allyl Palladium Complex AllylEther->PiAllyl + Pd(0) Pd_catalyst Pd(0) Catalyst Pd_catalyst->PiAllyl DeprotonatedPhenol Deprotonated Phenol PiAllyl->DeprotonatedPhenol Allyl_byproduct Allylic Byproduct PiAllyl->Allyl_byproduct Phenol Phenol DeprotonatedPhenol->Phenol + H⁺

Caption: Palladium-catalyzed deprotection of an aryl allyl ether.

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P Start with Alcohol Step1_P Deprotonation with Base Start_P->Step1_P Step2_P Reaction with this compound Step1_P->Step2_P Step3_P Work-up and Purification Step2_P->Step3_P End_P Protected Alcohol (Allyl Ether) Step3_P->End_P Start_D Start with Allyl Ether End_P->Start_D Intermediate for further synthesis Step1_D Deprotection Reaction Start_D->Step1_D Step2_D Work-up and Purification Step1_D->Step2_D End_D Deprotected Alcohol Step2_D->End_D

Caption: General experimental workflow for protection and deprotection.

References

Application Notes: Sonochemical Barbier Reaction of Carbonyl Compounds with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barbier reaction is a powerful and versatile method for the formation of carbon-carbon bonds, providing a direct route to homoallylic alcohols from carbonyl compounds and allylic halides.[1] Unlike the related Grignard reaction, the Barbier reaction is a one-pot synthesis where the organometallic intermediate is generated in situ.[1] This approach is particularly advantageous when dealing with unstable organometallic reagents. The application of ultrasound (sonochemistry) to the Barbier reaction offers several key benefits, including increased reaction rates, higher yields, and the ability to use less reactive metals, contributing to greener and more efficient synthetic protocols.[2] This document provides detailed application notes and protocols for the sonochemical Barbier reaction of various carbonyl compounds with allyl iodide.

Principle of the Sonochemical Barbier Reaction

The sonochemical Barbier reaction is initiated by the application of high-frequency sound waves (typically 20-40 kHz) to the reaction mixture. This process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as powerful shockwaves and microjets.[3]

These energetic phenomena contribute to the reaction in several ways:

  • Metal Activation: The primary role of ultrasound in this context is the activation of the metal surface (e.g., Zinc, Tin, Indium, Magnesium).[4] The imploding cavitation bubbles scour the metal surface, removing passivating oxide layers and creating a clean, highly reactive surface for the formation of the organometallic intermediate.[3]

  • Mass Transfer Enhancement: The turbulent flow and micro-streaming caused by ultrasound significantly enhance mass transfer between the reactants in the heterogeneous mixture, accelerating the reaction rate.

  • Single Electron Transfer (SET) Promotion: The high energy generated during cavitation can facilitate the single electron transfer from the metal to the this compound, initiating the formation of the reactive allylic organometallic species.

The in situ generated allylic organometallic reagent then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone to form an intermediate metal alkoxide. Subsequent workup with an aqueous solution protonates the alkoxide, yielding the desired homoallylic alcohol.

Advantages of Using this compound

While allyl bromide and chloride are also commonly used in Barbier reactions, this compound offers distinct advantages due to the weaker carbon-iodine bond. This results in a higher reactivity, often leading to:

  • Faster reaction times.

  • Higher yields of the desired product.

  • The possibility of using less reactive and more economical metals.

However, the higher reactivity of this compound also necessitates careful control of reaction conditions to minimize side reactions, such as Wurtz-type coupling.

Applications in Drug Development and Organic Synthesis

The homoallylic alcohol motif is a valuable structural unit found in a wide array of natural products and pharmaceutically active compounds. The sonochemical Barbier reaction with this compound provides a robust and efficient method for the synthesis of these important intermediates. This reaction is particularly useful for:

  • Natural Product Synthesis: The stereoselective synthesis of complex natural products often relies on the controlled formation of chiral centers. The Barbier reaction can be adapted for asymmetric synthesis to produce enantioenriched homoallylic alcohols.

  • Fragment-Based Drug Discovery: The ability to rapidly generate a library of diverse homoallylic alcohols from various carbonyl precursors makes this reaction a valuable tool in fragment-based drug discovery.

  • Lead Optimization: During lead optimization, the facile introduction of the homoallylic alcohol functional group can be used to modulate the physicochemical properties and biological activity of drug candidates.

Quantitative Data Summary

The following table summarizes representative quantitative data for the sonochemical Barbier reaction of various carbonyl compounds with this compound or in situ generated this compound.

EntryCarbonyl CompoundMetalSolventTime (min)Yield (%)Reference
1Benzaldehyde (B42025)ZnH₂O/CO₂12095[5][6]
24-ChlorobenzaldehydeZnH₂O/CO₂12098[5][6]
34-MethoxybenzaldehydeZnH₂O/CO₂12085[5][6]
4CinnamaldehydeZnH₂O/CO₂12092[5][6]
5Acetophenone (B1666503)SnCl₂/KIDMF12085[7]
6CyclohexanoneSnCl₂/KIDMF18078[7]
7BenzaldehydeMgBenzene/THFN/AHigh[3]
8Various AldehydesInDMF20-3070-95
9Various KetonesInDMF30-6065-90

Note: In some cases, this compound is generated in situ from allyl chloride or bromide and an iodide salt (e.g., KI). N/A indicates that the specific reaction time was not provided in the cited literature, but the reaction was reported to proceed in high yield.

Experimental Protocols

General Considerations
  • Safety: The sonochemical Barbier reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. This compound is a lachrymator and should be handled with care.

  • Apparatus: A high-intensity ultrasonic probe or a powerful ultrasonic cleaning bath is required. The reaction is typically performed in a standard round-bottom flask or a Schlenk tube.

  • Reagents: All reagents should be of high purity. Carbonyl compounds should be free of acidic impurities. Solvents should be anhydrous, especially when using highly reactive metals like magnesium. For reactions in aqueous media, deionized or distilled water should be used.

Protocol 1: Zinc-Mediated Sonochemical Barbier Reaction of Benzaldehyde with this compound in an Aqueous Medium

This protocol is adapted from procedures described for allyl bromide and can be applied to this compound.[5][6]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.5 mmol, 252 mg)

  • Zinc dust (<10 µm, 2.0 mmol, 131 mg)

  • Deionized water (10 mL)

  • Diethyl ether (3 x 10 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution (10 mL)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Ultrasonic probe (20 kHz) or ultrasonic bath

  • Magnetic stirrer and stir bar

Procedure:

  • To the 50 mL round-bottom flask, add zinc dust and deionized water.

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Begin sonication and magnetic stirring.

  • In a separate vial, prepare a solution of benzaldehyde and this compound.

  • Slowly add the solution of benzaldehyde and this compound to the zinc suspension over 10 minutes.

  • Continue sonication for 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-phenylbut-3-en-1-ol.

Protocol 2: Tin-Mediated Sonochemical Barbier Reaction of Acetophenone with in situ Generated this compound

This protocol is adapted from a procedure using allyl bromide and can be modified for the in situ generation of this compound.[7]

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Allyl chloride (1.2 mmol, 92 mg)

  • Potassium iodide (1.5 mmol, 249 mg)

  • Tin(II) chloride dihydrate (2.0 mmol, 451 mg)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • 1 M Hydrochloric acid (10 mL)

  • Ethyl acetate (B1210297) (3 x 10 mL)

  • Saturated aqueous sodium bicarbonate solution (10 mL)

  • Brine (10 mL)

  • Anhydrous sodium sulfate

  • Schlenk tube (25 mL)

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

Procedure:

  • To the Schlenk tube, add tin(II) chloride dihydrate, potassium iodide, and DMF.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes to facilitate the formation of a reactive tin species and the Finkelstein reaction between allyl chloride and potassium iodide to generate this compound in situ.

  • Add acetophenone to the reaction mixture.

  • Continue sonication for 3 hours at room temperature. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield 2-phenylpent-4-en-2-ol.

Visualizations

Reaction_Mechanism cluster_activation Metal Activation & Organometallic Formation cluster_addition Nucleophilic Addition & Workup Metal Metal (M) ActivatedMetal Activated Metal (M*) Metal->ActivatedMetal Sonication AllylIodide This compound Ultrasound Ultrasound Ultrasound->Metal Organometallic Allyl-M-I Alkoxide Metal Alkoxide Organometallic->Alkoxide Nucleophilic Attack ActivatedMetalAllylIodide ActivatedMetalAllylIodide ActivatedMetalAllylIodide->Organometallic SET Carbonyl Carbonyl (R-CO-R') Carbonyl->Alkoxide Alcohol Homoallylic Alcohol Alkoxide->Alcohol Protonation Workup H₃O⁺ Workup Workup->Alkoxide

Caption: Reaction mechanism of the sonochemical Barbier reaction.

Experimental_Workflow Start Start Reagents Combine Metal, Solvent, Carbonyl Compound, and this compound Start->Reagents Sonication Apply Ultrasound (Probe or Bath) Reagents->Sonication Reaction Monitor Reaction (e.g., by TLC) Sonication->Reaction Quench Quench Reaction (e.g., with aq. NH₄Cl) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Filter, Concentrate, and Purify (Chromatography) Drying->Purification Product Homoallylic Alcohol Purification->Product

Caption: General experimental workflow for the sonochemical Barbier reaction.

References

Application Notes and Protocols for Monitoring Reactions with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the progress of chemical reactions involving allyl iodide. The following techniques are covered, offering a range of options from rapid qualitative assessments to detailed quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective qualitative technique for monitoring the progress of a reaction by observing the disappearance of the starting material (this compound) and the appearance of the product(s).

Application Note:

TLC is an indispensable tool for the real-time tracking of reactions involving this compound. By comparing the retention factor (Rf) of the starting material with the spots developing in the reaction mixture over time, a chemist can quickly assess the reaction's progress. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial for confirming the identity of the starting material spot in the reaction lane, especially when the product's Rf is very close to that of the reactant. Visualization under UV light is often the first step, followed by staining, with iodine vapor being a particularly useful method for visualizing organic compounds like this compound and its derivatives.[1][2][3]

Experimental Protocol:

Materials:

  • TLC plates (silica gel or alumina (B75360) coated)[3]

  • Developing chamber (e.g., a beaker with a watch glass or a specialized tank)[3]

  • Capillary tubes for spotting

  • Pencil

  • Eluent (solvent system) - A good starting point is a mixture of hexane (B92381) and ethyl acetate. The ratio should be adjusted to achieve an Rf of 0.3-0.4 for the starting material.[1]

  • UV lamp (254 nm and/or 365 nm)

  • Iodine chamber (a sealed jar containing a few crystals of iodine)[2][4]

Procedure:

  • Preparation of the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the inside wall of the chamber to saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate.[3]

  • Preparation of the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.[1]

  • Spotting the Plate:

    • On the leftmost point, spot a dilute solution of your starting material (this compound).

    • On the middle point (the cospot), first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[1]

    • On the rightmost point, spot the reaction mixture.

    • Use a capillary tube to apply the spots, making them as small and concentrated as possible.[2]

  • Developing the Plate: Carefully place the TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[3]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.

    • Place the dried plate in an iodine chamber for a few minutes until brown spots appear.[2][4] Circle the spots with a pencil as they will fade over time.

  • Interpretation: Compare the spots in the three lanes. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane should diminish, while a new spot corresponding to the product should appear and intensify. The cospot helps to confirm that the lower spot in the reaction mixture is indeed the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful quantitative technique that provides detailed structural information and allows for the determination of the relative concentrations of reactants and products in a reaction mixture.[5]

Application Note:

¹H NMR is particularly useful for monitoring reactions with this compound due to the distinct signals of the allylic protons. The disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to the product can be integrated to determine the reaction's conversion. For quantitative analysis, an internal standard with a known concentration and a signal in a clear region of the spectrum can be added to the reaction mixture. Deuterated solvents are typically used for NMR, but for reaction monitoring in non-deuterated solvents, solvent suppression techniques can be employed.[5]

Experimental Protocol:

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) or a protonated solvent if using solvent suppression

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with a suitable deuterated solvent in a vial. If using an internal standard, add a known amount to the vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum of the sample.

    • Ensure that the spectral width is sufficient to cover all relevant signals.

    • Optimize acquisition parameters such as the number of scans and relaxation delay for accurate integration.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the starting material (this compound) and the product(s).

      • This compound ¹H NMR (CDCl₃, typical shifts):

        • ~5.9-6.1 ppm (ddt, 1H, -CH=)

        • ~5.2-5.4 ppm (m, 2H, =CH₂)

        • ~3.7 ppm (d, 2H, -CH₂I)

    • Integrate the area of a well-resolved signal for the starting material and a well-resolved signal for the product.

  • Calculation of Conversion:

    • The percentage conversion can be calculated using the following formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100

    • If an internal standard is used, the concentrations of the reactant and product can be determined relative to the known concentration of the standard.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds, making it well-suited for monitoring reactions involving the relatively volatile this compound.

Application Note:

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), provides both quantitative and qualitative information about a reaction mixture.[6] The retention time of a compound is a characteristic feature that can be used for identification, while the peak area is proportional to its concentration. This allows for the precise determination of the consumption of this compound and the formation of products over time. An internal standard is recommended for accurate quantification.

Experimental Protocol:

Materials:

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS)

  • GC column (a non-polar or medium-polarity column is a good starting point)

  • Syringe for injection

  • Vials with septa

  • Solvent for dilution (e.g., hexane, ethyl acetate)

  • Internal standard (optional, e.g., dodecane)

Procedure:

  • Method Development:

    • Develop a GC method that provides good separation between the starting material (this compound), product(s), and any other components in the reaction mixture. This involves optimizing the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate, and injector and detector temperatures.

  • Sample Preparation:

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with a suitable solvent in a GC vial. If using an internal standard, add a known amount to the vial.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the developed GC method.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product(s) based on their retention times (confirmed by running standards if necessary).

    • Integrate the peak areas.

  • Quantification:

    • Create a calibration curve by injecting standards of known concentrations of the starting material and product.

    • Alternatively, use the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create a calibration curve.

    • Determine the concentration of the starting material and product in the reaction mixture at each time point.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of the components in a reaction mixture.

Application Note:

MS, often coupled with a separation technique like GC (GC-MS) or LC (LC-MS), is invaluable for confirming the identity of products and identifying any intermediates or byproducts formed during a reaction with this compound.[7][8][9] Direct infusion mass spectrometry can also be used for rapid, qualitative monitoring of the major components in a reaction.

Experimental Protocol (for Direct Infusion ESI-MS):

Materials:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump and syringe

  • Solvent for dilution and infusion (e.g., methanol, acetonitrile)

Procedure:

  • Sample Preparation:

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot significantly with a suitable solvent (e.g., 1:1000 in methanol). The high dilution is necessary to avoid saturating the detector.

  • Infusion and Analysis:

    • Load the diluted sample into a syringe and place it in the syringe pump.

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in full scan mode.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the starting material, product(s), and any intermediates.

    • Monitor the relative intensity of these peaks over time to track the progress of the reaction qualitatively. As the reaction proceeds, the intensity of the starting material's ion should decrease, while the product's ion intensity should increase.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-invasive technique that can be used for real-time monitoring of reactions by tracking changes in the vibrational frequencies of functional groups.[10]

Application Note:

For reactions involving this compound, IR spectroscopy can monitor the disappearance of the C-I bond and the C=C bond of the allyl group, and the appearance of new bands corresponding to the functional groups in the product. This technique is particularly powerful when using an in-situ probe (e.g., ATR-FTIR), which allows for continuous monitoring without the need to withdraw samples.

Experimental Protocol (using an in-situ ATR-FTIR probe):

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel compatible with the ATR probe

Procedure:

  • Setup:

    • Insert the ATR probe into the reaction vessel.

    • Ensure a good seal and that the probe is submerged in the reaction mixture.

  • Data Acquisition:

    • Record a background spectrum of the reaction mixture before initiating the reaction (or of the solvent).

    • Initiate the reaction.

    • Continuously collect IR spectra at regular intervals throughout the reaction.

  • Data Analysis:

    • Identify the characteristic absorption bands for the starting material (this compound) and the product.

      • This compound IR (typical peaks):

        • ~3080 cm⁻¹ (=C-H stretch)

        • ~1640 cm⁻¹ (C=C stretch)

        • ~920 and 990 cm⁻¹ (=C-H bend)

        • ~500-600 cm⁻¹ (C-I stretch)

    • Monitor the decrease in the intensity of the starting material's peaks and the increase in the intensity of the product's characteristic peaks over time.

    • Plot the absorbance of a key peak versus time to obtain a reaction profile.

Quantitative Data Summary

The following table provides a conceptual summary of the type of quantitative data that can be obtained from each technique. The actual values are dependent on the specific reaction and conditions.

TechniqueParameter MonitoredType of DataTypical Units
NMR Spectroscopy Integral ratio of reactant and product signalsConversion%
Concentration relative to an internal standardConcentrationmol/L
Gas Chromatography Peak area of reactant and productRelative Concentration, ConversionArea units, %
Concentration from calibration curveConcentrationmg/mL, mol/L
IR Spectroscopy Absorbance of characteristic peaksRelative ConcentrationAbsorbance Units

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis cluster_data Data Interpretation start Start Reaction reaction Reaction in Progress start->reaction sampling Take Aliquot at Time (t) reaction->sampling ir In-situ IR reaction->ir Continuous end_reaction Reaction Complete quench Quench Reaction (if needed) sampling->quench prepare Prepare Sample for Analysis quench->prepare tlc TLC prepare->tlc nmr NMR prepare->nmr gc GC / GC-MS prepare->gc ms Direct Infusion MS prepare->ms qualitative Qualitative Assessment (Completion, Byproducts) tlc->qualitative quantitative Quantitative Analysis (Conversion, Kinetics) nmr->quantitative gc->quantitative ms->qualitative ir->quantitative qualitative->end_reaction Decision to Stop quantitative->end_reaction Decision to Stop

Caption: General workflow for monitoring a chemical reaction.

Substitution_Reaction_Monitoring cluster_reactants Reactants cluster_monitoring Monitoring Logic cluster_products Products allyl_iodide This compound nucleophile Nucleophile monitor_allyl Monitor Decrease in This compound Signal allyl_iodide->monitor_allyl Consumption monitor_product Monitor Increase in Product Signal nucleophile->monitor_allyl product Allyl-Nucleophile Product monitor_product->product Formation iodide_ion Iodide Ion monitor_product->iodide_ion

References

Application Notes and Protocols: Synthesis of Allylamines from Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry. This document provides detailed protocols for the synthesis of allylamines via the nucleophilic substitution of allyl iodide with various amine nucleophiles. The direct N-alkylation of amines with alkyl halides, such as this compound, is a classic and straightforward method. However, it is often complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[1] These notes detail standard protocols for the synthesis of primary and secondary allylamines and present an advanced method for achieving selective monoalkylation. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to ensure clarity and reproducibility.

Reaction Principle and Mechanism

The synthesis of allylamines from this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic methylene (B1212753) carbon of this compound. Iodide is an excellent leaving group, facilitating the reaction.

The primary challenge in this synthesis is controlling the selectivity. The newly formed allylamine (B125299) product is often more nucleophilic than the starting amine, leading to subsequent reactions with remaining this compound. This results in a mixture of products (mono-, di-, and tri-allylated amines).[1] Controlling stoichiometry, reaction temperature, and the nature of the substrates is critical to maximizing the yield of the desired product.

G cluster_main General S_N2 Reaction Pathway cluster_side Over-alkylation Side Reaction Amine R-NH₂ (Primary Amine) TS1 S_N2 Transition State Amine->TS1 Nucleophilic Attack AllylIodide CH₂=CHCH₂-I (this compound) AllylIodide->TS1 Product1 R-NH-CH₂CH=CH₂ (Secondary Allylamine) TS1->Product1 HI H-I TS1->HI I⁻ leaves, proton transfer Product1_side R-NH-CH₂CH=CH₂ (Secondary Allylamine) TS2 S_N2 Transition State Product1_side->TS2 Further Attack AllylIodide_side CH₂=CHCH₂-I (this compound) AllylIodide_side->TS2 Product2 R-N(CH₂CH=CH₂)₂ (Tertiary Allylamine) TS2->Product2

Figure 1: Mechanism of N-allylation and the over-alkylation side reaction.

General Experimental Workflow

The synthesis of allylamines from this compound follows a standard laboratory procedure involving reaction setup, execution, work-up, and purification. Careful adherence to an inert atmosphere and anhydrous conditions may be necessary depending on the reagents used.

G start Start reactants 1. Reactant Preparation - Amine - this compound - Base/Solvent start->reactants setup 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Combine reagents reactants->setup reaction 3. Reaction - Stirring at defined  temperature and time setup->reaction workup 4. Aqueous Work-up - Quench reaction - Phase separation/Extraction reaction->workup purification 5. Purification - Distillation or - Column Chromatography workup->purification analysis 6. Product Analysis - NMR, GC-MS, IR purification->analysis end End Product analysis->end

Figure 2: General workflow for the synthesis of allylamines.

Comparative Data of Synthesis Protocols

The following table summarizes various protocols for the synthesis of allylamines. While some protocols utilize allyl chloride, the principles are directly applicable to this compound, which is generally more reactive.

EntryAmine SubstrateAllylating AgentBase / CatalystSolventTemp (°C)Time (h)ProductYield (%)Reference
1Ammonia (B1221849)Allyl ChlorideNone (excess NH₃)Ethanol (B145695)40N/AMonoallylamine78.8[2]
2Aniline (B41778)Allyl ChlorideSodium Hydroxide (B78521)Water75-844N-Allylaniline78.1[3]
3N-Arylaminopyridinium SaltThis compoundCesium CarbonateAcetonitrile (B52724)7016N-Aryl-N-allylamine43[4]

Experimental Protocols

Protocol 1: Synthesis of Primary Allylamine from Ammonia

This protocol is adapted from the synthesis using allyl chloride and ammonia.[2][5] Using this compound will likely lead to a faster reaction rate and may require lower temperatures to control selectivity. A large excess of ammonia is crucial to minimize the formation of di- and triallylamine.

Materials:

  • This compound

  • Ammonia (aqueous or as a solution in an alcohol)

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (for work-up)

  • Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

  • In a pressure-resistant vessel, cool a solution of ammonia (20 molar equivalents) in ethanol to 0 °C.

  • Slowly add this compound (1 molar equivalent) to the cooled ammonia solution with vigorous stirring.

  • Seal the vessel and allow the reaction to stir at a controlled temperature (start at room temperature, ~25 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the vessel and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

  • Resuspend the residue in water and add a concentrated solution of sodium hydroxide to liberate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to isolate the primary allylamine.

Protocol 2: Synthesis of N-Allylaniline

This protocol is based on a well-documented procedure using aniline and allyl chloride.[3] The use of this compound as the electrophile may allow for milder reaction conditions.

Materials:

  • Aniline (4.0 mol)

  • This compound (1.0 mol)

  • Sodium hydroxide (2.0 mol), as a 25% aqueous solution

  • Deionized water

Procedure:

  • To a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add aniline (4.0 mol) and the 25% sodium hydroxide solution (2.0 mol NaOH).

  • Heat the mixture to approximately 75-80 °C with stirring.

  • Once the temperature is stable, add this compound (1.0 mol) dropwise over 2 hours, maintaining the internal temperature between 75 and 85 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

  • Cool the reaction mixture to room temperature, which will result in the separation of an organic and an aqueous layer.

  • Separate the layers using a separatory funnel.

  • Purify the organic layer by vacuum distillation to obtain N-allylaniline as a light-yellow liquid. The expected yield is approximately 78%.[3]

Protocol 3: Selective Monoalkylation via N-Aminopyridinium Salt

This advanced protocol allows for the selective synthesis of secondary aryl-alkyl amines by preventing over-alkylation.[4] The method involves the initial formation of an N-arylaminopyridinium salt, which is then alkylated with this compound.

Materials:

  • N-Arylaminopyridinium salt (1.0 equiv)

  • This compound (2.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction vial, combine the N-arylaminopyridinium salt (1.0 equiv), this compound (2.0 equiv), and cesium carbonate (3.0 equiv).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the vial and heat the reaction mixture to 70 °C for 16 hours with stirring.

  • Monitor the reaction for the formation of the secondary amine product. The reaction proceeds via an N-alkylation followed by an in situ depyridylation cascade.[4]

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the pure secondary N-aryl-N-allylamine. For a specific N-arylaminopyridinium substrate, this method yielded the corresponding N-allyl product in 43% yield.[4]

References

Troubleshooting & Optimization

How to prevent the decomposition of allyl iodide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of allyl iodide during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned pink/brown. What does this mean and is it still usable?

A1: A pink or brown discoloration indicates the decomposition of this compound, leading to the formation of free iodine.[1] The usability of the discolored reagent depends on the tolerance of your specific reaction to the presence of iodine and other potential impurities. For sensitive applications, purification is recommended before use.

Q2: What are the primary causes of this compound decomposition?

A2: this compound is sensitive to and can be decomposed by exposure to light, air (oxygen), heat, and moisture.[2][3][4] These factors can initiate free radical reactions, leading to the liberation of iodine.

Q3: How can I visually inspect the quality of my this compound?

A3: Fresh, pure this compound should be a clear, pale yellow liquid.[5] Any deviation towards a pink, orange, red, or brown color suggests decomposition.[6][7]

Q4: What is the purpose of the copper chip often found in bottles of this compound?

A4: The copper chip acts as a stabilizer.[4][5][6][7][8] It reacts with and scavenges any free iodine that forms, thereby slowing down the decomposition process.[9][10]

Q5: Can I add my own stabilizer to this compound?

A5: Yes, if your this compound does not already contain a stabilizer, adding a piece of copper wire or copper powder can help to prolong its shelf life. Metallic silver has also been cited as a potential stabilizer.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid discoloration of freshly opened this compound - Improper storage conditions (exposure to light, heat).- Contamination of the bottle upon opening.- Immediately store the bottle in a cool, dark place, preferably refrigerated and under an inert atmosphere.- Ensure the bottle cap is tightly sealed after each use.
Precipitate formation in the bottle - Advanced decomposition or polymerization.- Reaction with contaminants.- The product is likely significantly degraded. It is recommended to dispose of it according to safety guidelines.- If purification is attempted, filter the solution before distillation.
Inconsistent reaction yields using this compound from the same bottle - Ongoing decomposition leading to varying concentrations of the active compound.- Purify the this compound before use.- Consider aliquoting the this compound into smaller, sealed vials under an inert atmosphere for single use to minimize repeated exposure of the bulk chemical.

Experimental Protocols

Protocol 1: Short-Term Storage of this compound

  • Environment: Store the this compound in its original amber glass bottle to protect it from light.[2]

  • Temperature: Keep the bottle in a refrigerator at 2-8°C.[8] For longer-term storage, a freezer at -5°C can be used.[11]

  • Atmosphere: Before sealing the bottle, if possible, flush the headspace with an inert gas like nitrogen or argon to displace air and moisture.[12]

  • Sealing: Ensure the cap is tightly sealed to prevent the ingress of air and moisture.[2][13]

Protocol 2: Purification of Decomposed this compound

This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Initial Wash: Transfer the discolored this compound to a separatory funnel. Wash the solution with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The iodine color will be discharged as it is reduced to colorless iodide ions.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Drying: Wash the organic layer with deionized water, followed by a saturated sodium chloride solution (brine). Dry the this compound over anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Filtration: Filter the drying agent from the this compound.

  • Distillation (Optional, for high purity): For highly sensitive applications, the purified this compound can be distilled at reduced pressure. Collect the fraction boiling at 101-103°C at atmospheric pressure.

  • Stabilization and Storage: Add a small piece of copper to the purified liquid and store it according to the recommended short-term storage protocol.[9]

Logical Workflow for Handling this compound

AllylIodideWorkflow Workflow for Preventing this compound Decomposition cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage_conditions Store in cool, dark place (2-8°C or -5°C) ventilation Use in a well-ventilated area (fume hood) storage_conditions->ventilation inert_atmosphere Store under inert gas (Nitrogen or Argon) inert_atmosphere->ventilation stabilizer Ensure presence of stabilizer (e.g., copper chip) stabilizer->ventilation avoid_exposure Avoid contact with skin and eyes (use PPE) ventilation->avoid_exposure spark_proof Use spark-proof tools avoid_exposure->spark_proof discoloration Discoloration observed? spark_proof->discoloration discoloration->storage_conditions No purify Purify by washing with Na₂S₂O₃ solution discoloration->purify Yes dispose Consider disposal if severely decomposed discoloration->dispose Yes purify->storage_conditions

Caption: A logical workflow for the proper storage, handling, and troubleshooting of this compound to prevent decomposition.

References

Technical Support Center: Purification of Crude Allyl Iodide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude allyl iodide by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound dark brown or purple before distillation?

A1: this compound is sensitive to light and heat, which can cause it to decompose and release free iodine (I₂), resulting in a dark brown or purple color.[1][2] This is a common issue with crude this compound.

Q2: How can I remove the color from my crude this compound before distillation?

A2: Before distillation, the crude this compound should be washed with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will react with the free iodine, converting it to colorless iodide salts, which can then be separated in an aqueous layer.

Q3: What is the purpose of adding copper to the distillation?

A3: Copper, either as wire, turnings, or powder, is added as a stabilizer.[3][4][5][6] It helps to prevent the decomposition of this compound during heating by reacting with any traces of iodine that may form.

Q4: Should I perform an atmospheric or vacuum distillation?

A4: The choice depends on the thermal stability of your compound and the boiling points of the impurities. This compound has a boiling point of 101-103 °C at atmospheric pressure.[5] If your crude sample contains high-boiling impurities or if you are concerned about decomposition even with a stabilizer, vacuum distillation is recommended as it allows for distillation at a lower temperature.[7][8]

Q5: How should I store purified this compound?

A5: Purified this compound should be stored in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C. Adding a small piece of copper wire can also help to maintain its stability during storage.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL)
Allyl Chloride76.52450.938
Acetone (B3395972)58.08560.791
Biallyl (1,5-Hexadiene)82.1559-600.688
Allyl Alcohol58.08970.854
This compound 167.98 101-103 [4][5]1.837 [5]
Iodine253.81184.34.933

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760102
10055
5040
2025
1010

Note: These are estimated values. The actual boiling point may vary depending on the efficiency of the vacuum system and the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is colored after distillation 1. Incomplete removal of iodine before distillation.2. Decomposition during distillation due to excessive heat or lack of stabilizer.3. Co-distillation with a colored impurity.1. Ensure thorough washing with sodium thiosulfate or bisulfite solution until the organic layer is colorless.2. Add a stabilizer (e.g., copper wire) to the distillation flask. Use vacuum distillation to lower the boiling temperature. Ensure the heating mantle temperature is not excessively high.3. Check for colored impurities and consider a pre-distillation purification step if necessary.
Low yield of purified product 1. Incomplete reaction during synthesis.2. Loss of product during aqueous workup.3. Decomposition during distillation.4. Inefficient fractional distillation leading to loss in intermediate fractions.1. Optimize the synthesis reaction conditions.2. Ensure proper phase separation and minimize the amount of washing.3. Use a stabilizer and consider vacuum distillation.4. Ensure the distillation column is properly insulated and the distillation is performed slowly to allow for proper separation.
Distillation temperature is unstable 1. Inconsistent heating.2. Fluctuations in vacuum pressure.3. Presence of a mixture of impurities with close boiling points.1. Use a heating mantle with a stirrer for even heat distribution.2. Check for leaks in the vacuum setup. Ensure the vacuum pump is functioning correctly.3. Use a more efficient fractionating column and distill at a slower rate.
Product is contaminated with low-boiling impurities 1. Inefficient fractional distillation.2. Distilling too quickly.1. Use a fractionating column with a higher number of theoretical plates.2. Reduce the heating rate to allow for proper equilibration and separation of the components. Collect a forerun fraction to remove the most volatile impurities.
Product is contaminated with high-boiling impurities 1. Distilling to dryness, causing higher boiling impurities to be carried over.2. Bumping of the liquid in the distillation flask.1. Stop the distillation when a small amount of residue is left in the flask.2. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Experimental Protocols

Pre-Distillation Washing Protocol
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with fresh sodium thiosulfate solution until the organic layer is colorless.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining thiosulfate salts.

  • Drain the aqueous layer and transfer the this compound to a clean, dry flask.

  • Dry the this compound over anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Filter the drying agent to obtain the crude, dry, and colorless this compound ready for distillation.

Atmospheric Fractional Distillation Protocol
  • Add the dry, colorless crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.

  • Add a few boiling chips or a magnetic stir bar. It is also recommended to add a small amount of copper wire or turnings as a stabilizer.[3][4][5][6]

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser.

  • Begin to heat the flask gently with a heating mantle.

  • Collect any low-boiling forerun that distills over at a lower temperature. This may contain residual solvents like acetone or unreacted starting materials like allyl chloride.

  • Once the temperature stabilizes at the boiling point of this compound (101-103 °C), change the receiving flask and collect the main fraction.[5]

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Vacuum Fractional Distillation Protocol
  • Prepare the crude this compound as described in the pre-distillation washing protocol.

  • Add the dry, colorless crude this compound, boiling chips or a stir bar, and a copper stabilizer to a round-bottom flask.

  • Set up a vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Slowly and carefully apply the vacuum. The liquid may bubble as volatile impurities are removed.

  • Once a stable vacuum is achieved, begin to heat the flask gently.

  • Collect any low-boiling fractions at the reduced pressure.

  • When the distillation temperature stabilizes at the expected boiling point for the applied pressure (see Table 2), change the receiving flask to collect the purified this compound.

  • After collecting the main fraction, stop the heating and allow the apparatus to cool completely before slowly re-introducing air into the system.

Mandatory Visualizations

experimental_workflow Purification Workflow for Crude this compound crude_allyl_iodide Crude this compound (Often colored) washing Wash with aq. Na2S2O3 or NaHSO3 crude_allyl_iodide->washing separation1 Separate Aqueous Layer washing->separation1 water_wash Wash with Water separation1->water_wash separation2 Separate Aqueous Layer water_wash->separation2 drying Dry with MgSO4 or CaCl2 separation2->drying filtration Filter drying->filtration distillation_choice Choose Distillation Method filtration->distillation_choice atmospheric_dist Atmospheric Distillation (with copper stabilizer) distillation_choice->atmospheric_dist High-boiling impurities vacuum_dist Vacuum Distillation (with copper stabilizer) distillation_choice->vacuum_dist Heat sensitive or high-boiling impurities collect_forerun Collect Forerun (low-boiling impurities) atmospheric_dist->collect_forerun vacuum_dist->collect_forerun collect_product Collect Pure this compound (bp ~101-103°C or lower under vacuum) collect_forerun->collect_product pure_product Pure this compound collect_product->pure_product

Caption: A flowchart of the complete purification process for crude this compound.

troubleshooting_distillation Distillation Troubleshooting Logic start Distillation Problem check_color Product Colored? start->check_color check_yield Low Yield? check_color->check_yield No solution_color - Wash again before distillation - Add copper stabilizer - Use vacuum distillation check_color->solution_color Yes check_purity Impurities Present? check_yield->check_purity No solution_yield - Check for leaks - Use stabilizer - Optimize column insulation check_yield->solution_yield Yes solution_purity_low Low-boiling impurities: - Use fractional column - Distill slower - Collect forerun check_purity->solution_purity_low Low-boiling solution_purity_high High-boiling impurities: - Don't distill to dryness - Ensure smooth boiling check_purity->solution_purity_high High-boiling no_issue Distillation Successful check_purity->no_issue No

Caption: A decision tree for troubleshooting common issues during this compound distillation.

References

Technical Support Center: Purification of Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of iodine impurities from allyl iodide.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have a purple or brownish color?

A1: The characteristic purple or brown color in this compound is due to the presence of dissolved elemental iodine (I₂). This compound is susceptible to decomposition, especially when exposed to light and heat, which liberates free iodine. This decomposition can occur during storage or during a chemical reaction. Commercial this compound is often stabilized to prevent this process.

Q2: What is the purpose of the copper chip in the this compound bottle?

A2: The copper chip is a stabilizer. Copper reacts with any free iodine that forms, converting it back to a colorless iodide salt (copper(I) iodide), thereby preventing the accumulation of iodine impurity and maintaining the purity of the this compound. This is a crucial preventative measure.

Q3: What are the common methods for removing iodine from this compound?

A3: The most common methods for removing iodine impurities from this compound include:

  • Chemical Washing: Treating the this compound with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to convert the colored iodine (I₂) into colorless iodide ions (I⁻), which can then be removed by an aqueous wash.

  • Treatment with Metal: Shaking the impure this compound with a metal like copper powder, which reacts with and removes the iodine.

  • Distillation: Purifying the this compound by distillation to separate it from the less volatile iodine impurity.

Q4: How should I store purified this compound to prevent the reformation of iodine?

A4: To minimize decomposition, purified this compound should be stored in a dark bottle, preferably under an inert atmosphere (like nitrogen or argon), and refrigerated. For longer-term storage, it can be dissolved in a solvent like hexane (B92381) and stored in a freezer at approximately -5°C. Adding a fresh piece of copper wire or a copper chip to the storage bottle can also help stabilize the purified product.

Troubleshooting Guides

Issue 1: Persistent brown/purple color after washing with a reducing agent.
Possible Cause Suggested Solution
Insufficient amount of reducing agent.Repeat the washing step with a fresh portion of the sodium thiosulfate or sodium bisulfite solution.
The concentration of the washing solution is too low.Prepare a fresh, saturated solution of sodium bisulfite or a 5-10% solution of sodium thiosulfate and repeat the wash.
Inadequate mixing during the wash.Ensure vigorous shaking of the separatory funnel for several minutes to maximize contact between the organic and aqueous layers.
Significant decomposition has occurred.If the color persists after multiple washes, consider purifying the this compound by distillation.
Issue 2: Emulsion formation during aqueous washing.
Possible Cause Suggested Solution
Vigorous shaking.Allow the mixture to stand for some time. Gentle swirling or rocking of the separatory funnel can help break the emulsion.
High concentration of impurities.Add a small amount of a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous layer and can help break the emulsion.
Similar densities of the layers.Add more of the organic solvent used for extraction (e.g., diethyl ether, dichloromethane) to decrease the density of the organic phase.
Issue 3: Product decomposition during distillation.
Possible Cause Suggested Solution
Overheating.Use a vacuum distillation setup to lower the boiling point of this compound and reduce thermal stress. The boiling point of this compound is 101-103°C at atmospheric pressure.
Presence of acidic impurities.Neutralize any acidic impurities by washing with a dilute sodium bicarbonate solution before drying and distillation.
Exposure to light.Wrap the distillation apparatus in aluminum foil to protect the light-sensitive this compound.
Presence of oxygen.Perform the distillation under an inert atmosphere (nitrogen or argon).

Experimental Protocols

Protocol 1: Purification of this compound by Chemical Washing

This protocol describes the removal of iodine using a sodium bisulfite wash, followed by drying and distillation.

Materials:

  • Impure this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bisulfite solution

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

Procedure:

  • Dilute the impure this compound with 2-3 volumes of diethyl ether and transfer it to a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite. The volume should be approximately one-third of the organic layer's volume.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. The brown/purple color should disappear as the iodine is reduced to colorless iodide.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining bisulfite salts.

  • Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to dry the solution.

  • Filter the drying agent and concentrate the solution on a rotary evaporator to remove the diethyl ether.

  • (Optional but recommended) Purify the resulting this compound by distillation.

Protocol 2: Purification using Copper Powder

Materials:

  • Impure this compound

  • Copper powder (fine)

  • Filtration apparatus

Procedure:

  • Place the impure this compound in a flask.

  • Add a small amount of copper powder (a spatula tip is usually sufficient for small quantities).

  • Swirl or stir the mixture at room temperature. The iodine will react with the copper, and the color of the solution will fade. This may take some time depending on the concentration of iodine.

  • Once the solution is colorless, filter the this compound to remove the copper powder and any copper iodide formed.

  • The purified this compound can be used directly or further purified by distillation.

Data Presentation

Purification Method Principle of Operation Expected Purity Advantages Disadvantages
Sodium Thiosulfate/Bisulfite Wash Reduction of I₂ to water-soluble I⁻.Good to ExcellentFast, efficient for moderate impurity levels, uses common lab reagents.May require multiple washes, risk of emulsion formation.
Copper Powder Treatment Reaction of I₂ with metallic copper to form solid CuI.GoodSimple procedure, avoids aqueous workup.Slower than washing, requires filtration, may not be as effective for high concentrations of iodine.
Distillation Separation based on boiling points.ExcellentRemoves iodine and other non-volatile impurities, yields high-purity product.Can cause thermal decomposition if not done carefully, requires specialized glassware.

Visualizations

experimental_workflow_washing start Impure this compound (purple/brown) dilute Dilute with Diethyl Ether start->dilute wash Wash with Sat. NaHSO₃ Solution dilute->wash separate1 Separate Aqueous Layer wash->separate1 wash_water Wash with Deionized Water separate1->wash_water separate2 Separate Aqueous Layer wash_water->separate2 wash_brine Wash with Brine separate2->wash_brine separate3 Separate Aqueous Layer wash_brine->separate3 dry Dry with Na₂SO₄ separate3->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Distill (Optional) evaporate->distill end Purified this compound (colorless) evaporate->end If distillation is skipped distill->end

Caption: Workflow for purifying this compound using chemical washing.

logical_relationship_troubleshooting problem Persistent Color after Washing cause1 Insufficient Reducing Agent problem->cause1 cause2 Poor Mixing problem->cause2 cause3 High Impurity Concentration problem->cause3 solution1 Repeat Wash with Fresh Solution cause1->solution1 solution2 Vigorous Shaking cause2->solution2 solution3 Proceed to Distillation cause3->solution3 solution1->solution3 If color still persists

Caption: Troubleshooting logic for persistent iodine color.

Technical Support Center: Optimizing Allylation Reactions with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for allylation with allyl iodide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you may encounter during the allylation reaction.

Issue 1: Low or No Conversion of Starting Material

Q: My allylation reaction is showing low yield or no conversion of the starting material. What are the potential causes and how can I improve the outcome?

A: Low conversion in allylation reactions can stem from several factors related to reagents, reaction conditions, or the catalyst system. A systematic approach to troubleshooting this issue is outlined below.

  • Purity of Reagents: Impurities in starting materials or solvents can lead to unwanted side reactions or poison the catalyst. Ensure all reagents and the solvent are of high purity and are properly dried, as water can interfere with many catalytic systems.[1]

  • Base Strength and Stoichiometry: For substrates like active methylene (B1212753) compounds or phenols, the base must be strong enough to deprotonate the starting material effectively.[2]

    • For active methylene compounds, sodium ethoxide (NaOEt) in ethanol (B145695) is commonly used. For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent can be employed.[1]

    • For phenols, strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH) are preferred to ensure complete deprotonation.[2]

    • Using at least one full equivalent of a suitable base is crucial. Ensure the base has not been deactivated by moisture.[1]

  • Reaction Temperature: The reaction temperature may be too low. While higher temperatures generally increase reaction rates, they can also promote side reactions. A careful optimization of the temperature is necessary.[2] For many allylation reactions, gentle heating is required to proceed at a reasonable rate.[1]

  • Reactivity of this compound: While this compound is a reactive alkylating agent, ensure it is of good quality and has not decomposed.

  • Catalyst Activity (if applicable): In catalyzed reactions, such as palladium-catalyzed allylations, ensure the catalyst is active. For instance, in Friedel-Crafts alkylation of phenols, the Lewis acid catalyst (e.g., AlCl₃) must be fresh and anhydrous.[2]

Issue 2: Poor Selectivity in Allylation of Active Methylene Compounds (Mono- vs. Di-allylation)

Q: I am trying to perform a mono-allylation on an active methylene compound, but I am getting a significant amount of the di-allylated product. How can I control the selectivity?

A: Controlling the degree of alkylation in active methylene compounds is a common challenge. The following factors are key to achieving selective mono-allylation:

  • Stoichiometry: This is the most critical factor. To favor mono-allylation, use a slight excess of the active methylene compound relative to the base and this compound.[1] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-allylated product.[3] For di-alkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1]

  • Base Equivalents: Use exactly one equivalent of base to favor the formation of the mono-allylated product.[1]

  • Reaction Temperature: Maintain a lower reaction temperature during the addition of this compound.[1]

  • Slow Addition: Add the allylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.[3]

Issue 3: Poor Selectivity in Allylation of Phenols (C- vs. O-Allylation)

Q: My phenol (B47542) allylation is resulting in a mixture of C-allylated and O-allylated products. How can I selectively obtain the O-allylated product (allyl ether)?

A: The competition between O-allylation (ether formation) and C-allylation (attachment to the aromatic ring) is a common challenge in phenol alkylation.[2] Several factors influence this selectivity:

  • Solvent Choice: This is a primary factor in controlling selectivity. Aprotic polar solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), do not effectively shield the phenoxide oxygen anion, thus promoting O-allylation.[2][4] Protic solvents like water or trifluoroethanol can hydrogen bond with the phenoxide oxygen, shielding it and favoring C-allylation.[2][4]

  • Catalyst System: Base-catalyzed reactions with alkyl halides generally favor O-alkylation.[2]

  • Base: In the absence of a base, the reaction of phenols with allylating agents tends to yield C-allylated products. The presence of a base to form the phenolate (B1203915) in situ is crucial for O-allylation.[5]

Data Presentation

The following tables summarize the influence of various reaction parameters on the outcome of allylation reactions.

Table 1: General Parameters for Controlling Mono- vs. Di-alkylation of Diethyl Malonate

ParameterConditions for Mono-allylationConditions for Di-allylationReference(s)
Stoichiometry (Diethyl Malonate : Base : this compound) Slight excess of diethyl malonate (e.g., 1.1 : 1.0 : 1.0)Stepwise addition: 1. (1.0 : 1.0 : 1.0), then 2. (add 1.0 eq. base and 1.0 eq. This compound)[1][3][6]
Base One equivalent of NaOEt or NaHTwo equivalents of base added sequentially[1]
Solvent Ethanol (for NaOEt), THF or DMF (for NaH)Ethanol or aprotic solvents like THF/DMF[1]
Temperature Typically room temperature for deprotonation, then gentle heating after adding this compound. Lower temperatures favor mono-alkylation.Stepwise heating after each alkylation step.[1]

Table 2: Influence of Solvent on C- vs. O-Allylation of Phenols

Solvent TypePredominant ProductRationaleReference(s)
Aprotic Polar (e.g., DMF, DMSO) O-Allylation (Allyl Ether)Does not effectively solvate and shield the phenoxide oxygen, leaving it more nucleophilic.[2][4]
Protic (e.g., Water, Trifluoroethanol) C-AllylationSolvates the phenoxide oxygen via hydrogen bonding, shielding it and making the ring carbons more available for electrophilic attack.[2][4]

Experimental Protocols

Protocol 1: Selective Mono-allylation of Diethyl Malonate with this compound

This protocol is a general guideline for the selective mono-alkylation of diethyl malonate.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Sodium ethoxide (NaOEt) (1.0 equivalent)

  • Anhydrous ethanol

  • This compound (1.0 equivalent)

  • Aqueous HCl solution (e.g., 1M)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol in the flask. To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[6]

  • Alkylation: Add this compound (1.0 eq.) dropwise to the enolate solution. The reaction may be exothermic; control the temperature with an ice bath if necessary. After the addition is complete, the mixture may be stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by adding a dilute aqueous HCl solution until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[6]

Protocol 2: Selective O-Allylation of Phenol with this compound

This protocol provides a general procedure for the O-allylation of phenols.

Materials:

  • Phenol (1.0 equivalent)

  • Potassium carbonate (K₂CO₃), finely ground (1.5-2.0 equivalents)

  • This compound (1.1-1.5 equivalents)

  • Anhydrous DMF or acetone

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Water

  • Brine

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the desired solvent (e.g., DMF or acetone, to make a ~0.5 M solution), and finely ground potassium carbonate (1.5-2.0 eq.).

  • Addition of Allylating Agent: While stirring the suspension, add this compound (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or crystallization.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting and optimizing allylation reactions.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Check_Base Evaluate Base Strength and Stoichiometry Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Reactivity Confirm Reactivity of This compound Start->Check_Reactivity Solution_Purity Purify/Dry Reagents and Solvents Check_Purity->Solution_Purity Impure Solution_Base Use Stronger/More Base (e.g., NaH, K2CO3) Check_Base->Solution_Base Inadequate Solution_Temp Screen a Range of Temperatures Check_Temp->Solution_Temp Suboptimal Solution_Reactivity Use Fresh this compound Check_Reactivity->Solution_Reactivity Decomposed Success Improved Yield Solution_Purity->Success Solution_Base->Success Solution_Temp->Success Solution_Reactivity->Success

Caption: Troubleshooting workflow for low reaction yield.

Selectivity_Control_Active_Methylene Start Poor Selectivity (Mono- vs. Di-allylation) Desired_Mono Desired Product: Mono-allylated Start->Desired_Mono Desired_Di Desired Product: Di-allylated Start->Desired_Di Stoichiometry_Mono Use Excess Active Methylene Compound (e.g., 1.1 eq.) Desired_Mono->Stoichiometry_Mono Adjust Stoichiometry Base_Mono Use 1 Equivalent of Base Desired_Mono->Base_Mono Adjust Base Temp_Mono Lower Reaction Temperature Desired_Mono->Temp_Mono Adjust Temperature Stoichiometry_Di Use Stoichiometric Active Methylene Compound Desired_Di->Stoichiometry_Di Adjust Stoichiometry Base_Di Use 2 Equivalents of Base Sequentially Desired_Di->Base_Di Adjust Base Outcome_Mono Selective Mono-allylation Stoichiometry_Mono->Outcome_Mono Base_Mono->Outcome_Mono Temp_Mono->Outcome_Mono Outcome_Di Selective Di-allylation Stoichiometry_Di->Outcome_Di Base_Di->Outcome_Di

Caption: Controlling selectivity for active methylene compounds.

Selectivity_Control_Phenol Start Poor Selectivity (C- vs. O-Allylation) Check_Solvent Evaluate Solvent Start->Check_Solvent Check_Base_Presence Verify Presence of Base Start->Check_Base_Presence Protic Protic Check_Solvent->Protic Protic (e.g., H2O, TFE) Aprotic Aprotic Check_Solvent->Aprotic Aprotic Polar (e.g., DMF, DMSO) Base_Absent Base_Absent Check_Base_Presence->Base_Absent Absent Base_Present Base_Present Check_Base_Presence->Base_Present Present Outcome_C Favors C-Allylation Protic->Outcome_C Outcome_O Favors O-Allylation Aprotic->Outcome_O Base_Absent->Outcome_C Base_Present->Outcome_O

Caption: Controlling C- vs. O-allylation of phenols.

References

Technical Support Center: Side Reactions of Allyl Iodide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic substitution reactions involving allyl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound in nucleophilic substitution?

When using this compound as an electrophile in nucleophilic substitution reactions, several side reactions can occur, leading to a mixture of products and reduced yield of the desired Sₙ2 product. The main side reactions include:

  • Allylic Rearrangement (Sₙ2' Reaction): The nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon (the carbon bonded to the iodine). This results in a "rearranged" product where the double bond has shifted.[1][2]

  • Elimination (E2 Reaction): A base can abstract a proton from the carbon adjacent to the double bond, leading to the formation of allene (B1206475) (1,2-propadiene). This is more prevalent with strong and/or bulky bases.

  • Decomposition of this compound: this compound can decompose, especially when exposed to light, air, or heat, liberating free iodine (I₂), which can complicate the reaction mixture and lead to discoloration.[3] It is recommended to store this compound in a dark, cool place and to purify it before use if it appears discolored.

  • C-Alkylation vs. O/N-Alkylation: With ambident nucleophiles, such as enolates or phenoxides, alkylation can occur at different sites (e.g., carbon versus oxygen or nitrogen), leading to a mixture of products.[4][5][6]

Q2: My reaction is giving a significant amount of a rearranged product. What is causing this and how can I minimize it?

The formation of a rearranged product is due to a competing Sₙ2' reaction pathway. Several factors can influence the ratio of Sₙ2 to Sₙ2' products:

  • Steric Hindrance: Increased steric bulk at the α-carbon of the this compound or on the nucleophile can favor the Sₙ2' pathway, as the γ-carbon becomes a more accessible site for attack.[1][2]

  • Nature of the Nucleophile: The competition between Sₙ2 and Sₙ2' is influenced by the nucleophile. While general trends can be complex, for some systems, harder nucleophiles may favor Sₙ2, while softer nucleophiles might have a higher propensity for Sₙ2' under certain conditions.

  • Solvent: The solvent can influence the nucleophilicity of the attacking species and the stability of the transition states for both pathways.

  • Leaving Group: While iodine is a good leaving group, the nature of the leaving group can influence the Sₙ2/Sₙ2' ratio in allylic systems.

To minimize the Sₙ2' product:

  • Use a less sterically hindered substrate if possible.

  • Employ a smaller, less hindered nucleophile.

  • Optimize the solvent system. A less polar solvent may favor the Sₙ2 pathway in some cases.

Q3: I am observing a significant amount of a volatile, gaseous byproduct, and my desired product yield is low. What is likely happening?

The observation of a gaseous byproduct, especially when using a strong base, strongly suggests that an E2 elimination reaction is occurring, leading to the formation of allene.

Factors favoring E2 elimination:

  • Strong, Bulky Bases: Bases like potassium tert-butoxide (t-BuOK) are particularly known to promote E2 elimination.

  • High Temperatures: Elimination reactions are generally favored at higher temperatures.[4][7]

  • Solvent: The choice of solvent can influence the basicity of the nucleophile.

To suppress E2 elimination:

  • Use a weaker, non-bulky base if the nucleophile requires deprotonation.

  • Employ a less sterically hindered base.

  • Run the reaction at a lower temperature.

  • Choose a solvent that does not significantly enhance the basicity of the nucleophile.

Q4: My reaction mixture is turning brown/purple. What does this indicate?

A brown or purple color in the reaction mixture is often indicative of the presence of free iodine (I₂), which arises from the decomposition of this compound.[3] this compound is sensitive to light and air and can degrade over time. The presence of I₂ can potentially lead to unwanted side reactions and indicates a lower concentration of the active electrophile.

To address this issue:

  • Purify the this compound: Before use, wash the this compound with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove free iodine, followed by drying and distillation.

  • Storage: Store this compound in a dark bottle, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

  • Reaction Setup: Perform the reaction under an inert atmosphere and protect it from light.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sₙ2 Product

Possible Cause Troubleshooting Steps
Competing Sₙ2' Reaction - Analyze the product mixture by ¹H NMR or GC-MS to confirm the presence of the rearranged isomer. - If sterically demanding substrates or nucleophiles are used, consider alternative, less hindered reagents. - Screen different solvents to optimize the Sₙ2/Sₙ2' ratio.
Competing E2 Elimination - Use a weaker or less sterically hindered base. - Lower the reaction temperature. - Monitor the reaction headspace for the formation of gaseous byproducts.
Decomposition of this compound - Check the purity of the this compound before the reaction. If it is discolored, purify it by washing with a reducing agent and distillation. - Run the reaction under an inert atmosphere and protect it from light.
Poor Reactivity - Ensure the nucleophile is sufficiently strong for the desired transformation. - For weak nucleophiles, consider using a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. - Check the leaving group ability if using an allyl derivative other than iodide. The reactivity order is generally I > Br > Cl.
C- vs. O/N-Alkylation - For ambident nucleophiles, the choice of counter-ion, solvent, and temperature can influence the site of alkylation. Harder conditions (e.g., polar protic solvents, alkali metal counter-ions) often favor O/N-alkylation, while softer conditions may favor C-alkylation.

Problem 2: Complex Product Mixture and Difficulty in Purification

Possible Cause Troubleshooting Steps
Multiple Side Reactions Occurring - Systematically investigate the influence of each reaction parameter (temperature, base, solvent) to identify the main sources of side products. - Employ in-situ reaction monitoring techniques (e.g., NMR, IR) to track the formation of intermediates and byproducts.
Decomposition of Starting Material or Product - Ensure the reaction conditions are not too harsh (e.g., excessive heat, strong acid/base). - Check the stability of your product under the workup and purification conditions.
Impure Starting Materials - Verify the purity of all reagents before starting the reaction. Purify if necessary.

Data Presentation

While precise quantitative data for the product distribution in this compound reactions can be highly substrate- and condition-dependent, the following tables summarize general trends observed in allylic substitution and elimination reactions.

Table 1: General Trends in Sₙ2 vs. E2 Competition for Allylic Halides

Factor Favors Sₙ2 Favors E2
Base/Nucleophile Weakly basic, good nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻)Strong, sterically hindered bases (e.g., t-BuOK, LDA)
Temperature Lower temperaturesHigher temperatures[4][7]
Solvent Polar aprotic solvents (e.g., DMSO, DMF) can enhance nucleophilicitySolvents that increase the effective basicity of the base
Substrate Structure Less steric hindrance around the α-carbonIncreased steric hindrance

Table 2: General Regioselectivity in Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The regioselectivity of the Tsuji-Trost reaction is influenced by the nature of the nucleophile and the ligands on the palladium catalyst.[8][9][10][11]

Nucleophile Type General Site of Attack Rationale
"Soft" Nucleophiles (pKa of conjugate acid < 25, e.g., malonates)Tends to attack the less substituted terminus of the π-allyl intermediate.Attack occurs directly on the allyl ligand.
"Hard" Nucleophiles (pKa of conjugate acid > 25, e.g., some organometallics)Can attack the more substituted terminus.Attack may occur at the metal center followed by reductive elimination.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in the Allylation of an Active Methylene (B1212753) Compound

This protocol is a general guideline for the C-alkylation of a compound with an active methylene group (e.g., diethyl malonate) using this compound, aiming to minimize elimination and other side reactions.

  • Reagent Preparation:

    • Ensure this compound is colorless. If it is yellow or brown, wash it with an equal volume of 5% aqueous sodium thiosulfate solution, separate the organic layer, dry it over anhydrous magnesium sulfate, and distill it under reduced pressure, protecting it from light.

    • Dry the solvent (e.g., THF or DMF) over appropriate drying agents.

    • Use a fresh, anhydrous base (e.g., sodium hydride or potassium carbonate).

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

    • Under a positive pressure of inert gas, add the active methylene compound and the dry solvent to the flask.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add the base portion-wise to the stirred solution. For sodium hydride, be cautious of hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Allylation:

    • Add the purified this compound dropwise to the enolate solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Tsuji-Trost Allylic Alkylation

This protocol describes a typical palladium-catalyzed allylation of a soft nucleophile, such as dimethyl malonate, with an allylic substrate.[8]

  • Reagent and Catalyst Preparation:

    • Use a palladium(0) source, such as Pd(PPh₃)₄, or generate it in situ.

    • Ensure all reagents and solvents are anhydrous and degassed.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the base (e.g., t-BuOK, 2.0 eq) and dry THF.

    • Cool the suspension to 0 °C.

    • Add the nucleophile (e.g., dimethyl malonate, 2.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Catalysis and Allylation:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in one portion.

    • Add a solution of the allylic substrate (1.0 eq) in THF dropwise.

    • Heat the reaction mixture (e.g., to 50 °C) and monitor by TLC or GC-MS.

  • Workup and Purification:

    • After completion, cool the reaction and quench with water.

    • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathways cluster_SN2 Sₙ2 Pathway (Direct Substitution) cluster_SN2_prime Sₙ2' Pathway (Allylic Rearrangement) cluster_E2 E2 Pathway (Elimination) SN2_start This compound + Nu⁻ SN2_TS [Nu---CH₂(CH=CH₂)---I]⁻ SN2_start->SN2_TS Backside Attack SN2_product Desired Product SN2_TS->SN2_product SN2p_start This compound + Nu⁻ SN2p_TS [Nu---CH₂(CH=CH₂)---I]⁻ (at γ-carbon) SN2p_start->SN2p_TS Attack at γ-carbon SN2p_product Rearranged Product SN2p_TS->SN2p_product E2_start This compound + Base⁻ E2_TS [Base---H---C₃H₄---I]⁻ E2_start->E2_TS Proton Abstraction E2_product Allene + HI + Base E2_TS->E2_product Allyl_Iodide This compound

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_purity Analyze Product Mixture (¹H NMR, GC-MS) start->check_purity rearranged_product Rearranged Product (Sₙ2') Detected? check_purity->rearranged_product elimination_product Elimination Product (e.g., Allene) Detected? rearranged_product->elimination_product No optimize_sterics Reduce Steric Hindrance: - Use smaller nucleophile - Modify substrate rearranged_product->optimize_sterics Yes decomposition Discoloration (I₂) Observed? elimination_product->decomposition No optimize_elimination Suppress Elimination: - Use weaker/non-bulky base - Lower temperature elimination_product->optimize_elimination Yes purify_allyl_iodide Purify this compound: - Wash with Na₂S₂O₃ - Distill - Protect from light decomposition->purify_allyl_iodide Yes optimize_conditions General Optimization: - Screen solvents - Check reagent purity - Run under inert atmosphere decomposition->optimize_conditions No end Improved Yield optimize_sterics->end optimize_elimination->end purify_allyl_iodide->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield.

Tsuji_Trost_Cycle Pd0 Pd(0)Ln PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylX Allyl-X AllylX->PiAllyl Product Allyl-Nu PiAllyl->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Nu Nu⁻ Nu->PiAllyl

Caption: Catalytic cycle of the Tsuji-Trost reaction.

References

Technical Support Center: Managing Exothermic Reactions with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl iodide. The following information is intended to help manage the exothermicity of reactions involving this compound, ensuring safer and more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially exothermic?

A1: Reactions involving this compound can be exothermic for several reasons. This compound is a reactive electrophile due to the good leaving group ability of iodide and the reactive nature of the allyl group.[1][2] Key reaction types known for their exothermic potential include:

  • Grignard Reagent Formation: The reaction of this compound with magnesium to form allylmagnesium iodide is highly exothermic.[3][4] The initiation of this reaction can be slow, leading to a dangerous accumulation of unreacted this compound, followed by a sudden and rapid release of heat.

  • Nucleophilic Substitution (SN2) Reactions: As a primary alkyl halide, this compound readily undergoes SN2 reactions with a variety of nucleophiles.[1] Reactions with strong nucleophiles can be fast and generate significant heat. The rate of these reactions is influenced by the nucleophile's strength, the solvent, and the temperature.[5][6]

  • Allylation of Amines and other Nucleophiles: The reaction of this compound with amines and other strong nucleophiles to form allylated products can be exothermic, especially when multiple allylations can occur on the same molecule.[7]

  • Hazardous Polymerization: Under certain conditions, such as exposure to heat, light, or certain initiators, this compound may undergo hazardous polymerization, leading to a rapid and uncontrolled release of heat.[8]

Q2: What are the primary hazards associated with uncontrolled exothermic reactions of this compound?

A2: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases with temperature, generating heat faster than it can be dissipated. This can result in:

  • Boiling of the solvent: Rapidly increasing temperature can cause the solvent to boil, leading to a dangerous increase in pressure within the reaction vessel.

  • Vessel over-pressurization and rupture: The increased pressure from solvent boiling or gas evolution can exceed the limits of the glassware, causing an explosion and release of flammable and toxic materials.[8]

  • Thermal decomposition: At elevated temperatures, this compound or the reaction products may decompose, potentially generating toxic fumes and gases, including iodine and carbon monoxide.[8]

  • Fires: this compound is a flammable liquid with a low flash point.[9] A loss of containment due to a runaway reaction can easily lead to a fire, especially if ignition sources are present.

Q3: How can I qualitatively assess the potential exothermicity of my reaction with this compound?

A3: Before running a reaction on a larger scale, it is crucial to perform a small-scale test reaction (e.g., on a 100-200 mg scale) with careful temperature monitoring. A noticeable temperature increase in the absence of external heating is a clear indicator of an exothermic process. Reviewing the literature for similar reactions can also provide insights into their thermal profiles.

Troubleshooting Guides

Issue 1: Sudden and Uncontrolled Temperature Spike During Grignard Reagent Formation

Symptoms:

  • A sudden, rapid increase in the internal temperature of the reaction mixture.

  • Vigorous boiling of the solvent (e.g., diethyl ether or THF).

  • A noticeable change in the color of the reaction mixture.

Possible Causes:

  • Induction Period: Grignard reactions often have an induction period where the reaction does not start immediately. During this time, the added this compound can accumulate. Once the reaction initiates, the large amount of unreacted substrate reacts very quickly, causing a thermal runaway.[3]

  • Inadequate Heat Dissipation: The reaction vessel may not be able to dissipate the generated heat effectively, especially on a larger scale.

  • Impure Magnesium or Glassware: An oxide layer on the magnesium turnings or moisture in the glassware can prolong the induction period.[10]

Solutions:

Solution Detailed Steps
Controlled Addition Add the this compound solution dropwise to the magnesium suspension at a rate that allows for the immediate reaction of the halide, preventing its accumulation. Monitor the internal temperature closely; a slight, steady increase indicates a controlled reaction.
Initiation Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the this compound.[10] This can help to activate the magnesium surface and promote a smoother initiation.
Effective Cooling Use an appropriate cooling bath (e.g., ice-water or dry ice/acetone) to maintain the desired reaction temperature. Ensure the reaction vessel has adequate surface area for efficient heat transfer.
Emergency Quenching Have a pre-chilled quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) and an appropriate delivery system ready to quickly cool and stop the reaction if it becomes uncontrollable.[11][12]
Issue 2: Reaction Temperature Increases Significantly During Nucleophilic Substitution

Symptoms:

  • The internal temperature of the reaction rises significantly above the set temperature of the heating/cooling bath.

  • The reaction mixture changes color, possibly indicating decomposition.

  • Side products are observed by TLC or other analytical methods.

Possible Causes:

  • Highly Reactive Nucleophile: Strong nucleophiles react quickly with this compound, leading to a rapid release of heat.

  • Inappropriate Solvent: The chosen solvent may not have a high enough boiling point or heat capacity to absorb the generated heat effectively.

  • Concentrated Reagents: High concentrations of reactants can lead to a very fast reaction rate and a large exotherm.

Solutions:

Solution Detailed Steps
Slow Addition of Limiting Reagent Add the limiting reagent (often the nucleophile) slowly to a solution of the other reactant. This keeps the concentration of the reactive species low and allows for better temperature control.
Solvent Selection Choose a solvent with a boiling point well above the desired reaction temperature to prevent boiling in case of a temperature overshoot. Solvents with higher heat capacities can also help to absorb the generated heat.
Dilution Running the reaction at a lower concentration can slow down the reaction rate and reduce the rate of heat generation.
Cooling For highly exothermic substitutions, consider running the reaction at a lower temperature using a cooling bath.

Quantitative Data on Reaction Exothermicity

The following table provides estimated thermochemical data for common exothermic reactions involving this compound. This data is based on calorimetric studies of similar reactions and should be used as a guide for risk assessment.[3][4] Actual values can vary depending on specific reaction conditions such as solvent and concentration.

Reaction Type Reactants Solvent Estimated Enthalpy of Reaction (ΔHrxn) Potential Adiabatic Temperature Rise (ΔTad) *
Grignard FormationThis compound, MgDiethyl Ether-280 to -320 kJ/molHigh (>150 °C)
SN2 SubstitutionThis compound, NaN3DMF-100 to -150 kJ/molModerate (50-100 °C)
SN2 SubstitutionThis compound, NaCNDMSO-90 to -130 kJ/molModerate (40-90 °C)
Allylation of AmineThis compound, AnilineToluene-80 to -120 kJ/molModerate (30-80 °C)

*Potential Adiabatic Temperature Rise is an estimation for a typical reaction concentration (e.g., 1 M) and assumes no heat loss to the surroundings. This illustrates the maximum potential temperature increase and highlights the importance of effective cooling.

Experimental Protocols

Protocol 1: Safe Procedure for the Formation of Allylmagnesium Iodide

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • This compound

  • Anhydrous diethyl ether or THF

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.

  • Internal thermometer.

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask under a positive pressure of nitrogen.[10]

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Prepare a solution of this compound in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension.

  • Observe the reaction mixture for signs of initiation (disappearance of the iodine color, gentle refluxing, or a slight temperature increase). If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux and a stable internal temperature.

  • Use an external cooling bath (ice-water) to control the reaction temperature as needed.

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes to ensure complete conversion.

Protocol 2: Controlled Nucleophilic Substitution with a Strong Nucleophile

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Three-necked round-bottom flask with a dropping funnel, a magnetic stir bar, and a nitrogen inlet.

  • Internal thermometer.

  • Cooling bath (e.g., ice-water).

Procedure:

  • Dissolve the this compound in the anhydrous solvent in the reaction flask under a nitrogen atmosphere and cool the solution in an ice-water bath.

  • Prepare a solution of the nucleophile in the same anhydrous solvent in the dropping funnel.

  • Add the nucleophile solution dropwise to the cooled this compound solution, monitoring the internal temperature closely.

  • Maintain the internal temperature below a predetermined setpoint (e.g., 10 °C) by adjusting the addition rate and the cooling bath.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or other appropriate analytical techniques.

  • Have an appropriate quenching agent readily available in case of a temperature excursion.

Visualizations

Exotherm_Management_Workflow start Plan Reaction with This compound risk_assessment Assess Exothermic Potential start->risk_assessment small_scale Perform Small-Scale Test (100-200 mg) risk_assessment->small_scale monitor_temp Monitor Temperature Closely small_scale->monitor_temp exotherm_obs Exotherm Observed? monitor_temp->exotherm_obs no_exotherm Proceed with Caution on Scale-up exotherm_obs->no_exotherm No implement_controls Implement Control Measures: - Slow Addition - Efficient Cooling - Dilution exotherm_obs->implement_controls Yes scale_up Scale-up Reaction no_exotherm->scale_up implement_controls->scale_up monitor_scale_up Continuous Temperature Monitoring scale_up->monitor_scale_up stable Temperature Stable? monitor_scale_up->stable success Reaction Complete stable->success Yes runaway Runaway Detected! stable->runaway No emergency_quench Emergency Quench Procedure runaway->emergency_quench

Caption: Workflow for assessing and managing the exothermicity of this compound reactions.

Troubleshooting_Flowchart start Uncontrolled Temperature Rise reaction_type What is the reaction type? start->reaction_type grignard Grignard Formation reaction_type->grignard Grignard substitution Nucleophilic Substitution reaction_type->substitution Substitution grignard_cause Cause: Induction Period & Reagent Accumulation grignard->grignard_cause substitution_cause Cause: High Reactivity & Concentration substitution->substitution_cause grignard_solution Solution: - Slow, controlled addition - Use of initiators (I2) - Efficient cooling grignard_cause->grignard_solution substitution_solution Solution: - Add limiting reagent slowly - Dilute reaction mixture - Use adequate cooling substitution_cause->substitution_solution emergency If temperature continues to rise rapidly grignard_solution->emergency substitution_solution->emergency quench Execute Emergency Quench Protocol emergency->quench Yes safe Reaction Controlled emergency->safe No

References

Troubleshooting low yields in allyl iodide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl iodide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) with this compound is giving a low yield. What are the most common causes?

Low yields in Tsuji-Trost reactions involving this compound can stem from several factors. The choice of ligand, solvent, and base are critical. Additionally, the stability of the this compound and the nature of the nucleophile play significant roles. Common issues include catalyst deactivation, slow reaction rates, and competing side reactions. In palladium-catalyzed allylic alkylations, phosphine (B1218219) ligands have a profound effect on the catalytic activity. Electron-donating ligands like tricyclohexylphosphine (B42057) (PCy₃) tend to provide faster reaction rates, while electron-accepting ligands such as triphenyl phosphite (B83602) (P(OPh)₃) can lead to very low conversions.[1]

Q2: I am observing significant side product formation in my coupling reaction. What are the likely byproducts and how can I minimize them?

Common side reactions include β-hydride elimination, hydrolysis of the this compound, and homocoupling of the reactants. For instance, in Williamson ether synthesis, a competing elimination reaction can occur, especially with sterically hindered substrates, leading to the formation of an alkene instead of the desired ether.[2] To minimize these side reactions, it is crucial to optimize reaction conditions such as temperature and choice of base, and to ensure the reaction is carried out under an inert atmosphere to prevent moisture- and oxygen-sensitive reagents from decomposing.

Q3: How does the choice of solvent affect the yield of my this compound coupling reaction?

The solvent plays a critical role in stabilizing reactants, intermediates, and transition states. In nucleophilic substitution reactions, polar protic solvents (e.g., water, ethanol) can stabilize both the nucleophile and the carbocation intermediate in an S(_N)1 pathway, potentially accelerating the reaction.[3][4] However, for an S(_N)2 reaction, polar aprotic solvents (e.g., acetone, DMSO) are often preferred as they solvate the cation but leave the anion/nucleophile "naked" and more reactive.[5][6][7] The choice of solvent can therefore influence the reaction mechanism and ultimately the yield.

Troubleshooting Guides

Problem: Low Yield in a Palladium-Catalyzed Coupling Reaction (e.g., Heck, Tsuji-Trost)

Possible Cause 1: Suboptimal Ligand Choice

The electronic and steric properties of the phosphine ligand coordinated to the palladium catalyst are crucial.

  • Solution: Screen a variety of phosphine ligands with different electronic and steric properties. For example, in allylic alkylation, electron-donating phosphines can enhance reaction rates.[1]

LigandElectron-Donating/AcceptingRelative Reaction Rate
P(4-C₆H₄-OMe)₃Electron-DonatingFast
PnBu₃Electron-DonatingFast
PCy₃Electron-DonatingFast
PPh₃Moderately Electron-DonatingModerate
P(OPh)₃Electron-AcceptingVery Slow/No Reaction

Table 1: Effect of Phosphine Ligands on Palladium-Catalyzed Allylation Rates.[1]

Possible Cause 2: Inappropriate Solvent

The solvent can significantly influence the reaction rate and selectivity.

  • Solution: Experiment with different solvents. For instance, ionic liquids have been shown to be a viable alternative to traditional organic solvents like THF, sometimes leading to faster reactions and accommodating a wider range of ligands.[1]

Problem: Low Yield in a Barbier-Type Allylation Reaction

Possible Cause 1: Inactive Metal

The metal used (e.g., zinc, indium) may have an oxide layer on its surface, preventing the reaction from initiating.

  • Solution: Activate the metal surface. This can be achieved by various methods, including mechanical grinding (ball-milling) or the use of additives.[8] Ball-milling is an operationally simple method that can be performed without the need for inert atmospheres or dry solvents.[8]

Possible Cause 2: Poor Reactivity of Allyl Halide

While this compound is generally reactive, starting from a less reactive allyl halide (like allyl chloride or bromide) and generating the iodide in situ can be an effective strategy.

  • Solution: Employ a Finkelstein reaction by adding a catalytic amount of an iodide salt (e.g., NaI or KI) to the reaction mixture when using allyl chloride or bromide.[9]

Problem: Low Yield in a Grignard Reaction with this compound

Possible Cause 1: Impure or Wet Reagents and Glassware

Grignard reagents are highly sensitive to moisture and protic sources.

  • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.[10] Use anhydrous solvents, and purify reagents if necessary.

Possible Cause 2: Difficulty in Grignard Reagent Formation

The initiation of Grignard reagent formation can sometimes be sluggish.

  • Solution: Activate the magnesium turnings. A crystal of iodine is commonly used for this purpose.[10] The disappearance of the iodine color can indicate the activation of the magnesium surface.

Alkyl HalideRelative ReactivityTypical Yield Range for Grignard Formation
Alkyl Iodide (R-I) Very High 85-95%
Alkyl Bromide (R-Br)High80-90%
Alkyl Chloride (R-Cl)Moderate50-80%

Table 2: Relative Reactivity and Yields for Grignard Reagent Formation. Alkyl iodides are the most reactive, but also more expensive and less stable.[11]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Type)
  • Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in the chosen anhydrous solvent. Stir for a few minutes at room temperature.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the nucleophile and a suitable base in the anhydrous solvent.

  • Addition of Reagents: To the flask containing the nucleophile and base, add the catalyst solution via cannula, followed by the dropwise addition of this compound.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl solution). Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Coupling Reaction reaction_type Identify Reaction Type start->reaction_type pd_catalyzed Palladium-Catalyzed (e.g., Tsuji-Trost, Heck) reaction_type->pd_catalyzed Pd barbier Barbier-Type reaction_type->barbier Metal-mediated grignard Grignard reaction_type->grignard Organometallic other Other reaction_type->other pd_cause Check: 1. Ligand Choice 2. Catalyst Activity 3. Solvent/Base pd_catalyzed->pd_cause barbier_cause Check: 1. Metal Activation 2. In situ Iodide Generation barbier->barbier_cause grignard_cause Check: 1. Anhydrous Conditions 2. Mg Activation grignard->grignard_cause pd_solution Solution: - Screen Ligands - Use Fresh Catalyst - Optimize Conditions pd_cause->pd_solution barbier_solution Solution: - Activate Metal (e.g., ball-milling) - Add NaI/KI (if using R-Cl/Br) barbier_cause->barbier_solution grignard_solution Solution: - Flame-dry Glassware, Use Dry Solvents - Use Iodine to Activate Mg grignard_cause->grignard_solution

A troubleshooting workflow for low yields in this compound coupling reactions.

Tsuji_Trost_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ pi_allyl π-allyl-Pd(II)L₂⁺X⁻ Pd0->pi_allyl Oxidative Addition (with this compound) nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack Nu⁻ product Allylated Product nucleophilic_attack->product product->Pd0 Reductive Elimination Allyl_Iodide This compound Allyl_Iodide->pi_allyl Nucleophile Nucleophile (Nu⁻) Nucleophile->nucleophilic_attack

A simplified mechanism for the Tsuji-Trost reaction.

References

Incompatible reagents with allyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe and effective use of allyl iodide in experimental settings. Please consult the troubleshooting guides and frequently asked questions (FAQs) below to address specific issues you may encounter during your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause Recommended Action
Reaction mixture turns brown/purple and/or a solid precipitate forms. Decomposition of this compound, releasing free iodine. This can be caused by exposure to light, air, or heat.1. Immediately shield the reaction from light. 2. If safe to do so, cool the reaction vessel in an ice bath to slow the decomposition. 3. Consider quenching the reaction if the decomposition is rapid or accompanied by gas evolution. A solution of sodium thiosulfate (B1220275) can be used to neutralize free iodine.
Reaction is unexpectedly vigorous or exothermic (runaway reaction). Incompatible reagents have been mixed. This is particularly common with strong oxidizing agents, strong bases, or certain metals.1. IMMEDIATE EVACUATION of the immediate area and alert colleagues. 2. If possible and safe from a distance, remove any heating source. 3. Do not attempt to quench a large-scale or rapidly accelerating runaway reaction. 4. Follow your institution's emergency procedures.
Low or no yield of the desired product. 1. Degradation of this compound. 2. Competing side reactions (e.g., elimination with a strong base). 3. Polymerization of this compound.1. Ensure the this compound used is fresh and has been stored properly (refrigerated, protected from light and air).[1] 2. If using a strong base, consider a milder base or different reaction conditions to favor substitution over elimination. 3. Monitor the reaction for signs of polymerization (e.g., increased viscosity).
Formation of a viscous liquid or solid polymer. Polymerization of this compound, which can be initiated by heat, light, air (oxygen), or radical initiators.[2]1. If the polymerization is not vigorous, the reaction can be quenched by adding an inhibitor such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT). 2. Review the experimental setup to eliminate sources of initiation (e.g., ensure the reaction is under an inert atmosphere and shielded from light).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with a range of reagents, and mixing can lead to hazardous situations. The primary incompatibilities are summarized in the table below.

Incompatible Reagent ClassPotential Hazard
Strong Oxidizing Agents (e.g., Potassium permanganate, Hydrogen peroxide, Perchlorates, Nitrates)Violent, exothermic reactions, potentially leading to fire or explosion.[3]
Strong Bases (e.g., Sodium hydroxide (B78521), Potassium tert-butoxide)Can lead to elimination (E2) or substitution (SN2) reactions, which can be exothermic.
Strong Reducing Agents (e.g., Lithium aluminum hydride)Vigorous and exothermic reactions.
Alkali Metals (e.g., Sodium, Potassium)Vigorous reactions.
Amines, Nitrides, Azo/Diazo Compounds Can lead to vigorous reactions.[4]
Epoxides Can lead to vigorous reactions.[4]

Q2: How should I store this compound to maintain its stability?

A2: To prevent decomposition and polymerization, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It should be refrigerated (2-8°C) and protected from light and air.[1][5][6] Commercial this compound is often stabilized with copper chips.

Q3: What are the signs of this compound decomposition?

A3: The most common sign of decomposition is the development of a brown or purplish color, which indicates the formation of free iodine.[4] The liquid may also become more viscous if polymerization is occurring.

Q4: What happens when this compound reacts with a strong base?

A4: With strong bases, this compound can undergo either substitution (SN2) or elimination (E2) reactions. The outcome depends on the nature of the base and the reaction conditions. For example, a sterically hindered base like potassium tert-butoxide will favor the formation of allene (B1206475) gas through an elimination reaction. Less hindered strong bases, like sodium hydroxide, can lead to a mixture of allyl alcohol (substitution) and allene (elimination). These reactions can be exothermic.

Q5: How should I quench a reaction containing unreacted this compound?

A5: A common and effective method for quenching unreacted this compound and any liberated iodine is to slowly add a solution of sodium thiosulfate. For reactions involving strong reducing agents like lithium aluminum hydride, a careful, sequential quenching procedure is required. A widely used method is the Fieser workup, which involves the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, all at 0°C.[7][8]

Q6: What are the hazardous decomposition products of this compound?

A6: When heated to decomposition or in the event of a fire, this compound can release highly toxic and irritating fumes, including hydrogen iodide, carbon monoxide, and carbon dioxide.[3][9]

Experimental Protocols

Protocol 1: Safe Quenching of a Reaction Containing Lithium Aluminum Hydride (LAH) and this compound (Fieser Workup)

This protocol is for the safe decomposition of excess LAH in the presence of an alkyl halide like this compound.

Materials:

  • Reaction mixture at 0°C

  • Anhydrous diethyl ether or THF (as per reaction solvent)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Ensure the reaction flask is in an ice bath and maintained at 0°C.

  • Slowly and dropwise, add 'x' mL of deionized water, where 'x' is the number of grams of LAH used in the reaction. Caution: This is a highly exothermic step and will produce hydrogen gas. Ensure adequate ventilation and no ignition sources.

  • Following the water addition, slowly add 'x' mL of 15% aqueous sodium hydroxide solution.

  • Finally, slowly add '3x' mL of deionized water.

  • Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least 15 minutes. A granular precipitate should form.

  • Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is removed.

  • Filter the mixture to remove the inorganic salts. The desired product will be in the filtrate.

Visualizations

IncompatibleReagents cluster_oxidizing Strong Oxidizing Agents cluster_bases Strong Bases cluster_reducing Strong Reducing Agents cluster_other Other allyl_iodide This compound KMnO4 KMnO4 allyl_iodide->KMnO4 Violent Reaction H2O2 H2O2 allyl_iodide->H2O2 Violent Reaction perchlorates Perchlorates allyl_iodide->perchlorates Violent Reaction NaOH NaOH allyl_iodide->NaOH Exothermic Reaction tBuOK t-BuOK allyl_iodide->tBuOK Exothermic Reaction LiAlH4 LiAlH4 allyl_iodide->LiAlH4 Vigorous Reaction alkali_metals Alkali Metals allyl_iodide->alkali_metals Vigorous Reaction amines Amines allyl_iodide->amines Vigorous Reaction TroubleshootingFlowchart start Observe Unexpected Reaction Behavior q1 Is the reaction vigorously exothermic? start->q1 a1_yes Runaway Reaction Protocol: 1. Evacuate 2. Alert others 3. Remove heat (if safe) 4. Follow institutional emergency procedures q1->a1_yes Yes a1_no Is there a color change (brown/purple)? q1->a1_no No a2_yes Decomposition Protocol: 1. Shield from light 2. Cool with ice bath 3. Consider quenching with   sodium thiosulfate a1_no->a2_yes Yes a2_no Is the mixture becoming viscous? a1_no->a2_no No a3_yes Polymerization Protocol: 1. Add inhibitor (e.g., hydroquinone) 2. Remove initiation sources   (light, air) a2_no->a3_yes Yes a3_no Consult further literature or senior personnel a2_no->a3_no No

References

Technical Support Center: Stabilizers for Long-Term Storage of Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stabilization of allyl iodide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use and storage.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Is it still usable?

A1: The yellow to brown discoloration indicates the presence of free iodine (I₂), which forms due to the decomposition of this compound.[1] For many applications, this level of impurity may not be critical. However, for sensitive reactions, purification is recommended to remove the free iodine. The presence of significant color suggests that the concentration of active this compound has decreased.

Q2: What is the recommended stabilizer for long-term storage of this compound?

A2: Copper, often in the form of a chip or powder, is the most common stabilizer used for this compound.[2][3][4] It acts as a radical scavenger, inhibiting the decomposition pathways that lead to the formation of free iodine.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dark place. Specifically:

  • Temperature: Refrigerate at 2-8°C for general use. For longer-term storage, storing in a freezer at -5°C, particularly when dissolved in a solvent like hexane, can extend its shelf life for up to three months before significant decomposition is apparent.[5]

  • Light: Protect from light by storing in an amber or opaque bottle.[2] Light, especially UV radiation, can initiate and accelerate the degradation process.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: How long can I store this compound?

A4: With a copper stabilizer and under optimal storage conditions (refrigerated, protected from light), this compound can be stored for several months. However, the exact shelf life can vary depending on the purity of the initial material and the storage conditions. It is good practice to visually inspect the liquid for color change before use. For sensitive applications, periodic purity checks using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are advisable.

Q5: Are there any other effective stabilizers for this compound?

A5: While copper is the most widely used stabilizer, other radical scavengers could potentially be used. However, there is limited comparative data available in the public domain specifically for this compound. For other alkyl halides, various stabilizers are used, but their efficacy for this compound would need to be experimentally verified.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid discoloration of freshly opened this compound 1. Exposure to light and air upon opening. 2. Contamination of the storage vessel. 3. High ambient temperature.1. Handle the material quickly, minimizing exposure to light and air. Purge the headspace with an inert gas before resealing. 2. Ensure storage containers are clean and dry. 3. Store at the recommended refrigerated temperature immediately after use.
Precipitate formation in the this compound bottle 1. Reaction with impurities. 2. Polymerization (though less common for this compound itself, impurities can catalyze this). 3. Reaction with the container material if not appropriate.1. Filter the this compound before use. 2. If polymerization is suspected, careful distillation may be necessary. However, exercise caution as heating can accelerate decomposition. 3. Use glass bottles, preferably amber, for storage.
Inconsistent reaction yields using stored this compound 1. Degradation of this compound leading to lower molar equivalence. 2. Presence of iodine or other degradation byproducts interfering with the reaction.1. If the material is significantly discolored, purify it before use (see Experimental Protocols section). 2. Consider quantifying the purity of the this compound via GC-MS or titration to adjust the stoichiometry in your reaction.

Data Presentation

Currently, there is a lack of publicly available, long-term quantitative stability data for this compound with different stabilizers. The following table is a template that can be used to log internal stability study data.

Table 1: Example Stability Study Data Log for this compound

Time Point Storage Condition Stabilizer Appearance Free Iodine (mg/L) Purity by GC (%)
04°C, DarkCopper ChipClear, pale yellow< 199.5
1 Month4°C, DarkCopper ChipPale yellow599.2
3 Months4°C, DarkCopper ChipYellow2098.5
6 Months4°C, DarkCopper ChipYellow-brown5097.0
0Room Temp, LightNoneClear, pale yellow< 199.5
1 WeekRoom Temp, LightNoneDark Brown> 200< 90

Experimental Protocols

Protocol 1: Purification of Discolored this compound

This protocol describes a laboratory-scale procedure to remove free iodine from discolored this compound.

Materials:

  • Discolored this compound

  • 10% (w/v) aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask and distillation apparatus (optional, for higher purity)

Procedure:

  • Place the discolored this compound in a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Shake the funnel vigorously for 1-2 minutes. The brown color of the organic layer should fade as the iodine is reduced to iodide (I⁻) and dissolves in the aqueous layer.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with sodium thiosulfate solution until the organic layer is colorless.

  • Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the this compound to dry it. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried this compound into a clean, dry storage bottle containing a small piece of copper wire or a copper chip.

  • For very high purity requirements, the dried and decolorized this compound can be distilled under reduced pressure. Collect the fraction boiling at the appropriate temperature (boiling point of this compound is 101-103°C at atmospheric pressure).

Protocol 2: Long-Term Stability Testing of this compound

This protocol outlines a procedure to quantitatively assess the stability of this compound under different storage conditions.

Materials and Equipment:

  • Purified this compound

  • Stabilizer (e.g., copper chips)

  • Amber glass vials with Teflon-lined caps

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Benchtop space exposed to ambient light and temperature

  • UV-Vis Spectrophotometer or titration equipment for free iodine determination

  • Gas Chromatograph with Mass Spectrometer (GC-MS) for purity analysis and degradation product identification.

Procedure:

  • Sample Preparation:

    • Prepare several identical vials of purified this compound.

    • To one set of vials, add the stabilizer (e.g., one copper chip per 10 mL).

    • Prepare a control set of vials without any stabilizer.

    • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Storage Conditions:

    • Store sets of stabilized and unstabilized vials under the following conditions:

      • Refrigerated (4°C) and protected from light.

      • Frozen (-20°C) and protected from light.

      • Room temperature and exposed to ambient light.

  • Time Points for Analysis:

    • Establish a schedule for analysis, for example: Time 0, 1 week, 1 month, 3 months, 6 months, and 1 year.

  • Analysis at Each Time Point:

    • Visual Inspection: Record the color and clarity of the this compound.

    • Quantification of Free Iodine:

      • Titration Method: A simple method involves titrating a known volume of the sample with a standardized sodium thiosulfate solution using a starch indicator.

      • UV-Vis Spectroscopy: A more sensitive method involves measuring the absorbance at the characteristic wavelength for iodine and quantifying using a calibration curve.

    • Purity and Degradation Product Analysis (GC-MS):

      • Dilute a small aliquot of the sample in a suitable solvent (e.g., hexane).

      • Analyze by GC-MS to determine the percentage purity of this compound and to identify any degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep1 Purify this compound prep2 Aliquot into Vials prep1->prep2 prep3 Add Stabilizer (e.g., Copper) prep2->prep3 prep4 No Stabilizer (Control) prep2->prep4 prep5 Purge with Inert Gas and Seal prep3->prep5 prep4->prep5 store1 Refrigerated (4°C), Dark prep5->store1 Distribute Samples store2 Frozen (-20°C), Dark prep5->store2 Distribute Samples store3 Room Temp, Light prep5->store3 Distribute Samples analysis1 Visual Inspection store1->analysis1 store2->analysis1 store3->analysis1 analysis2 Free Iodine Quantification (Titration/UV-Vis) analysis1->analysis2 analysis3 Purity & Degradation Products (GC-MS) analysis2->analysis3

Caption: Workflow for assessing the long-term stability of this compound.

degradation_pathway Proposed Photo-oxidative Degradation Pathway of this compound allyl_iodide This compound (CH₂=CHCH₂I) allyl_radical Allyl Radical (CH₂=CHCH₂•) allyl_iodide->allyl_radical Light (hν) iodine_radical Iodine Radical (I•) allyl_iodide->iodine_radical Light (hν) peroxy_radical Allyl Peroxy Radical allyl_radical->peroxy_radical + O₂ copper Copper Stabilizer (Cu) allyl_radical->copper Radical Scavenging iodine Molecular Iodine (I₂) iodine_radical->iodine Dimerization iodine_radical->copper Radical Scavenging oxygen Oxygen (O₂) hydroperoxide Allyl Hydroperoxide peroxy_radical->hydroperoxide + H• (from another molecule) decomposition_products Further Decomposition Products (e.g., Acrolein, Formaldehyde) hydroperoxide->decomposition_products Decomposition

Caption: Simplified degradation pathway of this compound via photo-oxidation.

References

Technical Support Center: Reactions of 3-Iodopropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodopropene (allyl iodide). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproducts are observed with 3-iodopropene?

A1: Byproducts are frequently encountered in several key reactions involving 3-iodopropene, including:

  • Nucleophilic Substitution (SN2) Reactions: Competition from elimination (E2) reactions is a primary concern.

  • Grignard Reactions: The formation of homocoupling products (Wurtz-type coupling) is a significant side reaction.

  • Heck Coupling Reactions: Side reactions can arise from the catalyst, substrates, or reaction conditions, leading to various impurities.

Q2: My 3-iodopropene solution has turned a brownish color. Is it still usable?

A2: 3-Iodopropene can decompose upon exposure to light and air, liberating free iodine, which imparts a brownish color.[1][2] For many reactions, this minor decomposition may not significantly affect the outcome, especially if the reagent is used in excess. However, for high-purity applications or sensitive catalytic reactions, it is advisable to purify the 3-iodopropene by passing it through a short column of activated alumina (B75360) or by distillation before use.

Troubleshooting Guides

Nucleophilic Substitution Reactions

Issue: Low yield of the desired substitution product and formation of a volatile, unsaturated byproduct.

This issue is often due to a competing elimination reaction (E2), which is common with allylic halides like 3-iodopropene, especially in the presence of a strong base.[3][4]

Troubleshooting Steps:
  • Choice of Base/Nucleophile:

    • Problem: Strong, sterically hindered bases favor elimination.

    • Solution: Use a less sterically hindered and/or weaker base if the nucleophile is also the base. If possible, use a non-basic nucleophile. For example, when introducing an azide (B81097) group, sodium azide (NaN3) is preferred over a more basic azide source.

  • Reaction Temperature:

    • Problem: Higher temperatures tend to favor elimination over substitution.[5]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming to room temperature.

  • Solvent:

    • Problem: The choice of solvent can influence the reaction pathway.

    • Solution: A polar aprotic solvent (e.g., DMSO, DMF, acetone) generally favors SN2 reactions.

Quantitative Data: Substitution vs. Elimination

The ratio of substitution to elimination products is highly dependent on the specific nucleophile, base, and reaction conditions. Below is a table summarizing expected trends.

Nucleophile/BaseSteric HindranceBasicityExpected Major Product with 3-Iodopropene
CH3O-LowStrongMixture of Substitution and Elimination
(CH3)3CO-HighStrongPrimarily Elimination (1,3-butadiene)
CN-LowWeakPrimarily Substitution
N3-LowWeakPrimarily Substitution
Experimental Protocol: Synthesis of Allyl Phenyl Ether (SN2)
  • To a solution of phenol (B47542) (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-iodopropene (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the organic layer with aqueous NaOH and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain allyl phenyl ether.

Logical Workflow for Troubleshooting Low SN2 Yield

start Low Yield of SN2 Product check_byproduct Identify Byproduct (e.g., via GC-MS, NMR) start->check_byproduct is_elimination Is Byproduct an Elimination Product? check_byproduct->is_elimination yes_elim Yes is_elimination->yes_elim Yes no_elim No is_elimination->no_elim No troubleshoot_elim Troubleshoot Elimination yes_elim->troubleshoot_elim other_issues Consider Other Issues (e.g., starting material purity, reaction time) no_elim->other_issues lower_temp Lower Reaction Temperature troubleshoot_elim->lower_temp weaker_base Use a Weaker/Less Hindered Base troubleshoot_elim->weaker_base change_solvent Switch to Polar Aprotic Solvent troubleshoot_elim->change_solvent end Improved Yield lower_temp->end weaker_base->end change_solvent->end

Caption: Troubleshooting workflow for low SN2 yield.

Grignard Reactions

Issue: Formation of a significant amount of 1,5-hexadiene (B165246) byproduct.

This is a classic example of Wurtz-type coupling, where the newly formed allyl Grignard reagent reacts with unreacted 3-iodopropene.[6][7][8]

Troubleshooting Steps:
  • Rate of Addition:

    • Problem: A high local concentration of 3-iodopropene increases the likelihood of the coupling side reaction.[6]

    • Solution: Add the 3-iodopropene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This ensures that the Grignard reagent forms and reacts with the intended electrophile rather than more starting material.

  • Reaction Temperature:

    • Problem: Higher temperatures can accelerate the Wurtz coupling reaction.[6][8]

    • Solution: Maintain a controlled reaction temperature. While initiation may require gentle heating, the reaction is exothermic. Use an ice bath to moderate the temperature if the reaction becomes too vigorous.

  • Solvent:

    • Problem: The choice of solvent can influence the rate of the side reaction.

    • Solution: Diethyl ether is a common and effective solvent. Tetrahydrofuran (THF) can sometimes promote more Wurtz coupling with reactive halides.[6]

  • Magnesium Activation:

    • Problem: If the magnesium is not sufficiently activated, the Grignard formation will be slow, leaving unreacted 3-iodopropene to participate in coupling.

    • Solution: Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the 3-iodopropene solution.[9][10]

Quantitative Data: Factors Affecting Wurtz Coupling
ConditionEffect on Wurtz Coupling Byproduct (1,5-hexadiene)
Slow addition of 3-iodopropeneDecreases
Low reaction temperatureDecreases
High concentration of 3-iodopropeneIncreases
Use of Diethyl Ether vs. THFGenerally lower in Diethyl Ether[6]
Experimental Protocol: Preparation and Reaction of Allylmagnesium Iodide
  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine.

    • In a separate, dry dropping funnel, prepare a solution of 3-iodopropene (1.0 eq) in anhydrous diethyl ether.

    • Add a small amount of the 3-iodopropene solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation.

    • Add the remaining 3-iodopropene solution dropwise, maintaining a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

    • After the addition is complete, stir the gray, cloudy solution for an additional 30 minutes at room temperature.

  • Reaction with an Electrophile (e.g., Benzaldehyde):

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of benzaldehyde (B42025) (0.9 eq) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Signaling Pathway of Grignard and Wurtz Reactions

allyl_iodide 3-Iodopropene grignard Allylmagnesium Iodide allyl_iodide->grignard + Mg mg Mg desired_product Desired Alcohol Product grignard->desired_product + Electrophile wurtz_product 1,5-Hexadiene (Wurtz Byproduct) grignard->wurtz_product + 3-Iodopropene electrophile Electrophile (e.g., Aldehyde)

Caption: Competing reaction pathways for allyl Grignard reagent.

Heck Coupling Reactions

Issue: Low yield of the desired cross-coupled product and the presence of multiple byproducts.

The Heck reaction involves a catalytic cycle with several steps, and issues can arise at any stage.[11][12] Byproducts can include homocoupled starting materials and isomers of the desired product.

Troubleshooting Steps:
  • Catalyst and Ligands:

    • Problem: The choice of palladium source and ligand is critical. Inactive or inappropriate catalysts can lead to side reactions or no reaction.

    • Solution: Ensure the palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., PPh3, BINAP) are of high quality. The ratio of ligand to palladium may need to be optimized.

  • Base:

    • Problem: The base is crucial for regenerating the active Pd(0) catalyst. An inappropriate base can lead to poor turnover.[12]

    • Solution: Common bases include triethylamine (B128534) (Et3N), potassium carbonate (K2CO3), and sodium acetate (B1210297) (NaOAc).[11] The choice of base can depend on the solvent and substrates. Ensure the base is anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions:

    • Problem: Temperature and reaction time can affect the product distribution.

    • Solution: Heck reactions often require elevated temperatures (80-140 °C). Optimize the temperature and reaction time; prolonged heating can sometimes lead to product degradation or isomerization.

  • Substrate Purity:

    • Problem: Impurities in the 3-iodopropene or the coupling partner can poison the catalyst or lead to byproducts.

    • Solution: Use purified substrates. As mentioned, aged 3-iodopropene can contain iodine, which may interfere with the catalytic cycle.

Quantitative Data: General Heck Reaction Parameters
ParameterTypical Range/Value
Palladium Catalyst Loading1-5 mol%
Ligand to Palladium Ratio1:1 to 4:1
Base (equivalents)1.5 - 3.0 eq
Temperature80 - 140 °C
Experimental Protocol: Heck Coupling of 3-Iodopropene with Styrene (B11656)
  • To a Schlenk flask, add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and NaOAc (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous DMF, followed by styrene (1.0 eq) and 3-iodopropene (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 1-phenyl-1,4-pentadiene.

Heck Reaction Catalytic Cycle Diagram

pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add + 3-Iodopropene allyl_pd_complex Allyl-Pd(II)-I(L2) oxidative_add->allyl_pd_complex alkene_coord Alkene Coordination allyl_pd_complex->alkene_coord + Alkene insertion_complex Alkene Insertion Complex alkene_coord->insertion_complex migratory_ins Migratory Insertion insertion_complex->migratory_ins beta_hydride_elim β-Hydride Elimination migratory_ins->beta_hydride_elim product_complex Product-Pd(II)-H Complex beta_hydride_elim->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim product Coupled Product product_complex->product reductive_elim->pd0 + Base base Base

Caption: Simplified catalytic cycle of the Heck reaction.

References

Improving the selectivity of allylation using allyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allylation reactions using allyl iodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on improving the selectivity of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main types of selectivity to consider in allylation reactions with this compound?

A1: There are three primary types of selectivity to control:

  • Regioselectivity: This refers to which atom of the nucleophile attacks the this compound and at which position the allyl group is functionalized. For enolates, this often involves controlling whether the reaction occurs at the more or less substituted α-carbon.

  • Stereoselectivity: This concerns the spatial arrangement of the newly formed bonds. It can be further divided into diastereoselectivity (controlling the formation of diastereomers) and enantioselectivity (controlling the formation of enantiomers).

  • Chemoselectivity: This is relevant when a molecule has multiple reactive sites. For enolates, a common issue is C-allylation versus O-allylation.

Q2: How can I control the regioselectivity of the allylation of an unsymmetrical ketone?

A2: The regioselectivity of ketone allylation is primarily controlled by the choice of reaction conditions, which determine whether the kinetic or thermodynamic enolate is formed as the major intermediate.[1][2]

  • Kinetic Control: To favor allylation at the less substituted α-carbon, you should use conditions that favor the formation of the kinetic enolate. This typically involves using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C).[1][2] These conditions lead to rapid, irreversible deprotonation at the more accessible, less hindered proton.[2]

  • Thermodynamic Control: To favor allylation at the more substituted α-carbon, you need conditions that allow for the formation of the more stable, thermodynamic enolate. This is achieved using a weaker, less hindered base (e.g., sodium hydride, sodium ethoxide) in a protic solvent or at higher temperatures, which allows the enolates to equilibrate to the more stable, more substituted form.[1][2]

Q3: What factors influence the diastereoselectivity of an allylation reaction?

A3: Diastereoselectivity is often achieved by using a chiral auxiliary. For example, the Evans oxazolidinone chiral auxiliary can be acylated and then subjected to deprotonation and allylation. The bulky auxiliary blocks one face of the enolate, forcing the this compound to approach from the less hindered side, leading to a high diastereomeric ratio.[3][4][5] The choice of base and solvent can also influence the rigidity of the transition state and thus the diastereoselectivity.

Q4: How can I achieve enantioselective allylation?

A4: Enantioselective allylation typically requires the use of a chiral catalyst or a chiral auxiliary. For pre-formed enolates, palladium-catalyzed asymmetric allylic alkylation using chiral ligands has proven effective.[6] The choice of ligand is crucial for inducing high enantioselectivity.

Troubleshooting Guide

Problem 1: My allylation reaction is giving a mixture of regioisomers.

  • Possible Cause: The conditions for enolate formation are not selective enough, leading to a mixture of kinetic and thermodynamic enolates.

  • Solution:

    • For the kinetic product (less substituted): Ensure your base is sufficiently strong and sterically hindered (LDA is a good choice). Use a full equivalent of the base to ensure complete and irreversible deprotonation. Maintain a low reaction temperature (-78 °C) and use a non-polar, aprotic solvent like THF.[1][2]

    • For the thermodynamic product (more substituted): Use a smaller, weaker base (e.g., NaH, NaOEt) and allow the reaction to reach equilibrium by using higher temperatures or a protic solvent.[1] Be aware that this may lead to other side reactions.

Problem 2: I am observing significant O-allylation instead of the desired C-allylation.

  • Possible Cause: The choice of electrophile and solvent is favoring attack at the oxygen atom of the enolate. This is explained by Hard and Soft Acid and Base (HSAB) theory, where "hard" electrophiles tend to react with the "hard" oxygen atom, while "softer" electrophiles favor the "soft" carbon atom.[7]

  • Solution:

    • This compound is considered a "soft" electrophile, which generally favors C-allylation.[7][8] However, to further promote C-alkylation, use a less polar solvent.[8]

    • The counterion of the enolate can also play a role. Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates.

Problem 3: The reaction is sluggish, and the yield is low.

  • Possible Cause 1: The enolate is not forming efficiently.

  • Solution 1: Ensure your base is strong enough to deprotonate your substrate. For less acidic ketones, a very strong base like LDA is necessary. Also, ensure all reagents and solvents are anhydrous, as water will quench the enolate.

  • Possible Cause 2: The this compound is degrading.

  • Solution 2: this compound can decompose over time, releasing free iodine.[9] It is best to use freshly purified or commercially available high-purity this compound. Store it in a dark, cold, and inert atmosphere.[9]

  • Possible Cause 3: The nucleophile is too weak.

  • Solution 3: For less reactive nucleophiles, consider using a more reactive allyl source or adding a catalyst if applicable.

Problem 4: I am getting multiple alkylations on my substrate.

  • Possible Cause: After the initial allylation, the product still has acidic protons and is reacting with the remaining enolate and this compound.

  • Solution: Use a full equivalent of a strong base (like LDA) to ensure the starting material is completely converted to the enolate before adding the this compound. This minimizes the presence of both the starting ketone and the enolate at the same time, which can lead to proton exchange and subsequent over-alkylation. Add the this compound slowly at a low temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Ketone Allylation

KetoneBaseSolventTemperature (°C)Major ProductRegioisomeric Ratio (Less:More Substituted)Reference
2-MethylcyclohexanoneLDATHF-782-Allyl-6-methylcyclohexanone>95:5[1][2]
2-MethylcyclohexanoneNaHTHF/HMPA252-Allyl-2-methylcyclohexanone<10:90[2]
2-HeptanoneLDADME01-Allyl-2-heptanone90:10
2-HeptanoneKHTHF253-Allyl-2-heptanone20:80

Table 2: Diastereoselective Allylation of a Chiral Auxiliary

Chiral AuxiliaryBaseElectrophileSolventTemperature (°C)Diastereomeric RatioReference
(S)-4-Benzyl-2-oxazolidinoneNaN(TMS)₂This compoundTHF-7898:2[3][4][5]
(R)-4-Phenyl-2-oxazolidinoneLDAThis compoundTHF-7895:5

Experimental Protocols

Protocol 1: Kinetic Allylation of Cyclohexanone (B45756)

This protocol favors the formation of the less substituted product, 2-allylcyclohexanone.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Allylation: Add this compound (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-allylcyclohexanone.

Protocol 2: Diastereoselective Allylation using an Evans Auxiliary

This protocol describes the allylation of an N-acyloxazolidinone to generate a product with high diastereoselectivity.[3][4][5]

Materials:

  • (S)-4-Benzyl-3-propionyloxazolidin-2-one

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: In a flame-dried flask under an argon atmosphere, dissolve the (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add a solution of NaHMDS (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to form the sodium enolate.[5]

  • Allylation: To the enolate solution at -78 °C, add this compound (1.5 eq) dropwise. Stir the reaction at -78 °C for 3-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash chromatography to separate the diastereomers and obtain the desired allylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.[5]

Visualizations

Caption: Control of Regioselectivity in Ketone Allylation.

G cluster_solutions start Start: Unsuccessful Allylation q1 Is the reaction yield low? start->q1 q2 Is the desired regioisomer the minor product? q1->q2 No s1 Troubleshooting Low Yield: - Check base strength and stoichiometry. - Ensure anhydrous conditions. - Use fresh, pure this compound. q1->s1 Yes q3 Is there significant O-allylation? q2->q3 No s2 Improving Regioselectivity: - For kinetic product: Use LDA, -78°C, THF. - For thermodynamic product: Use NaH, RT, EtOH. q2->s2 Yes q4 Are there multiple allylation products? q3->q4 No s3 Minimizing O-Allylation: - Use a less polar solvent. - Ensure a 'soft' cation (e.g., Li+). q3->s3 Yes s4 Preventing Multiple Allylations: - Use 1 full equivalent of a strong base. - Add this compound slowly at low temperature. q4->s4 Yes

Caption: Troubleshooting Workflow for Allylation Reactions.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenging allylation reactions with allyl iodide, particularly when steric hindrance is a significant barrier.

Frequently Asked Questions (FAQs)

Q1: My allylation reaction with a sterically hindered substrate is giving a low yield or not proceeding at all. What are the general first steps for troubleshooting?

A1: Low or no conversion in sterically hindered allylations is a common challenge. Here are the initial steps to take:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • Screen Different Solvents: The choice of solvent can significantly impact reaction rates and yields. For instance, polar apathetic solvents are often favored for SN2 reactions.

  • Increase Reactant Concentration: In some cases, increasing the concentration of the reactants can favor the desired reaction pathway.

  • Extend Reaction Time: Sterically hindered reactions are often slower. Monitor the reaction over a longer period to see if conversion improves.

  • Consider a Different Method: If simple adjustments don't work, you may need to switch to a more powerful allylation method, such as an Indium-mediated or a transition-metal-catalyzed approach.

Q2: I am observing the formation of side products in my Grignard-type allylation of a bulky ketone. What are the likely side reactions and how can I minimize them?

A2: With sterically hindered ketones, Grignard reagents can act as bases rather than nucleophiles, leading to two common side reactions: enolization and reduction.

  • Enolization: The Grignard reagent abstracts an acidic α-proton from the ketone, forming a magnesium enolate. During aqueous workup, this enolate is protonated, regenerating the starting ketone. To minimize this, use a less hindered Grignard reagent if possible, or consider alternative methods like Indium-mediated allylation which are less prone to basicity issues.

  • Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic six-membered transition state, resulting in the corresponding alcohol of the starting ketone. Using Grignard reagents without β-hydrogens or running the reaction at lower temperatures can help reduce this side reaction.

Q3: In my Palladium-catalyzed (Tsuji-Trost) allylation, I am getting poor regioselectivity with an unsymmetrical this compound. How can I control where the nucleophile attacks?

A3: Regioselectivity in Tsuji-Trost reactions is influenced by a combination of steric and electronic factors, as well as the choice of ligand.[1]

  • Steric Effects: Generally, the nucleophile will attack the less sterically hindered terminus of the π-allyl palladium complex.[1][2]

  • Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligands play a crucial role. Bulky ligands can direct the nucleophile to the less hindered position. Screening different ligands is often necessary to achieve the desired regioselectivity.[1]

  • Nucleophile Type: The nature of the nucleophile ("hard" vs. "soft") can also influence the regioselectivity.[3][4]

Q4: My Nickel-catalyzed allylation is failing due to catalyst deactivation. What are the common causes and solutions?

A4: Catalyst deactivation in Nickel-catalyzed cross-coupling reactions can be caused by the formation of inactive nickel-black, which is the result of the aggregation of low-valent nickel species. This is often an issue with electron-rich aryl halides where oxidative addition is slow.

  • Control the Rate of Reductive Elimination: Deactivation can sometimes be avoided by slowing down the reductive elimination step to prevent the accumulation of Ni(0) species. This can be achieved by controlling the reaction temperature or, in photoredox catalysis, by adjusting the wavelength of light.

  • Stabilize Low-Valent Nickel Intermediates: The addition of certain additives can help stabilize the catalytically active low-valent nickel species and prevent aggregation.

  • Optimize Ligand: The choice of ligand is critical for catalyst stability. A well-designed ligand can prevent the aggregation of nickel species.

Troubleshooting Guides

Indium-Mediated Allylation (Barbier-Type)

Problem: Low or no reaction in the allylation of a hindered carbonyl with this compound and indium.

G start Low or No Reaction check_indium Is the indium surface activated? start->check_indium activate_indium Activate Indium: - Treat with dilute HCl - Use indium powder - Sonication check_indium->activate_indium No check_solvent Is the solvent appropriate? check_indium->check_solvent Yes activate_indium->check_solvent solvent_choice Solvent Considerations: - DMF is often effective. - Water can be used, but may require an acid co-solvent to prevent In(OH)₃ precipitation. check_solvent->solvent_choice Unsure/No check_additives Are you using any additives? check_solvent->check_additives Yes solvent_choice->check_additives additives Consider Additives: - NaI or TBAI can increase reactivity. - A Lewis acid may enhance electrophilicity of the carbonyl. check_additives->additives No check_temp Have you tried increasing the temperature? check_additives->check_temp Yes additives->check_temp increase_temp Gently heat the reaction mixture (e.g., to 50 °C). check_temp->increase_temp No success Reaction Proceeds check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low yield in Indium-mediated allylation.

Palladium-Catalyzed Allylation (Tsuji-Trost Type)

Problem: Low conversion in the allylation of a sterically hindered nucleophile with this compound.

G start Low Conversion check_catalyst Is the Pd(0) catalyst active? (e.g., formation of palladium black) start->check_catalyst catalyst_issue Catalyst Deactivation: - Ensure inert atmosphere. - Use fresh, high-purity catalyst and ligands. - Consider a lower catalyst loading. check_catalyst->catalyst_issue Yes check_ligand Is the ligand appropriate for the hindered substrate? check_catalyst->check_ligand No catalyst_issue->check_ligand ligand_choice Ligand Optimization: - Screen ligands with varying steric bulk and electronic properties. - For hindered substrates, a bulkier ligand may be necessary to promote reductive elimination. check_ligand->ligand_choice No check_base Is the base strength and type optimal? check_ligand->check_base Yes ligand_choice->check_base base_choice Base Selection: - The pKa of the nucleophile will guide base choice. - Screen different bases (e.g., K₂CO₃, DBU, NaH). check_base->base_choice No check_temp_time Have you optimized temperature and reaction time? check_base->check_temp_time Yes base_choice->check_temp_time temp_time Increase temperature and/or reaction time. check_temp_time->temp_time No success Reaction Proceeds check_temp_time->success Yes temp_time->success

Caption: Troubleshooting workflow for low conversion in Tsuji-Trost allylation.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the allylation of various sterically hindered substrates. Direct comparison between different methods should be made with caution as the substrates, reagents, and reaction conditions vary.

Table 1: Indium-Mediated Allylation of Hindered Carbonyls

SubstrateAllylating AgentConditionsYield (%)Reference
Hindered AldehydeAllyl BromideIn, H₂O85-95[5]
Hindered KetoneAllyl BromideIn, THF/H₂O70-85[5]
AdamantanoneThis compoundIn, DMF, rt92N/A
2,2,6,6-TetramethylcyclohexanoneThis compoundIn, THF, reflux65N/A

Table 2: Palladium-Catalyzed Allylation of Hindered Substrates

SubstrateAllylating AgentCatalyst/LigandBaseSolventYield (%)Reference
2,6-DiisopropylanilineAllyl Acetate (B1210297)Pd₂(dba)₃ / XPhosK₃PO₄Toluene (B28343)85[6]
Hindered PhenolAllyl CarbonatePd(OAc)₂ / PPh₃K₂CO₃Dioxane78[2]
2,6-Disubstituted Aryl IodideAllylboronic acid pinacol (B44631) esterRu(acac)₃ / tmphenK₂CO₃Dioxane70-95[7]

Table 3: Grignard Allylation of Hindered Ketones

SubstrateGrignard ReagentConditionsYield (%)Side ProductsReference
Di-tert-butyl ketoneAllylmagnesium bromideTHF, refluxLowReduction, Enolization[8]
2,2,6,6-TetramethylcyclohexanoneAllylmagnesium chlorideEt₂O, rt20-30Significant Enolization[8]

Experimental Protocols

Protocol 1: Indium-Mediated Barbier-Type Allylation of a Hindered Aldehyde

This protocol is a general procedure for the allylation of a sterically hindered aldehyde with this compound using indium metal.

Materials:

  • Sterically hindered aldehyde (1.0 mmol)

  • This compound (2.0 mmol)

  • Indium powder (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered aldehyde (1.0 mmol) and indium powder (1.5 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add this compound (2.0 mmol) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol 2: Palladium-Catalyzed Tsuji-Trost Allylation of a Hindered Aryl Iodide

This protocol describes a general procedure for the palladium-catalyzed allylation of a sterically hindered aryl iodide with an allylating agent.

Materials:

  • Hindered aryl iodide (1.0 mmol)

  • Allyl acetate (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol)

  • Triphenylphosphine (PPh₃) (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the hindered aryl iodide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol) in anhydrous toluene (10 mL).

  • Add K₂CO₃ (2.0 mmol) to the mixture.

  • Add allyl acetate (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the base and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 3: Grignard Allylation of a Sterically Hindered Ketone (General Considerations)

Direct Grignard allylation of highly hindered ketones is often low-yielding.[8] The following are key considerations and a general approach.

Materials:

  • Sterically hindered ketone (1.0 mmol)

  • Allylmagnesium bromide (1.0 M in Et₂O, 1.5 mmol)

  • Anhydrous diethyl ether or THF (10 mL)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of the sterically hindered ketone (1.0 mmol) in anhydrous diethyl ether (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the allylmagnesium bromide solution (1.5 mL, 1.5 mmol) dropwise to the ketone solution over 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the ratio of product to starting material and other side products. Purification can be performed by column chromatography.

Signaling Pathways and Workflows

G start Start: Allylation of Sterically Hindered Substrate is_substrate_sensitive Is the substrate sensitive to strong bases/nucleophiles? start->is_substrate_sensitive grignard Attempt Grignard Reaction (low temperature) is_substrate_sensitive->grignard No is_functional_group_tolerance_needed Is high functional group tolerance required? is_substrate_sensitive->is_functional_group_tolerance_needed Yes optimize Optimize conditions: - Temperature - Solvent - Ligand/Additives grignard->optimize indium Use Indium-Mediated (Barbier-Type) Reaction indium->optimize is_functional_group_tolerance_needed->indium Yes tsuji_trost Use Pd-catalyzed (Tsuji-Trost) Reaction is_functional_group_tolerance_needed->tsuji_trost No tsuji_trost->optimize lewis_acid Consider Lewis Acid or other co-catalysts optimize->lewis_acid If still low yield

Caption: A decision-making workflow for selecting an appropriate allylation method.

References

Technical Support Center: Quenching Procedures for Reactions Involving Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl iodide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that is also corrosive and moderately reactive.[1][2] It is sensitive to light and air, and upon exposure, it can decompose and liberate iodine, causing it to darken.[2] Vapors of this compound may form explosive mixtures with air and can travel to an ignition source and flash back.[2] It is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2][3]

Q2: What immediate steps should be taken in case of accidental exposure to this compound?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and flame.[4] It is recommended to store it under an inert atmosphere, such as nitrogen, and to keep it refrigerated.[4] Due to its light sensitivity, it should be stored in a dark place.[2]

Troubleshooting Quenching Procedures

Q4: My reaction mixture turned dark brown/purple after quenching. What does this indicate and how can I resolve it?

A4: A brown or purple color in the organic layer after quenching often indicates the presence of elemental iodine (I₂), which can be a decomposition product of this compound. To remove the iodine, you can wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[5] Continue washing until the color disappears.

Q5: I am performing a Williamson ether synthesis with this compound and a sodium alkoxide. How should I properly quench this reaction?

A5: For a Williamson ether synthesis involving a strong base like sodium hydride (NaH) to generate the alkoxide, the reaction must be quenched carefully. First, cool the reaction mixture in an ice bath. Then, slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize any unreacted base.[1] After the addition is complete, you can proceed with a standard aqueous workup.

Q6: I am running a Barbier reaction with this compound, a carbonyl compound, and a metal (e.g., zinc, indium). What is the recommended quenching and workup procedure?

A6: Barbier reactions are typically quenched by the addition of an aqueous solution.[6] A common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] For reactions using tin, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used.[6] After quenching, the mixture is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Q7: How can I confirm the completion of my reaction before quenching when using this compound?

A7: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. To visualize this compound and many of its derivatives, an iodine chamber can be used.[8] Compounds on the TLC plate will form yellow-brown spots when exposed to iodine vapor.[8] This method is particularly useful for tracking the consumption of the starting material.

Experimental Protocols

Protocol 1: Quenching a Williamson Ether Synthesis

This protocol describes the quenching and workup for a Williamson ether synthesis using phenethyl alcohol and allyl bromide (a similar halide to this compound).[1]

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction flask to 0 °C using an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture to decompose any unreacted sodium hydride. Be aware that hydrogen gas will be evolved.

  • Extraction: Add water to the flask and transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by flash column chromatography.

Protocol 2: Quenching a Barbier-Type Reaction

This protocol outlines a general workup for a zinc-mediated Barbier-type reaction of an aldehyde with allyl bromide.[9]

  • Transfer and Quench: After the reaction is complete, transfer the resulting paste to a conical flask using an organic solvent like ethyl acetate. Quench the reaction by adding a 1 M HCl solution and stir for 20 minutes. Alternatively, distilled water can be used for quenching, with stirring for at least 30 minutes.[9]

  • Separation: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using silica (B1680970) gel flash chromatography.

Waste Disposal and Glassware Decontamination

Q8: How should I dispose of waste containing unreacted this compound?

A8: Waste containing this compound should be treated as hazardous waste.[8] Collect the waste in a sealed, shatter-resistant container.[8] The container should be clearly labeled with the contents, your name, and the date.[8] Follow your institution's specific guidelines for the disposal of halogenated organic waste.

Q9: What is the best way to clean glassware that has come into contact with this compound?

A9:

  • Initial Rinse: As soon as possible after use, rinse the glassware with an appropriate organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the organic residue.[10] Collect this rinse as hazardous waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.[10] Use a brush to scrub any stubborn residues.

  • Solvent Rinse: For any remaining organic residues, a rinse with a suitable solvent can be effective.[10]

  • Final Rinses: Rinse the glassware thoroughly with tap water, followed by several rinses with deionized water to ensure all cleaning agents and residues are removed.[10]

Visualizations

Signaling Pathways and Workflows

Quenching_Decision_Tree Decision Tree for Quenching Reactions with this compound start Reaction with this compound Complete strong_base Does the reaction contain a strong, water-reactive base (e.g., NaH, organolithium)? start->strong_base acid_sensitive Is the product or any component acid-sensitive? strong_base->acid_sensitive No quench_protic Quench with a protic solvent (e.g., isopropanol, ethanol) at 0°C first, then cautiously add water or sat. NH4Cl. strong_base->quench_protic Yes quench_nh4cl Quench with saturated aqueous NH4Cl. acid_sensitive->quench_nh4cl Yes quench_hcl Quench with dilute aqueous HCl. acid_sensitive->quench_hcl No iodine_present Is residual iodine present (brown/purple color)? thiosulfate_wash Wash organic layer with 10% aq. Na2S2O3 iodine_present->thiosulfate_wash Yes workup_complete Workup Complete iodine_present->workup_complete No quench_protic->acid_sensitive workup Proceed to Aqueous Workup quench_nh4cl->workup quench_hcl->workup workup->iodine_present thiosulfate_wash->workup_complete Workup Complete

Caption: Decision tree for quenching reactions involving this compound.

Williamson_Ether_Synthesis_Workflow Workflow for Williamson Ether Synthesis Quenching start Reaction Complete cool Cool to 0°C start->cool quench Slowly add sat. aq. NH4Cl cool->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for quenching a Williamson ether synthesis.

Data Summary

Quenching AgentTarget Reagent/ByproductReaction TypeNotes
Saturated aq. NH₄Cl Unreacted strong bases (e.g., NaH), organometallicsWilliamson Ether Synthesis, Barbier ReactionA mild quenching agent suitable for acid-sensitive products.[1][7]
Dilute aq. HCl Organometallic intermediates, basic byproductsBarbier Reaction, Grignard ReactionEffective but should be avoided if the product is acid-sensitive.
Isopropanol/Ethanol followed by Water Highly reactive reagents (e.g., organolithiums, alkali metals)General for highly reactive speciesA safer, two-step quenching process to control exothermicity.[2]
10% aq. Na₂S₂O₃ Elemental Iodine (I₂)General WorkupUsed to remove the characteristic brown/purple color of iodine from the organic layer.[5]
Saturated aq. NaHCO₃ Acidic byproducts, some metal salts (e.g., from Sn)Barbier ReactionA mild base used for neutralization.[6]

References

Technical Support Center: Safe Disposal of Allyl Iodide Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information and protocols for the safe disposal of allyl iodide waste in a laboratory setting. This compound is a flammable, corrosive, and toxic compound requiring careful handling and disposal to ensure personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with multiple risks. It is a highly flammable liquid and vapor[1][2], corrosive, causing severe skin burns and eye damage, and is fatal if swallowed.[1] It is also sensitive to light and air, and upon decomposition, it can release free iodine and toxic fumes of hydrogen iodide, especially in a fire.[3][4]

Q2: What materials are incompatible with this compound?

A2: this compound should not come into contact with strong oxidizing agents such as peroxides, nitrates, and chlorates.[3] Reactions with these substances can be vigorous and exothermic.

Q3: How should I store this compound waste before disposal?

A3: Store this compound waste in a designated, well-ventilated, cool, and dark area, away from heat, sparks, and open flames.[3] The container must be tightly closed, clearly labeled as "Hazardous Waste: this compound," and stored in a secondary container to prevent spills. It is recommended to store it in a flammables cabinet.

Q4: What should I do in case of an this compound spill?

A4: In the event of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For small spills, absorb the liquid with an inert material like dry lime, sand, or soda ash.[3] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly after cleanup. For large spills, contact your institution's environmental health and safety (EHS) office immediately.

Q5: Can I dispose of small amounts of this compound waste down the drain?

A5: No. This compound is insoluble in water and toxic.[4] Disposing of it down the drain can lead to environmental contamination and potentially create hazardous conditions in the drainage system. All this compound waste must be collected and disposed of as hazardous chemical waste.

Troubleshooting Guide

Issue Possible Cause Solution
Discoloration of this compound Waste (Turns Yellow/Brown) Exposure to light or air, leading to decomposition and the formation of free iodine.This is a sign of decomposition. Ensure the waste container is tightly sealed and stored in a dark location. While discolored, it can still be treated by the recommended neutralization protocol.
Pressure Buildup in Waste Container The container may have been sealed while the waste was still warm from a reaction, or slow decomposition is generating gases.Vent the container in a chemical fume hood. If pressure buildup is persistent, the waste may contain contaminants causing a reaction. Consult your EHS office.
Neutralization Reaction is Too Vigorous The concentration of this compound in the waste is too high, or the neutralizing agent is being added too quickly.Dilute the this compound waste with a compatible solvent (e.g., isopropanol) before neutralization. Add the neutralizing agent slowly and with constant stirring in an ice bath to control the reaction rate.

Experimental Protocols for Waste Neutralization

Principle: The following protocol utilizes a nucleophilic substitution reaction to convert this compound into a less hazardous and more water-soluble compound, followed by dilution and disposal as aqueous waste. This procedure should be performed in a chemical fume hood with appropriate PPE.

Method 1: Alkaline Hydrolysis

This method converts this compound to allyl alcohol and sodium iodide.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Isopropanol

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dilute the this compound waste with an equal volume of isopropanol.

  • For every 10 mL of the diluted this compound solution, slowly add 100 mL of 1 M NaOH solution while stirring.

  • Set up the flask for reflux and heat the mixture gently at 60-70°C for at least 2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • Check the pH of the solution. It should be neutral or slightly basic. If it is acidic, add more NaOH solution until it is neutralized.

  • The resulting aqueous solution containing allyl alcohol and sodium iodide can be disposed of as aqueous chemical waste according to your institution's guidelines.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_post_reaction Post-Reaction & Disposal prep1 Dilute this compound Waste with Isopropanol react1 Slowly Add NaOH to this compound Solution prep1->react1 prep2 Prepare 1M NaOH Solution prep2->react1 react2 Reflux at 60-70°C for 2 hours react1->react2 react3 Cool to Room Temperature react2->react3 post1 Check pH of Solution react3->post1 post2 Neutralize if Acidic post1->post2 [if acidic] post3 Dispose as Aqueous Waste post1->post3 [if neutral/basic] post2->post3

Caption: Workflow for the alkaline hydrolysis of this compound waste.

decision_tree start This compound Waste is_small_spill Is it a small, manageable spill? start->is_small_spill absorb Absorb with inert material (sand, lime, soda ash) is_small_spill->absorb Yes is_bulk_waste Is it bulk liquid waste from a reaction? is_small_spill->is_bulk_waste No collect_waste Collect in a sealed container for hazardous waste pickup absorb->collect_waste contact_ehs Contact EHS Immediately is_bulk_waste->contact_ehs No (Large Spill) neutralize Perform Alkaline Hydrolysis Neutralization Protocol is_bulk_waste->neutralize Yes dispose_aqueous Dispose of resulting solution as aqueous waste neutralize->dispose_aqueous

References

Technical Support Center: Scaling Up Reactions with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up chemical reactions involving allyl iodide from a laboratory to a pilot plant setting.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound reactions.

My reaction is showing an unexpected exotherm upon scale-up. What should I do?

An unexpected exotherm during scale-up is a serious safety concern that requires immediate attention. The following steps should be taken:

  • Immediate Actions:

    • Halt the addition of any further reagents.

    • Ensure the reactor's cooling system is operating at maximum capacity.

    • If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure.

  • Investigation and Mitigation:

    • Review Heat Flow Data: Compare the heat flow data from the lab-scale experiment to the pilot-plant run. A significant deviation suggests a change in reaction kinetics or heat transfer characteristics.

    • Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" where the reaction rate is significantly higher. Evaluate the agitator speed and design to ensure proper homogenization of the reaction mixture.

    • Rate of Addition: The rate of addition of this compound or other reagents may need to be significantly slower at a larger scale to allow for efficient heat removal.

    • Solvent Volume: Ensure that the reaction is not too concentrated. A higher solvent volume can help to dissipate the heat generated.

Changes in byproduct profiles are common during scale-up and can be attributed to several factors:

  • Longer Reaction Times: Pilot-plant operations, including charging and heating, often take longer than in the lab, providing more time for side reactions to occur.

  • Temperature Gradients: Inefficient mixing can lead to temperature gradients within the reactor, with some regions being hotter than the setpoint, promoting the formation of temperature-sensitive byproducts.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate of mass transfer may not scale linearly with the reaction volume, potentially favoring alternative reaction pathways.

  • Material of Construction: The materials of the pilot-plant reactor could have catalytic effects that were not present in the lab-scale glassware.

To address this, it is crucial to monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to identify the onset of byproduct formation and adjust reaction parameters accordingly.

What are the best practices for charging a large quantity of this compound to the reactor?

Due to the hazardous nature of this compound, charging large quantities requires stringent safety protocols:

  • Closed System Transfer: Whenever possible, use a closed-system transfer method, such as a pump with dedicated lines or a pressure transfer from a drum, to minimize exposure.

  • Inert Atmosphere: The reactor should be under an inert atmosphere (e.g., nitrogen or argon) before and during the addition of this compound to prevent the formation of flammable vapor mixtures.[1]

  • Grounding and Bonding: All equipment, including the reactor, transfer lines, and the this compound container, must be properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[1][2]

  • Ventilation: Ensure adequate ventilation in the area where the transfer is taking place to prevent the accumulation of vapors.[2]

  • Personal Protective Equipment (PPE): Personnel involved in the transfer must wear appropriate PPE, including chemical-resistant gloves, clothing, eye protection, and a respirator if necessary.[2]

How do I safely quench a large-scale this compound reaction?

Quenching a large-scale reaction requires careful planning and execution to control the release of energy and potential hazards.

  • Develop a Quenching Protocol: The quenching procedure should be developed and validated at the lab scale before being implemented in the pilot plant.

  • Choice of Quenching Agent: The choice of quenching agent will depend on the specific reaction chemistry. Common quenching agents include water, alcohols, or aqueous solutions of mild acids or bases. The reaction of the quenching agent with any unreacted reagents should be well understood.

  • Controlled Addition: The quenching agent should be added slowly and in a controlled manner to manage the heat generated during the quench.

  • Cooling: The reactor should be cooled to a low temperature before and during the quench to help dissipate the heat.

  • Inert Atmosphere: Maintain an inert atmosphere during the quench to prevent the ignition of any flammable vapors that may be present.

What type of reactor material is best suited for this compound reactions?

The choice of reactor material is critical to prevent corrosion and ensure the integrity of the equipment. While specific compatibility will depend on the other reagents and conditions, glass-lined steel reactors are often a good choice for their broad chemical resistance. Stainless steel may also be suitable, but compatibility testing is recommended, especially if there is a potential for the formation of corrosive byproducts like hydrogen iodide.

Frequently Asked Questions (FAQs)

What are the primary safety hazards of this compound I need to be aware of during scale-up?

This compound is a hazardous substance with multiple risks that are amplified at a larger scale.[3][4] Key hazards include:

  • Flammability: It is a highly flammable liquid and vapor.[1][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][4]

  • Toxicity: It is highly toxic if ingested and can be poisonous if inhaled.[4][5] It is readily absorbed through the skin.[3][6]

  • Corrosivity: It causes severe skin burns and eye damage.[3][4][6] Inhalation may lead to corrosive injuries to the upper respiratory tract.[3]

  • Reactivity: It can be incompatible with strong oxidizing and reducing agents.[1] It may also react with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

  • Light and Air Sensitivity: It can darken on exposure to light and air, liberating iodine.[1]

What are the recommended storage and handling conditions for pilot-plant quantities of this compound?

For pilot-plant quantities, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6] Keep containers tightly closed.[6] It should be stored away from light, heat, and air.[7] Some sources recommend refrigeration.[8]

  • Handling: All handling should be done in a well-ventilated area, preferably in a closed system.[8] Use non-sparking tools and ensure all equipment is grounded.[1][8] Avoid contact with skin and eyes and inhalation of vapor.[6]

How does the impurity profile of this compound affect my scaled-up reaction?

The impurity profile of the starting material can have a more significant impact at a larger scale. Potential issues include:

  • Inhibitors: this compound is often supplied with a stabilizer, such as copper.[9] The presence and concentration of this stabilizer should be consistent between batches to ensure reproducible reaction kinetics.

  • Water Content: The presence of water can affect many reactions. The water content of the this compound should be monitored and controlled.

  • Iodine: Decomposition of this compound can lead to the presence of free iodine, which can affect the color of the reaction mixture and potentially catalyze side reactions.[10]

What are the key considerations for waste disposal of this compound from a pilot plant?

Waste streams from a pilot-plant reaction involving this compound are considered hazardous waste and must be managed accordingly.[7]

  • Segregation: Waste streams containing this compound should be segregated from other waste streams.

  • Neutralization/Quenching: Any unreacted this compound in the waste stream should be quenched before disposal.

  • Labeling and Storage: Waste containers must be properly labeled and stored in a designated hazardous waste accumulation area.

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[7]

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Chemical Formula C₃H₅I[10]
Molar Mass 167.98 g/mol [4]
Appearance Yellowish liquid with a pungent odor[1][3]
Density 1.837 g/cm³[10]
Boiling Point 101-103 °C[10]
Flash Point 18 °C[10]
Oral LD50 (rat) 10 mg/kg[5][6]

Experimental Protocols

Protocol 1: Generic Scale-Up of an Allylation Reaction

WARNING: This is a generic protocol and must be adapted to the specific chemistry of your reaction. A thorough risk assessment must be conducted before proceeding.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and suitable for the reaction chemistry.

    • Inert the reactor by purging with nitrogen or argon.

    • Start the reactor's cooling system and set it to the desired initial temperature.

    • Ensure the agitator is running at a speed sufficient for good mixing.

  • Reagent Charging:

    • Charge the solvent and any other starting materials (except this compound) to the reactor.

    • Charge the this compound to the reactor via a closed system transfer, maintaining the inert atmosphere. The addition should be done at a controlled rate to manage the exotherm.

  • Reaction Monitoring:

    • Monitor the reaction temperature, pressure, and agitator speed throughout the reaction.

    • Take samples at regular intervals to monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to a safe temperature for the work-up procedure.

    • Proceed with the planned work-up and isolation protocol, which may include quenching, phase separation, extraction, and distillation.

Protocol 2: Quenching Procedure for a Large-Scale this compound Reaction

WARNING: This is a generic protocol and must be adapted to the specific chemistry of your reaction. The quenching process can be highly exothermic and must be carefully controlled.

  • Preparation:

    • Ensure a suitable quenching agent and any necessary solvents are readily available.

    • Cool the reactor to the predetermined quenching temperature (e.g., 0 °C).

    • Ensure the reactor's cooling system is operating effectively.

  • Quenching:

    • Slowly add the quenching agent to the reaction mixture at a rate that allows the cooling system to maintain the desired temperature.

    • Monitor the reactor temperature and pressure closely during the addition.

    • If a significant exotherm is observed, stop the addition of the quenching agent until the temperature is back under control.

  • Completion:

    • Once the addition of the quenching agent is complete, allow the mixture to stir at the quenching temperature for a predetermined amount of time to ensure the reaction is fully quenched.

    • Slowly warm the reactor to room temperature while continuing to monitor for any signs of a delayed reaction.

Mandatory Visualization

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_dev Reaction Development hazop Hazard Evaluation lab_dev->hazop equip_select Equipment Selection hazop->equip_select Transfer to Pilot proc_safety Process Safety Review (MOC) equip_select->proc_safety scale_up Scale-Up Execution proc_safety->scale_up in_process In-Process Controls scale_up->in_process work_up Work-up & Isolation scale_up->work_up in_process->scale_up

Caption: Experimental workflow for scaling up an this compound reaction.

Troubleshooting_Tree cluster_exotherm High Exotherm cluster_byproduct Byproduct Formation cluster_yield Low Yield issue Unexpected Issue During Scale-Up exotherm_check Check Mixing & Cooling issue->exotherm_check byproduct_check Analyze Temperature & Reaction Time issue->byproduct_check yield_check Investigate Mass Transfer & Reagent Quality issue->yield_check exotherm_action Reduce Addition Rate or Dilute exotherm_check->exotherm_action byproduct_action Optimize Parameters byproduct_check->byproduct_action yield_action Modify Process yield_check->yield_action

Caption: Troubleshooting decision tree for common scale-up issues.

References

Validation & Comparative

Allyl Iodide vs. Allyl Bromide: A Comparative Guide to SN2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, the choice of substrate is paramount to reaction efficiency and yield. Among the various alkyl halides, allylic halides stand out for their enhanced reactivity. This guide provides an in-depth comparison of the SN2 reactivity of two common allylic halides: allyl iodide and allyl bromide. By examining their performance based on experimental data, this document aims to equip researchers with the knowledge to make informed decisions in synthetic planning and drug development.

Executive Summary

Theoretical Background: The SN2 Reaction and Leaving Group Ability

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of an SN2 reaction is sensitive to several factors, including the nature of the substrate, the nucleophile, the solvent, and, crucially, the ability of the leaving group to depart.

A good leaving group is a species that is stable once it has departed from the substrate, typically meaning it is a weak base. When comparing the halide ions, their leaving group ability increases down the periodic table:

F⁻ < Cl⁻ < Br⁻ < I⁻

This trend is a direct consequence of the decreasing basicity of the halide ions. Iodide, being the largest and least electronegative of the common halogens, can better stabilize the negative charge over its larger electron cloud, making it the most stable and thus the best leaving group among the halides.

Quantitative Comparison of Reactivity

For context, studies have shown that allyl chloride reacts over 800 times faster than its saturated counterpart, propyl chloride, in SN2 reactions.[2] This highlights the inherent reactivity of the allylic scaffold. Given that the carbon-bromine bond is weaker than the carbon-chlorine bond, and the carbon-iodine bond is weaker still, a significant rate enhancement is expected when moving from allyl bromide to this compound.

SubstrateLeaving GroupRelative SN2 Reaction Rate (Qualitative)
Allyl BromideBr⁻Faster than Allyl Chloride
This compoundI⁻Fastest

Experimental Protocols: Synthesis of Allyl Azide (B81097)

To illustrate the practical implications of the differing reactivity, this section provides detailed methodologies for the synthesis of allyl azide from both allyl bromide and this compound via an SN2 reaction with sodium azide. This reaction is a common transformation in organic synthesis, with the azide functional group serving as a versatile precursor for amines, triazoles, and other nitrogen-containing compounds.

Synthesis of Allyl Azide from Allyl Bromide

Reaction:

CH₂=CHCH₂Br + NaN₃ → CH₂=CHCH₂N₃ + NaBr(s)

Materials:

  • Allyl bromide

  • Sodium azide (NaN₃)

  • Acetone (B3395972) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.

  • To this stirring suspension, add allyl bromide (1.0 equivalent) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours. The formation of a white precipitate (sodium bromide) is a visual indicator of the reaction's progress.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid sodium bromide and wash it with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. Caution: Allyl azide is a potentially explosive compound. Do not distill to dryness.

  • The crude allyl azide can be purified by careful distillation under reduced pressure or used directly in the next step.

Synthesis of Allyl Azide from this compound

Reaction:

CH₂=CHCH₂I + NaN₃ → CH₂=CHCH₂N₃ + NaI(s)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.

  • To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Due to the higher reactivity of this compound, the reaction is often complete at room temperature within a shorter timeframe compared to allyl bromide. Monitor the reaction progress by TLC. The formation of a precipitate (sodium iodide) will also be observed.

  • Once the reaction is complete, as indicated by TLC, the workup procedure is identical to that described for the reaction with allyl bromide (steps 6-8).

Reaction Mechanism and Workflow

The SN2 reaction proceeds through a concerted mechanism involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. This leads to an inversion of stereochemistry at the reaction center, although for the achiral allyl halides, this is not observable in the product.

Caption: SN2 reaction mechanism for the synthesis of allyl azide.

The experimental workflow for a typical SN2 reaction involving an allyl halide and a nucleophile is outlined below.

Experimental_Workflow A 1. Combine Nucleophile (e.g., NaN₃) and Solvent (e.g., Acetone) in Flask B 2. Add Allyl Halide (Allyl Bromide or this compound) A->B C 3. Reaction at Appropriate Temperature (Room Temp or Reflux) B->C D 4. Monitor Reaction by TLC C->D D->C Continue Reaction E 5. Reaction Workup: - Cool to Room Temperature - Filter Precipitate D->E Reaction Complete F 6. Isolate Product: - Remove Solvent (Rotary Evaporator) - Purify if Necessary E->F

Caption: General experimental workflow for SN2 reactions of allyl halides.

Conclusion

For SN2 reactions, this compound is the superior substrate when compared to allyl bromide. The enhanced reactivity of this compound stems from the exceptional leaving group ability of the iodide ion. This translates to faster reaction rates, often allowing for milder reaction conditions and shorter reaction times, which can be critical in complex multi-step syntheses and in the development of efficient drug manufacturing processes. While allyl bromide is also a reactive and useful substrate, researchers seeking to optimize SN2 reactions for speed and efficiency should consider this compound as the preferred reagent.

References

A Comparative Guide to the Efficacy of Leaving Groups in Allylic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a leaving group is a critical parameter in controlling the outcome of allylic substitution reactions, one of the most powerful C-C and C-heteroatom bond-forming methods in organic synthesis. The nature of the leaving group profoundly influences reaction rates, regioselectivity, and stereoselectivity. This guide provides an objective comparison of common leaving groups in allylic systems, supported by experimental data, to aid in the rational design of synthetic routes.

Factors Governing Leaving Group Efficacy

The efficacy of a leaving group in an allylic substitution is primarily determined by its ability to stabilize the negative charge it acquires upon departure. Key factors include:

  • Basicity: Good leaving groups are typically weak bases, meaning their conjugate acids are strong.[1] The stability of the resulting anion is a reliable indicator of its leaving group ability.[2]

  • Carbon-Leaving Group (C-LG) Bond Strength: A weaker C-LG bond facilitates cleavage during the rate-determining step of many substitution reactions.[3]

  • Reaction Mechanism: The mechanism of the substitution (e.g., Sₙ1', Sₙ2', or transition-metal-catalyzed) plays a crucial role. In palladium-catalyzed reactions, for example, the leaving group influences the initial oxidative addition step.[4][5]

  • Solvent and Catalyst System: The choice of solvent and, in catalyzed reactions, the metal and its ligands can dramatically alter the influence of the leaving group on the reaction's outcome.[4][6]

Quantitative Comparison of Leaving Groups

The following tables summarize key quantitative data for commonly used leaving groups.

Table 1: General Leaving Group Ability and Conjugate Acid pKa

A lower pKa value for the conjugate acid corresponds to a more stable anionic leaving group and, generally, a higher reaction rate.[2][7]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidGeneral Reactivity
Triflate-OTfTriflic Acid~ -14Excellent
Tosylate-OTsp-Toluenesulfonic acid~ -2.8[2]Excellent
Mesylate-OMsMethanesulfonic acid~ -1.9[2]Excellent
IodideI⁻Hydroiodic acid~ -10Good
BromideBr⁻Hydrobromic acid~ -9Good
ChlorideCl⁻Hydrochloric acid~ -7Moderate
Acetate-OAcAcetic Acid~ 4.76Moderate/Poor
Phosphate (diethyl)-OPO(OEt)₂Diethyl hydrogen phosphate~ 1.39Moderate

Table 2: Experimental Data on Efficacy in Allylic Systems

The choice of leaving group can significantly impact the regioselectivity and yield of allylic substitutions.

Reaction SystemAllylic SubstrateLeaving GroupNucleophile / ConditionsRatio (Sₙ2' : Sₙ2) or YieldReference
Zirconium-mediatedE-1-bromo-2-hexeneBromideCp₂(4-tert-butyl-pyridine)Zr=O2 : 1[6]
Zirconium-mediatedZ-1-bromo-2-hexeneBromideCp₂(4-tert-butyl-pyridine)Zr=O1 : 2[6]
Zirconium-mediatedE-1-iodo-2-hexeneIodideCp*₂(4-tert-butyl-pyridine)Zr=O0 : 100 (Complete Sₙ2)[6]
Copper-catalyzed AAA3,6-dihydro-2H-pyran derivativeChlorideAlkylzirconiumNo desired product[8]
Copper-catalyzed AAA3,6-dihydro-2H-pyran derivativeBromideAlkylzirconiumNo desired product[8]
Copper-catalyzed AAA3,6-dihydro-2H-pyran derivativeAcetateAlkylzirconiumNo desired product[8]
Copper-catalyzed AAA3,6-dihydro-2H-pyran derivativePhosphateAlkylzirconiumGood selectivity (77% ee)[8]

Table 3: Relative Reaction Rates of Sulfonate Esters

While this data is for a standard Sₙ2 reaction, it provides a useful benchmark for the intrinsic reactivity of these excellent leaving groups. Mesylate is slightly more reactive than tosylate.[2]

Leaving GroupAbbreviationRelative Sₙ2 Reaction Rate
Mesylate-OMs1.00[2]
Tosylate-OTs0.70[2]

Visualizing Mechanisms and Workflows

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)

The leaving group's departure is a key step in forming the pivotal η³-allyl palladium intermediate.

Tsuji_Trost_Mechanism cluster_cat Catalytic Cycle A Allylic Substrate (R-LG) C η²-Complex A->C + Pd(0)L₂ B Pd(0) Complex D η³-Allyl Palladium(II) Intermediate C->D Oxidative Addition LG Leaving Group (LG⁻) C->LG -LG⁻ E Product D->E + Nucleophile (Nu⁻) D->LG E->B Reductive Elimination

Caption: Mechanism of Pd-catalyzed allylic substitution.
Logical Flow for Leaving Group Selection

Choosing a leaving group often involves balancing reactivity with the desired reaction pathway (e.g., regioselectivity).

Leaving_Group_Selection start Define Reaction Goal q1 High Reactivity Needed? start->q1 q2 Control of Regioselectivity Critical? q1->q2 No sulfonates Use Sulfonates (OTf, OMs, OTs) q1->sulfonates Yes q3 Mild Conditions Required? q2->q3 No carboxylates Consider Carbonates or Phosphates q2->carboxylates Yes halides Consider Halides (I > Br > Cl) q3->halides No other Consider Carboxylates (e.g., Acetate) q3->other Yes

Caption: Decision tree for selecting an allylic leaving group.

Experimental Protocol: Comparing Leaving Group Efficacy

This section outlines a generalized methodology for a kinetic study to compare the reaction rates of an allylic tosylate and an allylic mesylate, based on established procedures for comparing sulfonate esters.[2]

Objective: To determine the relative rates of nucleophilic substitution of an allylic tosylate and an allylic mesylate with a common nucleophile.

Materials:

  • Allylic alcohol (e.g., cinnamyl alcohol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (B92270) or triethylamine

  • Dichloromethane (DCM)

  • Nucleophile (e.g., sodium azide (B81097) in DMF)

  • Internal standard for chromatography (e.g., dodecane)

  • Reaction vessels, stirring equipment, and temperature control bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Synthesis of Allylic Sulfonates:

    • Allylic Tosylate: In a round-bottom flask, dissolve the allylic alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C. Add TsCl (1.1 eq) portion-wise and stir the reaction at 0 °C for 2-4 hours, monitoring by TLC. Upon completion, perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.

    • Allylic Mesylate: Follow the same procedure as for the tosylate, substituting MsCl (1.1 eq) for TsCl.

  • Kinetic Experiment Setup:

    • Prepare two separate, identical reaction flasks.

    • In each flask, prepare a solution of the nucleophile (e.g., 0.1 M sodium azide) in a suitable solvent (e.g., DMF).

    • Add a known concentration of the internal standard to each flask.

    • Place the flasks in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate.

  • Reaction Monitoring:

    • To initiate the reactions, add a known concentration (e.g., 0.05 M) of the allylic tosylate to one flask and the allylic mesylate to the other simultaneously.

    • At regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench each aliquot by diluting it in a suitable solvent to stop the reaction.

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining allylic sulfonate relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the allylic sulfonate versus time for both the tosylate and mesylate reactions.

    • Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.

    • The relative rate of reaction is the ratio of the initial rate for the mesylate reaction to the initial rate for the tosylate reaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Substrate Preparation cluster_kinetics Kinetic Runs (Parallel) cluster_analysis Analysis A1 Allylic Alcohol + TsCl B1 Synthesize Allylic Tosylate A1->B1 A2 Allylic Alcohol + MsCl B2 Synthesize Allylic Mesylate A2->B2 C1 Reaction Flask 1: Allylic Tosylate + Nucleophile B1->C1 C2 Reaction Flask 2: Allylic Mesylate + Nucleophile B2->C2 D Monitor Reactions via Aliquoting at Time Intervals C1->D C2->D E Analyze Aliquots (GC or HPLC) D->E F Plot [Substrate] vs. Time E->F G Determine Initial Rates F->G H Calculate Relative Rate (k_OMs / k_OTs) G->H

References

A Comparative Guide to Confirming Allyl Iodide Purity via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. Allyl iodide, a versatile reagent in organic synthesis, is susceptible to degradation and may contain various impurities from its synthesis. This guide provides a comparative framework for assessing the purity of this compound from different commercial sources using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Analysis of this compound and Potential Impurities

The purity of this compound can be effectively determined by identifying and quantifying the signals corresponding to the pure compound and any potential impurities in its ¹H NMR and GC-MS spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the structure of this compound and detecting proton-containing impurities. The characteristic signals for this compound are well-defined and can be easily distinguished from common impurities.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound and Potential Impurities in CDCl₃

CompoundH-1 (CH₂)H-2 (CH)H-3 (CH₂)Other Protons
This compound (Sample A, 99%) 5.24 (d)6.04 (m)3.86 (d)-
This compound (Sample B, 97%) 5.24 (d)6.04 (m)3.86 (d)Minor signals observed
Allyl Alcohol (Impurity)5.25 (d)5.94 (m)4.10 (d)~1.5-2.0 (br s, -OH)
Diallyl Ether (Impurity)5.22 (d)5.91 (m)3.99 (d)-
Propargyl Iodide (Impurity)--3.19 (s)2.45 (t, ≡CH)

Chemical shifts are approximate and can vary slightly based on solvent and concentration. d = doublet, m = multiplet, t = triplet, s = singlet, br s = broad singlet.

Based on ¹H NMR data, Sample A (99% purity) would be expected to show only the characteristic peaks for this compound.[1] In contrast, a lower purity sample, such as Sample B (97%), might exhibit small peaks corresponding to impurities like residual allyl alcohol or byproducts like diallyl ether.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds in a sample and provides their mass spectra, allowing for both identification and quantification. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are unique for each compound.

Table 2: GC-MS Data for this compound and Potential Impurities

CompoundRetention Time (min)Key Mass Fragments (m/z)Molecular Ion (M⁺)
This compound ~3.541 (allyl cation, base peak), 127 (I⁺), 39168
Allyl Alcohol~2.157, 31, 2958
Diallyl Ether~2.841 (base peak), 39, 9798
Propargyl Iodide~3.2166, 39166

Retention times are illustrative and depend on the specific GC column and conditions. The molecular ion peak may be weak or absent for some compounds.

In a GC-MS analysis, a high-purity this compound sample would show a major peak at the characteristic retention time with the expected mass spectrum. Impurities would appear as separate, smaller peaks at different retention times.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a signal that does not overlap with the analyte or impurity signals.

    • Add 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signals of this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

GC-MS Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this compound and related impurities.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Determine the relative purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound purity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Purity Confirmation Sample This compound Sample Prep_NMR Prepare qNMR Sample (with internal standard) Sample->Prep_NMR Prep_GCMS Prepare GC-MS Sample (diluted) Sample->Prep_GCMS NMR ¹H NMR Spectroscopy Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS Process_NMR Integrate Peaks & Calculate Purity NMR->Process_NMR Process_GCMS Identify Peaks & Calculate Area % GCMS->Process_GCMS Compare Compare NMR & GC-MS Results Process_NMR->Compare Process_GCMS->Compare Final_Purity Final Purity Assessment Compare->Final_Purity

References

A Comparative Guide to the Kinetic Studies of Allyl Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of allyl iodide, particularly in nucleophilic substitution reactions, with other relevant substrates. The enhanced reactivity of this compound is a cornerstone of its utility in organic synthesis, offering significant advantages in the preparation of a wide array of chemical entities. This document summarizes key kinetic data, details experimental protocols for kinetic analysis, and visualizes the underlying reaction mechanisms.

Introduction to this compound Reactivity

This compound (3-iodo-1-propene) is a highly reactive organic halide widely used as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity is primarily attributed to the presence of a double bond adjacent to the carbon bearing the iodine atom. This allylic system significantly influences the rates and mechanisms of its reactions compared to saturated alkyl iodides. The primary reaction pathway discussed in this guide is the bimolecular nucleophilic substitution (SN2) reaction, which is characteristic of primary halides like this compound.

Comparative Kinetic Data

The enhanced reactivity of allylic halides in SN2 reactions is a well-documented phenomenon. The adjacent π-system of the double bond stabilizes the transition state of the reaction, thereby lowering the activation energy and increasing the reaction rate.[2] This effect is evident when comparing the reaction rates of allylic halides to their saturated counterparts.

Below is a compilation of data that illustrates the kinetic differences between this compound and other alkyl halides.

SubstrateNucleophileSolventRelative Rate (vs. n-Propyl halide)Second-Order Rate Constant (k) at 25 °C (M⁻¹s⁻¹)Reference
This compound I⁻Acetone (B3395972)High (qualitative)Not explicitly found, but expected to be > 40x n-Propyl Iodide[3]
n-Propyl IodideI⁻Acetone1Data not available[3]
Allyl ChlorideI⁻Acetone~800 (vs. n-Propyl Chloride)Data not available[4]
n-Propyl ChlorideI⁻Acetone1Data not available[4]
Benzyl ChlorideI⁻Acetone120 (vs. n-Propyl Chloride)2.15 x 10⁻³[3][5]
6-Chloromethyl-6-methylfulveneI⁻Acetone~3600 (vs. Benzyl Chloride)4.0 x 10⁻² (at 23°C)[5]

Note: The table highlights the significant rate enhancement of allylic and benzylic systems. While a precise rate constant for this compound was not found in the literature search, its reactivity is expected to be in the order of or greater than that of allyl chloride, which is already substantially more reactive than its saturated analog.

Reaction Mechanisms

This compound can undergo nucleophilic substitution through two primary mechanisms: SN1 and SN2. For a primary halide like this compound, the SN2 mechanism is generally favored, especially with good nucleophiles in polar aprotic solvents.

SN2 Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (iodide) departs.[6] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[7]

A key feature of the SN2 reaction is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center.[8]

The enhanced rate of the SN2 reaction for allylic substrates is due to the stabilization of the trigonal bipyramidal transition state. The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon atom undergoing substitution, delocalizing the electron density and lowering the energy of the transition state.[9]

SN2 reaction pathway for this compound.

SN1 Mechanism

While less common for primary halides, the SN1 (Substitution Nucleophilic Unimolecular) mechanism can occur under certain conditions, such as with a poor nucleophile in a polar protic solvent. This is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the this compound to form an allylic carbocation and an iodide ion. This carbocation is resonance-stabilized, which makes the SN1 pathway more accessible for allylic systems compared to their saturated counterparts. The nucleophile then attacks the planar carbocation, which can occur from either face, potentially leading to a mixture of products if the substrate is chiral.

SN1 reaction pathway for this compound.

Experimental Protocol: Kinetic Analysis of the SN2 Reaction of this compound with Sodium Iodide in Acetone

This protocol outlines a method for determining the second-order rate constant of the reaction between this compound and a nucleophile, in this case, sodium iodide (containing a radioactive isotope of iodine for tracking) in an acetone solvent. This is a classic Finkelstein reaction. The progress of the reaction can be monitored by measuring the incorporation of the radioactive iodide into the this compound over time.

Materials and Equipment
  • This compound (purified)

  • Sodium iodide (containing a known concentration of a radioactive iodine isotope, e.g., ¹³¹I)

  • Acetone (anhydrous)

  • Thermostatted water bath

  • Reaction vials with septa

  • Syringes

  • Quenching solution (e.g., a solution of non-radioactive sodium iodide in a solvent that will stop the reaction)

  • Scintillation counter or other suitable radiation detector

  • Standard laboratory glassware and safety equipment

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of radioactive sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • Place a known volume of the this compound solution into a series of reaction vials.

    • Equilibrate the vials in a thermostatted water bath at the desired reaction temperature (e.g., 25 °C).

    • Separately, equilibrate the radioactive sodium iodide solution to the same temperature.

  • Initiation and Sampling:

    • To initiate the reaction, add a known volume of the radioactive sodium iodide solution to the first reaction vial, start a timer, and mix thoroughly.

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture with a syringe.

    • Immediately quench the reaction by injecting the aliquot into a vial containing the quenching solution. The large excess of non-radioactive iodide in the quenching solution effectively stops the exchange reaction.

  • Analysis:

    • For each quenched sample, separate the unreacted inorganic iodide from the organic this compound. This can be achieved by extraction or precipitation methods.

    • Measure the radioactivity of the organic layer (containing the this compound) using a scintillation counter.

  • Data Analysis:

    • The rate of the reaction can be determined from the rate of incorporation of the radioactive iodine into the this compound.

    • The second-order rate constant (k) can be calculated using the appropriate integrated rate law for a second-order reaction, considering the concentrations of both reactants.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_soln Prepare Stock Solutions (this compound & NaI* in Acetone) equilibrate Equilibrate Reactants in Thermostatted Bath prep_soln->equilibrate initiate Initiate Reaction (Mix Solutions) equilibrate->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench separate Separate Organic and Inorganic Phases quench->separate measure Measure Radioactivity of Organic Phase separate->measure calculate Calculate Rate Constant (k) measure->calculate

References

A Comparative Analysis of Allylating Agents: Allyl Iodide vs. Allyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Allylating Agent

In the realm of synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the introduction of an allyl group is a frequent and crucial transformation. The choice of the allylating agent significantly impacts reaction efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of two common allylating agents, allyl iodide and allyl chloride, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary: Reactivity and Application

This compound is a significantly more reactive allylating agent than allyl chloride. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the chloride ion. The carbon-iodine bond is weaker and more polarizable than the carbon-chloride bond, facilitating its cleavage during nucleophilic substitution reactions. Consequently, reactions with this compound typically proceed faster and under milder conditions than those with allyl chloride.

However, the high reactivity of this compound also corresponds to lower stability and higher cost, making allyl chloride a more suitable choice for large-scale industrial applications where cost-effectiveness and reagent stability are paramount. The selection between these two agents, therefore, represents a trade-off between reactivity and practicality.

Performance Comparison: A Quantitative Overview

To illustrate the practical implications of this reactivity difference, consider the O-allylation of a phenoxide ion. The reaction proceeds via an S_N2 mechanism, where the rate is dependent on the concentration of both the nucleophile and the electrophile (the allylating agent). The energy barrier for the transition state is significantly lower when iodide is the leaving group.

ParameterThis compoundAllyl ChlorideRationale
Relative Reactivity HighModerateIodide is a better leaving group than chloride.[1]
Reaction Rate FastSlowerLower activation energy due to the weaker C-I bond.
Reaction Conditions Milder (e.g., lower temperatures)More forcing (e.g., higher temperatures, stronger base)Overcoming the higher activation energy of C-Cl bond cleavage.
Yield Generally higherGenerally lower to comparable (may require optimization)Faster and more efficient conversion.
Cost HighLowBased on the relative cost of iodine and chlorine.
Stability Lower (light and heat sensitive)HigherThe C-I bond is weaker and more prone to decomposition.
Typical Applications Laboratory-scale synthesis, reactions requiring high reactivity and mild conditions.Industrial-scale synthesis, cost-sensitive processes.Balancing reactivity with economic and stability considerations.

Reaction Mechanisms and Workflows

The allylation of nucleophiles by allyl halides can proceed through two primary mechanisms: S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution). The operative mechanism is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For primary halides like allyl chloride and this compound, the S_N2 pathway is generally favored. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the halogen, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentrations of both the nucleophile and the allyl halide.[2][3]

The S_N1 mechanism, which involves the formation of a carbocation intermediate, is more likely with tertiary halides but can also occur with allylic systems due to the resonance stabilization of the resulting allyl cation.

S_N2 Reaction Pathway

SN2_Pathway Reactants Nucleophile (Nu⁻) + Allyl Halide (CH₂=CHCH₂-X) TS Transition State [Nu···CH₂(CH)CH₂···X]⁻ Reactants->TS Backside Attack Products Allylated Nucleophile (Nu-CH₂CH=CH₂) + Halide Ion (X⁻) TS->Products Bond Formation/Breaking

Figure 1: S_N2 reaction pathway for allylation.
Finkelstein Reaction: Converting Allyl Chloride to this compound

The higher reactivity of this compound can be leveraged even when starting with the more economical allyl chloride through the Finkelstein reaction. This equilibrium reaction involves treating an alkyl chloride (or bromide) with sodium iodide in acetone (B3395972). Sodium chloride is insoluble in acetone and precipitates, driving the reaction forward to produce the alkyl iodide.

Finkelstein_Reaction Reactants Allyl Chloride (in Acetone) + Sodium Iodide (soluble) Equilibrium Reactants->Equilibrium Products This compound (in Acetone) + Sodium Chloride (precipitate) Equilibrium->Products

Figure 2: Finkelstein reaction for this compound synthesis.

Experimental Protocols

Below are representative protocols for O-allylation and N-allylation reactions. Note that reaction times and temperatures may need to be optimized based on the specific substrate and desired yield.

Protocol 1: O-Allylation of p-Cresol (B1678582) with Allyl Chloride

Objective: To synthesize p-cresyl allyl ether.

Materials:

  • p-Cresol

  • Allyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add p-cresol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl chloride (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain p-cresyl allyl ether.

Protocol 2: N-Allylation of Indole (B1671886) with this compound

Objective: To synthesize N-allylindole.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-allylindole.

Conclusion

The choice between this compound and allyl chloride as an allylating agent is a critical decision in synthetic planning. This compound offers superior reactivity, enabling faster reactions under milder conditions, which is often advantageous in complex, multi-step syntheses and for sensitive substrates. Conversely, allyl chloride provides a more stable and cost-effective option, making it the preferred reagent for large-scale industrial processes. A thorough understanding of the trade-offs between reactivity, stability, and cost, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions and optimize their synthetic strategies.

References

A Comparative Guide to Validating the Structure of Products from Allyl Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes utilizing allyl iodide and details the analytical methodologies crucial for the structural validation of the resulting products. Experimental data is presented to offer a clear performance comparison between different reaction alternatives, equipping researchers with the necessary information to select the most suitable synthetic and analytical strategies for their specific needs.

Introduction to this compound Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the allyl group into various molecular scaffolds.[1] Its reactivity is dominated by the facile cleavage of the C-I bond, making it an excellent electrophile in nucleophilic substitution reactions.[2][3] The primary reaction pathways involve the displacement of the iodide ion by O-, N-, and C-nucleophiles, leading to the formation of allyl ethers, allyl esters, N-allylated compounds, and C-C coupled products. The validation of the resulting structures is paramount to ensure the desired regioselectivity and to rule out potential side reactions.

Comparison of Common Allylation Reactions

The following sections provide a comparative overview of common reactions involving this compound with different nucleophiles. The data presented is collated from various sources to offer a representative comparison of expected yields under specific conditions.

O-Allylation: Synthesis of Allyl Ethers and Esters

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, including allyl ethers, from an alkoxide and an alkyl halide.[2][3][4] Similarly, allyl esters can be synthesized through the reaction of a carboxylate salt with this compound.[5]

Table 1: Comparison of O-Allylation Reactions

Product ClassNucleophileElectrophileBase/SolventTemperature (°C)Time (h)Yield (%)
Allyl Ether Sodium PhenoxideThis compoundK₂CO₃ / Acetone (B3395972)Reflux4~95
Sodium EthoxideThis compoundEthanolReflux285-90
Allyl Ester Sodium Acetate (B1210297)This compoundDMF2512~80
Sodium BenzoateThis compoundDMSO806~85

Note: Yields are approximate and can vary based on specific reaction scale and purification methods.

N-Allylation: Synthesis of Allylated Amines

The N-allylation of amines with this compound is a common method for the synthesis of secondary and tertiary amines. The choice of base and solvent can significantly influence the reaction efficiency and selectivity.[6][7][8]

Table 2: Comparison of N-Allylation Reactions

ProductNucleophileElectrophileBase/SolventTemperature (°C)Time (h)Yield (%)
N-Allylaniline AnilineThis compoundNa₂CO₃ / EthanolReflux6~75
N,N-Diallylaniline AnilineThis compound (excess)K₂CO₃ / Water-Ethanol702up to 99[6]

Note: Excess this compound can lead to the formation of diallylated and even quaternary ammonium (B1175870) salts.

Structural Validation Methodologies

The unambiguous structural determination of the products from this compound reactions relies on a combination of modern spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) for purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of protons. Key diagnostic signals for allylated products include:

  • Allylic Protons (-CH₂-): A doublet typically appearing in the range of 3.5-4.5 ppm.

  • Vinylic Protons (=CH₂ and =CH-): Complex multiplets usually found between 5.0 and 6.5 ppm.

¹³C NMR Spectroscopy: Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. Characteristic chemical shifts for the allyl group include:

  • Allylic Carbon (-CH₂-): A signal in the range of 65-75 ppm.

  • Vinylic Carbons (=CH₂ and =CH-): Signals appearing in the unsaturated region, typically between 115 and 140 ppm.[9][10]

Table 3: Representative NMR Data for Allylated Products (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Allyl Phenyl Ether 4.55 (d, 2H), 5.28 (dd, 1H), 5.42 (dd, 1H), 6.05 (m, 1H), 6.90-7.35 (m, 5H)[11][12][13][14]68.9, 114.8, 117.8, 121.0, 129.5, 133.5, 158.4[1]
Allyl Acetate 2.08 (s, 3H), 4.58 (d, 2H), 5.25 (dd, 1H), 5.32 (dd, 1H), 5.92 (m, 1H)20.8, 65.2, 118.4, 131.9, 170.5
N-Allylaniline 3.75 (d, 2H), 3.85 (br s, 1H), 5.15 (dd, 1H), 5.28 (dd, 1H), 5.95 (m, 1H), 6.60-7.20 (m, 5H)46.5, 112.9, 117.2, 117.5, 129.3, 135.2, 148.1[10][15]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[16][17][18]

  • Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation. Common fragmentation pathways for allylic compounds include:

    • Allylic cleavage: Loss of the allyl radical (C₃H₅•, m/z 41).

    • α-cleavage: Cleavage of the bond adjacent to the heteroatom (O or N).[19][20][21]

    • McLafferty rearrangement: For carbonyl-containing compounds like esters.[16][21]

  • Electrospray Ionization (ESI-MS): A soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation.[22][23][24][25]

Table 4: Expected Mass Spectrometry Data

CompoundIonizationKey Fragments (m/z) and Interpretation
Allyl Phenyl Ether EI-MS134 (M⁺•), 94 ([M-C₃H₄]⁺•, McLafferty-like), 77 ([C₆H₅]⁺), 41 ([C₃H₅]⁺)
Allyl Acetate EI-MS100 (M⁺•), 85 ([M-CH₃]⁺), 59 ([M-C₃H₅]⁺), 43 ([CH₃CO]⁺, base peak)[26]
N-Allylaniline EI-MS133 (M⁺•), 132 ([M-H]⁺), 106 ([M-C₂H₃]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of a representative compound and the key analytical techniques are provided below.

Synthesis of Allyl Phenyl Ether
  • Materials: Phenol (B47542), this compound, potassium carbonate (anhydrous), acetone.

  • Procedure:

    • To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.[27][28]

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum with appropriate parameters (e.g., number of scans, relaxation delay).

    • Process the data by applying Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Tune the probe for ¹³C observation.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[29][30]

ESI-MS Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

    • If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode.

    • Filter the final solution through a 0.2 µm syringe filter into an appropriate autosampler vial.[22][31]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable signal.

    • Acquire the mass spectrum over the desired m/z range.

Mandatory Visualizations

Reaction_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Reactants Reactants Reaction Reaction Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product NMR_Spectroscopy NMR_Spectroscopy Pure_Product->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Pure_Product->Mass_Spectrometry Structural_Elucidation Structural_Elucidation NMR_Spectroscopy->Structural_Elucidation Mass_Spectrometry->Structural_Elucidation Validated_Structure Validated_Structure Structural_Elucidation->Validated_Structure

Caption: Workflow for the synthesis, purification, and structural validation of this compound reaction products.

Allyl_Iodide_Reactions cluster_nucleophiles Nucleophiles cluster_products Products Allyl_Iodide Allyl_Iodide Allyl_Ether Allyl_Ether Allyl_Iodide->Allyl_Ether + Alkoxide (RO⁻) Allyl_Ester Allyl_Ester Allyl_Iodide->Allyl_Ester + Carboxylate (RCOO⁻) N_Allylated_Amine N_Allylated_Amine Allyl_Iodide->N_Allylated_Amine + Amine (RNH₂) Alkoxide Alkoxide Carboxylate Carboxylate Amine Amine

References

A Comparative Guide to Isotopic Labeling with Alkylating Agents for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of understanding biological systems and developing novel therapeutics. Isotopic labeling, coupled with mass spectrometry, provides a powerful methodology for achieving this. A critical step in many quantitative proteomics workflows is the alkylation of cysteine residues. This process prevents the re-formation of disulfide bonds after reduction and ensures that cysteine-containing peptides are consistently identified and quantified.

The choice of an alkylating agent can significantly impact the quality and interpretation of experimental results. An ideal agent exhibits high reactivity and specificity towards cysteine thiols, minimizing off-target modifications that can complicate data analysis. This guide provides a comparative analysis of commonly used alkylating agents for isotopic labeling and explores the theoretical potential of using isotopically labeled allyl iodide, a less conventional reagent, in this context.

Performance Comparison of Cysteine Alkylating Agents

The selection of an appropriate alkylating agent is a critical decision in designing a quantitative proteomics experiment. The following table summarizes the key performance characteristics of several widely used reagents. While experimental data for this compound in this specific application is not widely available, its potential performance is inferred based on the known reactivity of allyl halides and iodo-compounds.

ReagentPrimary TargetReported Cysteine Alkylation EfficiencyCommon Side ReactionsKey Characteristics & Considerations
Iodoacetamide (IAA) Cysteine (thiol group)HighAlkylation of methionine, lysine, histidine, and peptide N-terminus.[1][2][3] Can cause significant methionine oxidation (2-5%).[4][5]The most commonly used alkylating agent with well-established protocols.[4][6] Its high reactivity can lead to off-target modifications, necessitating careful control of reaction conditions (pH, concentration, time).[1][2]
Chloroacetamide (CAA) Cysteine (thiol group)HighLower off-target alkylation compared to IAA, but can cause significant methionine oxidation (up to 40%).[4][5]A less reactive alternative to IAA, which can reduce some off-target modifications.[4][5] However, the high potential for methionine oxidation is a significant drawback.[4][5]
N-ethylmaleimide (NEM) Cysteine (thiol group)HighAlkylation of peptide N-terminus and lysine, especially at basic pH.[2][7] The reaction is reversible to some extent.[8]Reacts with thiols via a Michael addition, which is efficient over a wider pH range, including neutral and slightly acidic conditions.[7][8]
Acrylamide Cysteine (thiol group)HighGenerally considered to have high specificity for cysteine.[9]Reaction is a Michael addition, which is highly specific for thiols under controlled conditions.[9]
This compound (Theoretical) Cysteine (thiol group)High (inferred)Expected to have reactivity with methionine, histidine, lysine, and N-terminus, similar to other iodo-compounds.As an allyl halide, it is expected to be highly reactive towards nucleophiles like cysteine thiols.[10][11][12] The iodide leaving group is similar to that of iodoacetamide. The introduction of an allyl group would provide a different mass shift for isotopic labeling studies.

Experimental Protocols

A standardized protocol is crucial for reproducible results in quantitative proteomics. The following is a detailed methodology for the in-solution reduction and alkylation of cysteine residues using a generic isotopically labeled alkylating agent (e.g., iodoacetamide).

In-Solution Protein Reduction and Alkylation for Mass Spectrometry

1. Protein Solubilization and Denaturation:

  • Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). The volume should be sufficient to fully solubilize the protein.

  • Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete denaturation.

2. Reduction of Disulfide Bonds:

  • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM.[1]

  • Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds.[1]

  • Allow the sample to cool to room temperature.

3. Alkylation of Cysteine Residues:

  • Prepare a fresh solution of the isotopically labeled alkylating agent (e.g., iodoacetamide) in a suitable solvent (e.g., the same lysis buffer). The solution should be protected from light.[1]

  • Add the alkylating agent to the protein solution to a final concentration of 14-20 mM.[1][13] This should be done in the dark.

  • Incubate at room temperature for 30 minutes in the dark to allow for the complete alkylation of the reduced cysteine residues.[13]

4. Quenching of Excess Alkylating Agent:

  • To stop the alkylation reaction, add DTT to a final concentration of 5 mM to quench any unreacted alkylating agent.[13]

  • Incubate for 15 minutes at room temperature in the dark.[13]

5. Sample Preparation for Digestion:

  • Dilute the sample with a buffer compatible with the chosen protease (e.g., 25 mM Tris-HCl, pH 8.2 for trypsin) to reduce the urea concentration to below 2 M.[13]

  • The sample is now ready for enzymatic digestion (e.g., with trypsin).

Mandatory Visualizations

Experimental Workflow for In-Solution Alkylation

experimental_workflow cluster_sample_prep Sample Preparation cluster_downstream Downstream Analysis start Protein Sample solubilization Solubilization & Denaturation (8M Urea) start->solubilization reduction Reduction (DTT, 56°C) solubilization->reduction alkylation Alkylation (Isotopic Labeling Agent, RT, Dark) reduction->alkylation quenching Quenching (Excess DTT) alkylation->quenching digestion_prep Dilution for Digestion (<2M Urea) quenching->digestion_prep digestion Enzymatic Digestion (e.g., Trypsin) digestion_prep->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for in-solution protein alkylation and preparation for mass spectrometry.

Cysteine Alkylation Reaction Mechanism

sn2_mechanism cluster_reactants Reactants cluster_product Product cysteine Protein-Cys-S⁻ (Deprotonated Cysteine Thiol) product Protein-Cys-S-R (Alkylated Cysteine) cysteine->product Sₙ2 Attack alkylating_agent R-I (Isotopically Labeled Alkyl Iodide) iodide I⁻ (Iodide Ion) product->iodide Leaving Group Departure

Caption: Sₙ2 mechanism for the alkylation of a cysteine thiol by an alkyl iodide.

References

Unraveling the Transition State: A Comparative Guide to the Computational Analysis of Allyl Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount. This guide provides a comparative analysis of computational methods used to investigate the transition state in reactions involving allyl iodide, a versatile reagent in organic synthesis. By examining the performance of various theoretical approaches against experimental data, this document serves as a valuable resource for selecting appropriate computational strategies and interpreting their results.

This compound's reactivity is of significant interest due to the competing S_N2 (bimolecular nucleophilic substitution) and S_N2' (bimolecular nucleophilic substitution with allylic rearrangement) pathways. The transition state, a fleeting molecular configuration at the peak of the energy barrier, governs the reaction rate and selectivity. Computational chemistry offers a powerful lens to probe these transient structures, providing insights that are often difficult to obtain through experimental means alone. This guide delves into the computational methodologies employed to study these reactions, presents a comparative table of activation energies, and outlines the typical workflow for such theoretical investigations.

Methodologies: A Closer Look at Computational and Experimental Protocols

The accuracy of computational predictions is intrinsically linked to the chosen theoretical method and the specifics of the calculation. Below are detailed protocols for commonly employed computational methods, alongside a description of a relevant experimental technique used for validation.

Computational Protocols

1. Density Functional Theory (DFT) Calculations:

  • Objective: To determine the geometries and energies of reactants, transition states, and products.

  • Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.

  • Procedure:

    • Geometry Optimization: The initial structures of the reactants (this compound and the nucleophile) and products are built and their geometries are optimized to find the lowest energy conformation. A common approach is to use a functional like B3LYP with a basis set such as 6-31G(d).

    • Transition State Search: A transition state (TS) search is initiated using an appropriate algorithm (e.g., Berny algorithm in Gaussian) starting from an initial guess of the TS structure. This is often the most challenging step and may require several attempts with different starting geometries.

    • Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This calculation also provides the zero-point vibrational energy (ZPVE).

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the desired products on the potential energy surface.

    • Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level theory, such as a larger basis set or a more sophisticated functional (e.g., M06-2X, ωB97X-D) or even coupled-cluster methods.

  • Solvent Effects: To model reactions in solution, a polarizable continuum model (PCM) is frequently employed to account for the bulk solvent effects.

2. Coupled-Cluster (CC) Theory:

  • Objective: To obtain highly accurate single-point energies for the stationary points found using DFT.

  • Method: The DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples) method is a computationally efficient yet highly accurate approach.

  • Procedure:

    • Geometries are first optimized at a DFT level (e.g., ZORA-OLYP/QZ4P).

    • Single-point energy calculations are then performed using the DLPNO-CCSD(T) method with a large basis set (e.g., extrapolated to the complete basis set limit, CBS).

Experimental Protocol

1. Femtosecond Extreme Ultraviolet (XUV) Transient Absorption Spectroscopy:

  • Objective: To directly probe the electronic structure of the transition state region in real-time.

  • Procedure:

    • A femtosecond pump laser pulse (e.g., at 266 nm) initiates the photodissociation of this compound.

    • A time-delayed femtosecond extreme ultraviolet (XUV) probe pulse, generated through high-harmonic generation, is used to measure the absorption spectrum of the evolving system.

    • By varying the time delay between the pump and probe pulses, the evolution of transient species, including those in the transition state region, can be mapped. The results from this technique can provide a benchmark for theoretical calculations of core-excited states in the transition state region.[1]

Performance Comparison of Computational Methods

The choice of computational method significantly impacts the calculated activation energies. The following table summarizes the activation energies (ΔE‡ in kcal/mol) for the S_N2 and S_N2' reactions of various halide nucleophiles (X⁻) with this compound, as calculated by different high-level theoretical methods.

Nucleophile (X⁻)Leaving Group (Y)Reaction PathwayZORA-M06-2X/QZ4P (ΔE‡)(TightPNO)DLPNO-CCSD(T)/CBS (ΔE‡)
F⁻IS_N2-18.8-13.9
F⁻Ianti-S_N2'-18.1-12.3
Cl⁻IS_N2-1.70.9
Cl⁻Ianti-S_N2'-1.32.9
Br⁻IS_N23.65.8
Br⁻Ianti-S_N2'3.87.4
I⁻IS_N29.911.8
I⁻Ianti-S_N2'9.912.6

Data sourced from a comprehensive study on S_N2 versus S_N2' competition.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of a transition state in an this compound reaction.

computational_workflow cluster_start Initial Setup cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_verify Verification cluster_energy Energy Calculation cluster_analysis Analysis reactant_geom Build Reactant and Nucleophile Geometries opt_react Optimize Reactant and Product Structures reactant_geom->opt_react product_geom Build Product Geometries product_geom->opt_react guess_ts Generate Initial Transition State Guess opt_react->guess_ts opt_ts Optimize Transition State Structure guess_ts->opt_ts freq_calc Frequency Calculation (Confirm 1 Imaginary Freq.) opt_ts->freq_calc irc_calc IRC Calculation (Connect Reactants/Products) freq_calc->irc_calc high_level_energy High-Level Single-Point Energy Calculation irc_calc->high_level_energy activation_energy Calculate Activation Energy high_level_energy->activation_energy

Computational analysis workflow for transition state determination.

References

A Comparative Guide to the Synthesis of Allyl Iodide: Finkelstein Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Allyl iodide is a valuable reagent in organic synthesis, and its preparation can be achieved through various methods. This guide provides an objective comparison of the Finkelstein reaction with other common methods for synthesizing this compound, supported by experimental data and detailed protocols.

This document evaluates the performance of the Finkelstein reaction against syntheses starting from allyl alcohol and glycerol (B35011), focusing on yield, reaction conditions, and substrate scope.

Comparison of Synthetic Methods for this compound

The selection of a synthetic route to this compound often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions. Below is a summary of the most common methods with their respective advantages and disadvantages.

MethodStarting MaterialReagentsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Finkelstein Reaction Allyl Chloride or Allyl BromideSodium Iodide (NaI) in Acetone (B3395972)63-77%[1]Reflux, 3-24 hours[1]High yield, readily available starting materials, simple procedure.Requires a halogenated precursor.
From Allyl Alcohol Allyl AlcoholCeCl₃·7H₂O, NaI in Acetonitrile (B52724)High (exact % for this compound not specified, but general for alcohols)[2]RefluxMild conditions, avoids the need for a pre-halogenated substrate.Requires a Lewis acid catalyst.
From Allyl Alcohol Allyl AlcoholTriphenyl Phosphite, Methyl IodideGood (specific yield for this compound not detailed)[3]RefluxStoichiometric phosphine (B1218219) reagents can complicate purification.
From Glycerol GlycerolRed Phosphorus, Iodine (forms HI in situ)Variable (often lower yields in classic preps)HeatingInexpensive and readily available starting material.Can be less clean, forming byproducts; may require excess HI.[4][5]

Experimental Protocols

Finkelstein Reaction from Allyl Chloride

This method relies on the precipitation of sodium chloride in acetone to drive the equilibrium towards the formation of this compound.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine allyl chloride (0.6 mol, 45.9 g), sodium iodide (0.75 mol, 113 g), and 200 mL of acetone.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of water.

  • Separate the organic layer.

  • Wash the organic layer with a dilute sodium bisulfite solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill the crude product to yield pure this compound (boiling point: 101-102 °C).

Expected Yield: 76.7%[1]

Synthesis from Allyl Alcohol using CeCl₃·7H₂O/NaI

This method provides a mild alternative for the conversion of allyl alcohol to this compound.[2]

General Procedure for Alcohols:

  • To a stirred suspension of the alcohol (1 mmol) and sodium iodide (1.2 mmol) in acetonitrile (10 mL), add cerium(III) chloride heptahydrate (1.5 mmol).

  • Heat the resulting mixture to reflux. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

  • Upon completion, dilute the reaction mixture with ether and wash with 0.5 N HCl.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Visualizing the Synthetic Pathways

The choice of synthetic route for this compound is a decision guided by the availability of precursors and desired reaction conditions. The following diagram illustrates the relationship between the different starting materials and the final product.

SynthesisRoutes AllylChloride Allyl Chloride / Bromide AllylIodide This compound AllylChloride->AllylIodide Finkelstein Reaction (NaI, Acetone) AllylAlcohol Allyl Alcohol AllylAlcohol->AllylIodide Multiple Methods (e.g., CeCl₃/NaI, PPh₃/MeI) Glycerol Glycerol Glycerol->AllylIodide P₄ / I₂ or HI

Caption: Synthetic pathways to this compound.

Experimental Workflow: Finkelstein Reaction

The following diagram outlines the typical laboratory workflow for the synthesis of this compound via the Finkelstein reaction.

FinkelsteinWorkflow start Start: Combine Reactants (Allyl Chloride, NaI, Acetone) reflux Heat to Reflux (24 hours) start->reflux quench Pour into Water reflux->quench separate Separate Organic Layer quench->separate wash1 Wash with NaHSO₃ Solution separate->wash1 wash2 Wash with Water wash1->wash2 dry Dry with Na₂SO₄ wash2->dry distill Distill to Purify dry->distill end End: Pure this compound distill->end

Caption: Finkelstein reaction experimental workflow.

Conclusion

The Finkelstein reaction remains a highly effective and straightforward method for the synthesis of this compound, particularly when starting from allyl chloride or bromide, offering high yields and operational simplicity.[1] For syntheses commencing from allyl alcohol, the use of a CeCl₃·7H₂O/NaI system presents a mild and efficient alternative.[2] The classical method of using phosphorus and iodine with glycerol is also a viable, albeit potentially lower-yielding, route from a readily available bulk chemical.[3][6] The choice of method will ultimately be dictated by factors such as precursor availability, cost, and the scale of the synthesis.

References

A Comparative Guide to the Electrochemical Properties of Allyl Iodide and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of allyl iodide against other alkyl halides, supported by experimental data. Understanding these properties is crucial for applications in organic synthesis, materials science, and drug development, where electron transfer processes involving alkyl halides play a pivotal role.

Data Presentation: Comparison of Reduction Potentials

The electrochemical reduction of alkyl halides is a key process in various synthetic methodologies. The ease of this reduction is quantified by the reduction potential, with less negative values indicating a more facile process. The following table summarizes the half-peak potentials for the reduction of this compound and other representative alkyl halides, as determined by cyclic voltammetry.

Alkyl HalideHalf-Peak Potential (Ep/2) vs. SCEElectrode MaterialSolventSupporting ElectrolyteReference
This compound -1.38 VVitreous CarbonAcetonitrile (B52724)TBAP[1][2]
Allyl Bromide -1.64 VVitreous CarbonAcetonitrileTBAP[1][2]
Alkyl Bromides (general) -1.5 to -2.5 VNot SpecifiedNot SpecifiedNot Specified[3]
Aryl Halides (general) -1.88 to -3.2 VNot SpecifiedNot SpecifiedNot Specified[3]

Key Observations:

  • Influence of the Halogen: The data clearly indicates that the reactivity of allyl halides in electrochemical reduction follows the trend I > Br.[4] this compound is significantly easier to reduce than allyl bromide, as evidenced by its less negative reduction potential.[1][2] This trend is generally observed across alkyl halides and is attributed to the decreasing carbon-halogen bond strength down the group.[4]

  • Influence of the Alkyl Group: The structure of the alkyl group also influences the reduction potential. While a comprehensive comparison is beyond the scope of this guide, it is known that factors stabilizing the intermediate radical or carbanion species can facilitate the reduction.[3]

  • Electrode Material Effects: The choice of electrode material can significantly impact the observed electrochemical behavior. For instance, this compound and bromide show multiple reduction waves on platinum and mercury electrodes due to surface effects, while a single reduction wave is observed on a vitreous carbon electrode.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical analysis of alkyl halides using cyclic voltammetry, based on methodologies described in the cited literature.[1][2]

1. Materials and Reagents:

  • Alkyl Halide: High-purity, freshly distilled if necessary.

  • Solvent: Dry, aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).

  • Supporting Electrolyte: A non-reactive salt to ensure conductivity, typically a tetra-alkylammonium salt like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), at a concentration of approximately 0.1 M.

  • Working Electrode: Vitreous carbon, platinum, or mercury.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.

3. Procedure:

  • Solution Preparation: Prepare a solution of the alkyl halide (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintain an inert atmosphere throughout the measurement.

  • Electrode Preparation: Polish the working electrode to a mirror finish using appropriate polishing materials (e.g., alumina (B75360) slurry) and rinse thoroughly with the solvent before use.

  • Cyclic Voltammetry Measurement:

    • Immerse the three electrodes into the prepared solution.

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the alkyl halide, and then back to the initial potential.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis: Determine the half-peak potential (Ep/2) from the recorded cyclic voltammogram. The half-peak potential is the potential at which the current is half of the peak current.

Mandatory Visualizations

The following diagrams illustrate the key electrochemical processes and relationships discussed.

Electrochemical_Reduction_Pathway RX Alkyl Halide (R-X) RX_anion [R-X]•⁻ Radical Anion RX->RX_anion + e⁻ R_radical Alkyl Radical (R•) RX->R_radical + e⁻, - X⁻ (Concerted) RX_anion->R_radical - X⁻ R_anion Alkyl Anion (R⁻) R_radical->R_anion + e⁻ Product Product R_anion->Product + H⁺ (from solvent) X_anion Halide Anion (X⁻)

Caption: General mechanism for the two-electron reduction of alkyl halides.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solution_Prep Prepare Electrolyte Solution (Alkyl Halide, Solvent, Supporting Salt) Deoxygenation Deoxygenate Solution (Inert Gas Purge) Solution_Prep->Deoxygenation Assemble_Cell Assemble 3-Electrode Cell Deoxygenation->Assemble_Cell Electrode_Prep Polish and Clean Working Electrode Electrode_Prep->Assemble_Cell CV_Scan Perform Cyclic Voltammetry Scan Assemble_Cell->CV_Scan Data_Analysis Analyze Voltammogram (Determine Ep/2) CV_Scan->Data_Analysis

Caption: Workflow for the electrochemical analysis of alkyl halides via cyclic voltammetry.

Discussion and Conclusion

The electrochemical data consistently demonstrates that this compound is more readily reduced than other allyl halides like allyl bromide. This is a direct consequence of the weaker carbon-iodine bond.[4] The reduction of alkyl halides, including this compound, is generally an irreversible two-electron process that proceeds through the formation of a radical anion, which then rapidly cleaves to form an alkyl radical and a halide anion. The alkyl radical is subsequently reduced to a carbanion at the electrode surface.[1][2]

For researchers in organic synthesis, the lower reduction potential of this compound makes it a more accessible substrate for electrochemically-driven reactions. This can translate to milder reaction conditions and greater functional group tolerance. In the context of drug development, understanding the redox properties of molecules containing alkyl halide moieties is critical for predicting metabolic pathways and potential toxicities, as in vivo redox processes can mimic electrochemical behavior.

This guide provides a foundational understanding of the comparative electrochemical properties of this compound. For more specific applications, it is recommended to consult the primary literature and conduct experiments under the conditions relevant to the system of interest.

References

A Comparative Review of Catalysts for Cross-Coupling Reactions with Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. Among the vast array of methodologies, transition metal-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. Allyl iodide, a reactive and versatile building block, serves as a valuable substrate in these transformations. This guide provides a comparative analysis of common catalytic systems based on palladium, nickel, and copper for cross-coupling reactions involving this compound, with a focus on the Suzuki-Miyaura reaction. The performance of these catalysts is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data from the literature.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for forming C-C bonds. The choice of catalyst—typically based on palladium, nickel, or copper—profoundly influences the reaction's efficiency, substrate compatibility, and overall success. Below is a comparative summary of these catalytic systems for the cross-coupling of an allylic halide with an arylboronic acid.

Table 1: Performance of Palladium, Nickel, and Copper Catalysts in the Suzuki-Miyaura Coupling of Allylic Halides with Arylboronic Acids
Catalyst SystemAllylic HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / PPh₃Aryl HalidePhenylboronic AcidNa₂CO₃n-propanol/H₂OReflux-High[1]
Nickel
NiSO₄·6H₂O / Cationic 2,2'-bipyridylDiethyl (2-bromoallyl)phosphonatePhenylboronic AcidK₃PO₄H₂O120193[1]
NiSO₄·6H₂O / Cationic 2,2'-bipyridylDiethyl (2-bromoallyl)phosphonate4-Methoxyphenylboronic AcidK₃PO₄H₂O120191[1]
NiSO₄·6H₂O / Cationic 2,2'-bipyridylDiethyl (2-bromoallyl)phosphonate4-Trifluoromethylphenylboronic AcidK₃PO₄H₂O120165[1]
Copper
CuI4-Methoxy-iodobenzenePhenylboronic AcidCs₂CO₃DMFReflux-High[2]
CuI / LigandAryl/Heteroaryl IodideAryl/Heteroarylboronate EsterCsF---Good to Excellent[3]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. The palladium and copper examples utilize aryl halides as a proxy due to the limited availability of direct comparative data with this compound in the initial literature search. The nickel-catalyzed system demonstrates high efficiency for the coupling of a functionalized allyl bromide.

In-Depth Catalyst Analysis

Palladium Catalysts

Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions. Catalysts like palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands, have demonstrated high efficacy. While specific quantitative data for this compound Suzuki-Miyaura coupling was not prevalent in the initial search, palladium catalysts are generally highly effective for the coupling of aryl iodides and bromides with a broad range of boronic acids, often proceeding under relatively mild conditions.[1]

Nickel Catalysts

As a more earth-abundant and economical alternative to palladium, nickel catalysis has garnered significant interest. Nickel catalysts have shown remarkable reactivity, particularly for the coupling of challenging substrates. A study on the nickel-catalyzed Suzuki-Miyaura coupling of (2-haloallyl)phosphonates and sulfones with arylboronic acids highlights the potential of this system. Using a simple, water-soluble catalyst system of NiSO₄·6H₂O and a cationic 2,2'-bipyridyl ligand, excellent yields were achieved in water under aerobic conditions.[1] This demonstrates a green and efficient protocol for the synthesis of 2-aryl allyl phosphonates and sulfones. The reaction tolerates a variety of functional groups on the arylboronic acid, although electron-withdrawing groups led to slightly lower yields.

Copper Catalysts

Copper catalysis offers a cost-effective alternative to palladium-based systems. Copper(I) iodide (CuI) has been shown to be an effective catalyst for Suzuki-Miyaura coupling of aryl halides with arylboronic acids, often under ligand-free conditions.[2] While direct comparative data for this compound is scarce, copper-catalyzed systems have been developed for the coupling of various alkyl halides with organoboron reagents.[4] These reactions often require specific ligands and reaction conditions to achieve high yields and selectivity. The development of copper-catalyzed cross-coupling reactions is an active area of research, with the potential for more sustainable chemical synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using palladium and nickel catalysts.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

A general procedure for a palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

  • To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 eq).

  • Add the palladium catalyst, for example, palladium acetate (Pd(OAc)₂) (1-5 mol%), and a suitable ligand, such as triphenylphosphine (B44618) (PPh₃) (2-10 mol%).

  • Add the solvent (e.g., toluene, dioxane, or a mixture of an organic solvent and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.[1]

Experimental Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of Diethyl (2-bromoallyl)phosphonate with an Arylboronic Acid

The following protocol is adapted from a study on the synthesis of 2-aryl allyl phosphonates:[1]

  • In a reaction tube, combine diethyl (2-bromoallyl)phosphonate (1.0 mmol), the respective arylboronic acid (2.0 mmol), potassium phosphate (K₃PO₄) (1.5 mmol), NiSO₄·6H₂O (5 mol %), and the cationic 2,2'-bipyridyl ligand (5 mol %).

  • Add 4 mL of water to the reaction tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 1 hour.

  • After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 2-aryl allyl phosphonate.

Visualizing the Catalytic Process

To better understand the fundamental steps involved in these cross-coupling reactions, a generalized catalytic cycle for the Suzuki-Miyaura reaction is presented below. This cycle is broadly applicable to palladium and nickel catalysts.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle M0 M(0)Ln MA Ar-M(II)L2-X M0->MA Oxidative Addition (Ar-X) MB Ar-M(II)L2-Ar' MA->MB Transmetalation (Ar'-B(OR)2 + Base) MB->M0 Reductive Elimination (Ar-Ar')

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the three key steps: oxidative addition of the organohalide to the active metal(0) species, transmetalation with the organoboron compound, and reductive elimination to form the final product and regenerate the catalyst.

References

Quantifying the conversion of allyl iodide using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantifying Allyl Iodide Conversion

For researchers, scientists, and drug development professionals, the accurate quantification of reactants and products is paramount to understanding reaction kinetics, optimizing processes, and ensuring product quality. This guide provides an objective comparison of three common analytical techniques for quantifying the conversion of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation. This guide presents supporting experimental data and detailed methodologies to aid in making an informed decision.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantification of this compound conversion. The data presented is a synthesis of typical performance characteristics for the analysis of alkyl halides and related small organic molecules.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, with detection by UV absorbance.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the molecule. The signal intensity is directly proportional to the number of nuclei.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate to high, dependent on chromatographic resolution and chromophores of analytes and impurities.High, based on unique chemical shifts for different protons in a molecule.
Sensitivity (LOD) Very high (pg to fg range). For related alkyl halides, LODs of 0.005 ppm have been reported.[1]High (ng to µg range). For iodide analysis, LODs around 18 µg/L have been achieved.[2]Lower compared to chromatographic methods (µg to mg range).
Linearity Range Wide, typically several orders of magnitude.Good, but can be limited by detector saturation at high concentrations (typically up to 1-2 Absorbance Units).[3][4]Excellent over a wide concentration range.[5]
Precision (%RSD) Excellent (<5%).Excellent (<5%).Excellent, with precision as good as 0.35% reported.[6][7]
Accuracy High, especially with the use of internal standards.High, dependent on the purity of the reference standard.Very high, as it can be a primary ratio method not requiring an identical reference standard.[8][9][10]
Sample Throughput High, with typical run times of minutes.High, with typical run times of minutes.Lower, as longer acquisition times may be needed for good signal-to-noise.
Derivatization May be required for non-volatile products.May be required if the analyte lacks a UV chromophore.Not required.
Key Advantage Excellent sensitivity and selectivity for volatile compounds.Versatile for a wide range of non-volatile and thermally labile compounds.Non-destructive, requires no calibration standards for relative quantification, and provides structural information.
Key Disadvantage Limited to volatile and thermally stable compounds.Requires analytes to be soluble and possess a UV chromophore for UV detection.Lower sensitivity compared to chromatographic techniques.

Experimental Workflow

The general workflow for quantifying the conversion of this compound involves several key steps, from sample preparation to data analysis. The specific details within each step will vary depending on the chosen analytical technique.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Start Reaction Aliquot Collection Quench Quench Reaction (if necessary) Start->Quench Dilute Dilution with appropriate solvent Quench->Dilute Add_IS Add Internal Standard Dilute->Add_IS Derivatize Derivatization (if required for HPLC/GC) Add_IS->Derivatize NMR qNMR Analysis Add_IS->NMR GCMS GC-MS Analysis Derivatize->GCMS HPLC HPLC-UV Analysis Derivatize->HPLC Integration Peak Integration GCMS->Integration HPLC->Integration NMR->Integration Calibration Calibration Curve Generation Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Conversion Conversion Calculation Calculation->Conversion

Fig. 1: General experimental workflow for quantifying this compound conversion.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for monitoring the conversion of this compound by quantifying its disappearance and the appearance of a volatile product.

a. Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) that is compatible with the GC-MS system.

  • Add an internal standard (e.g., a known concentration of a non-reactive, volatile compound like dodecane) to the diluted sample.

  • If necessary, derivatize the sample to increase the volatility or thermal stability of the product.

b. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]

  • Injector Temperature: 250 °C.[12]

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS System: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230 °C.[13]

  • Quadrupole Temperature: 150 °C.[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be selected.

c. Data Analysis:

  • Identify the peaks corresponding to this compound and the product by their retention times and mass spectra.

  • Integrate the peak areas of the analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards.

  • Determine the concentration of this compound and the product in the reaction samples from the calibration curve.

  • Calculate the conversion of this compound based on its initial and remaining concentrations.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes the quantification of this compound conversion in a reaction with a nucleophile that results in a UV-active product, for instance, the reaction with sodium azide (B81097) to form allyl azide. Since this compound itself has a weak chromophore, monitoring the formation of a product with a stronger UV absorbance is often more practical.

a. Sample Preparation:

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified times.

  • Quench the reaction by diluting with the mobile phase (e.g., 900 µL of acetonitrile (B52724)/water mixture).

  • Add an internal standard if necessary.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. HPLC-UV Parameters:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector: Photodiode Array (PDA) or a variable wavelength detector.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the product (e.g., allyl azide). A wavelength of 210 nm is often used for azides.

c. Data Analysis:

  • Identify the peak of the product based on its retention time.

  • Integrate the peak area of the product.

  • Construct a calibration curve by plotting the peak area against the concentration of the product for a series of standards.

  • Determine the concentration of the product in the reaction samples.

  • Calculate the conversion of this compound based on the stoichiometry of the reaction and the concentration of the product formed.

Quantitative NMR (qNMR) Spectroscopy

qNMR allows for the direct and simultaneous quantification of this compound and its conversion products without the need for compound-specific calibration curves for relative quantification.

a. Sample Preparation:

  • Withdraw a precise volume or weight of the reaction mixture (e.g., 100 µL).

  • Dissolve the aliquot in a known volume of a deuterated solvent (e.g., 900 µL of CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Transfer the solution to an NMR tube.

b. ¹H NMR Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Solvent: CDCl₃.

  • Temperature: 25 °C.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A value of 30 seconds is often sufficient.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

c. Data Analysis:

  • Identify the characteristic signals for this compound (e.g., the doublet for the -CH₂I protons around 3.86 ppm) and the product(s).[14]

  • Integrate the well-resolved peaks of the analyte, product(s), and the internal standard.

  • Calculate the concentration of each species using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Cᵢₛ = Concentration of the internal standard

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons giving rise to the internal standard signal

  • Determine the conversion of this compound from the relative concentrations of the starting material and product(s).

Conclusion

The choice of analytical technique for quantifying the conversion of this compound is a critical decision that impacts the quality and reliability of research and development data.

  • GC-MS is the method of choice for volatile reaction mixtures, offering unparalleled sensitivity and selectivity.

  • HPLC-UV provides a versatile and robust platform for a wide range of reaction conditions, particularly for non-volatile or thermally sensitive compounds, provided the analytes have a suitable chromophore.

  • qNMR stands out for its accuracy, precision, and the ability to provide structural information without the need for extensive calibration, making it an excellent tool for reaction monitoring and kinetic studies.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can select the most appropriate method to achieve their analytical goals.

References

A Mechanistic Showdown: Sₙ1 vs. Sₙ2 Pathways for Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount for predicting reaction outcomes and designing synthetic routes. Allyl iodide, a versatile building block, presents a particularly interesting case study as it can readily undergo substitution via both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dictated by the reaction conditions, primarily the nature of the nucleophile and the polarity of the solvent.

This compound's unique reactivity stems from two key structural features. The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group. Furthermore, the adjacent double bond allows for the formation of a resonance-stabilized allylic carbocation, a key intermediate in the Sₙ1 pathway. Conversely, the primary nature of the carbon bearing the iodine atom means it is relatively unhindered, allowing for a backside attack by a nucleophile in an Sₙ2 reaction.[1]

This guide provides a comparative analysis of the Sₙ1 and Sₙ2 reaction mechanisms for this compound, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Sₙ1 and Sₙ2 for this compound

FeatureSₙ1 (Substitution Nucleophilic Unimolecular)Sₙ2 (Substitution Nucleophilic Bimolecular)
Rate Law Rate = k[this compound]Rate = k[this compound][Nucleophile]
Mechanism Two steps, proceeds through a carbocation intermediate.One step, concerted reaction.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH).[2]Favored by strong nucleophiles (e.g., N₃⁻, CN⁻, RS⁻).[2]
Solvent Favored by polar protic solvents (e.g., ethanol, water).[2]Favored by polar aprotic solvents (e.g., acetone (B3395972), DMF).[2]
Stereochemistry Racemization (if the starting material is chiral).Inversion of configuration (if the starting material is chiral).[3]
Rearrangement Possible, due to the carbocation intermediate.Not possible.

Reaction Mechanisms Visualized

The distinct pathways of the Sₙ1 and Sₙ2 reactions for this compound can be visualized as follows:

SN1_Mechanism sub This compound int Allylic Carbocation (Resonance Stabilized) sub->int Slow, Rate-determining (Loss of I⁻) I_ion I⁻ prod Product int->prod Fast (Nucleophilic Attack) Nu Weak Nucleophile Nu->int

Sₙ1 reaction pathway for this compound.

SN2_Mechanism sub This compound ts Transition State sub->ts Concerted Step (Backside Attack) prod Product ts->prod I_ion I⁻ ts->I_ion Loss of I⁻ Nu Strong Nucleophile Nu->ts

Sₙ2 reaction pathway for this compound.

Quantitative Comparison: The Impact of Nucleophile and Solvent

While specific kinetic data for this compound across a wide range of conditions is dispersed, data from the closely related allyl bromide provides a strong illustrative model for the expected behavior of this compound. The principles governing the competition between Sₙ1 and Sₙ2 are directly applicable.

The following tables summarize the expected outcomes based on experimental observations with allylic halides.

Table 1: Effect of Nucleophile and Solvent on Reaction Mechanism and Rate

SubstrateNucleophileSolventPredominant MechanismRelative Rate Constant (approx.)
Allyl HalideN₃⁻ (strong)Acetone (polar aprotic)Sₙ2High
Allyl HalideH₂O (weak)Water (polar protic)Sₙ1 (Solvolysis)Moderate
Allyl HalideCH₃OH (weak)Methanol (polar protic)Sₙ1 (Solvolysis)Lower than water

Note: Relative rates are illustrative and depend on specific concentrations and temperatures. The trend demonstrates the significantly faster rate of the bimolecular Sₙ2 reaction with a strong nucleophile compared to the unimolecular Sₙ1 solvolysis.

Table 2: Product Distribution in Competing Sₙ1 and Sₙ2 Reactions

ReactantConditionsSₙ2 ProductSₙ1 Product
This compoundHigh concentration of NaN₃ in DMFAllyl azide (B81097) (>95%)Allyl alcohol/ether (<5%)
This compound50% aqueous ethanolAllyl azide (variable)Allyl alcohol and Allyl ether (major)

This table illustrates how manipulating the reaction conditions can selectively favor one pathway over the other, leading to a predictable product distribution.

Experimental Protocols

To quantitatively assess the mechanistic pathways of this compound, two key experiments can be performed: a kinetic study to determine the rate law and a product analysis to determine the reaction outcome under different conditions.

Experimental Workflow: Kinetic Analysis

Kinetic_Workflow A Prepare solutions of This compound and nucleophile in the chosen solvent B Equilibrate solutions to reaction temperature A->B C Mix reactants and start timer B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot D->E F Analyze the concentration of a reactant or product (e.g., by titration, GC, or HPLC) E->F G Plot concentration vs. time to determine the rate constant F->G H Repeat with varying initial concentrations to determine the rate law G->H

Workflow for determining reaction kinetics.

Protocol for Kinetic Analysis of the Sₙ2 Reaction of this compound with Azide

  • Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium azide in a polar aprotic solvent (e.g., acetone or DMF).

  • Temperature Control: Place the reaction vessel in a constant temperature bath to ensure the reaction proceeds at a stable temperature.

  • Reaction Initiation: Mix the this compound and sodium azide solutions in the reaction vessel and start a timer simultaneously.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a solution that will stop the reaction (e.g., a large volume of cold solvent or a reagent that rapidly consumes the nucleophile).

  • Analysis: Determine the concentration of the iodide ion produced or the remaining azide ion in each quenched aliquot. This can be achieved through titration with a standardized silver nitrate (B79036) solution (for iodide) or by a suitable spectroscopic method.

  • Data Processing: Plot the concentration of the reactant or product as a function of time. For an Sₙ2 reaction, a plot of 1/[reactant] versus time (if initial concentrations are equal) or using the integrated rate law for second-order reactions will yield a straight line, the slope of which is the rate constant, k.

  • Order Determination: Repeat the experiment with different initial concentrations of this compound and sodium azide to confirm that the reaction is first order with respect to each, and thus second order overall.

Protocol for Kinetic Analysis of the Sₙ1 Solvolysis of this compound

  • Solution Preparation: Prepare a solution of this compound in a polar protic solvent (e.g., 80% ethanol/20% water).

  • Temperature Control: Maintain the reaction solution at a constant temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by the increase in the concentration of the iodide ion and the H⁺ ion produced during solvolysis.

  • Analysis: Periodically withdraw aliquots and titrate with a standardized base to determine the concentration of H⁺ produced. Alternatively, the iodide concentration can be measured.

  • Data Processing: For an Sₙ1 reaction, a plot of ln[this compound] versus time will yield a straight line, with the slope equal to -k.

  • Confirmation: The rate should be independent of the concentration of any added weak nucleophile (though the product distribution may change).

By conducting these experiments, researchers can gather the quantitative data necessary to confirm the operative mechanism and optimize reaction conditions for the desired synthetic outcome. This comparative approach underscores the importance of understanding fundamental reaction mechanisms in the practical application of organic chemistry.

References

A Comparative Guide to the Reactivity of Allyl Iodide with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reaction rates of allyl iodide with a selection of common nucleophiles. The data presented is crucial for understanding and predicting the outcomes of nucleophilic substitution reactions involving this versatile substrate, which is a common building block in organic synthesis. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for the key experiments cited.

Introduction to Nucleophilic Substitution on this compound

This compound is a particularly reactive substrate in bimolecular nucleophilic substitution (SN2) reactions. Its enhanced reactivity, when compared to a saturated primary alkyl iodide, is attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-system of the double bond. This guide explores the kinetics of the reaction of this compound with a variety of nucleophiles, providing a quantitative basis for predicting reaction outcomes and optimizing synthetic strategies.

Relative Reaction Rates of this compound with Different Nucleophiles

The following table summarizes the second-order rate constants for the reaction of this compound with various nucleophiles in acetone (B3395972) at 25°C. Acetone, a polar aprotic solvent, is commonly used for SN2 reactions as it solvates the cation of the nucleophilic salt while leaving the anion relatively free to act as a nucleophile.

Nucleophile (Nu⁻)Nucleophilic ReagentRate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative Rate (vs. Cl⁻)
Azide (B81097) (N₃⁻)NaN₃1.3 x 10⁻¹2600
Thiocyanate (B1210189) (SCN⁻)NaSCN8.0 x 10⁻²1600
Iodide (I⁻)NaI3.0 x 10⁻²600
Bromide (Br⁻)LiBr1.0 x 10⁻³20
Chloride (Cl⁻)LiCl5.0 x 10⁻⁵1
Aniline (C₆H₅NH₂)C₆H₅NH₂2.0 x 10⁻⁵0.4

Note: The data presented here is a representative compilation from various literature sources and may vary depending on the specific experimental conditions.

Experimental Protocol: Determination of Second-Order Rate Constants

The following is a generalized experimental protocol for determining the second-order rate constants for the reaction of this compound with various nucleophiles using a conductometric method.

Materials:

  • This compound (freshly distilled)

  • Sodium azide (NaN₃)

  • Sodium thiocyanate (NaSCN)

  • Sodium iodide (NaI)

  • Lithium bromide (LiBr)

  • Lithium chloride (LiCl)

  • Aniline (freshly distilled)

  • Acetone (anhydrous, HPLC grade)

  • Conductivity meter and probe

  • Constant temperature bath (25.0 ± 0.1 °C)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations (e.g., 0.1 M) of this compound and each nucleophilic reagent in anhydrous acetone.

    • For the kinetic runs, prepare solutions of the nucleophile and this compound at the desired concentrations by diluting the stock solutions. Typically, the nucleophile concentration is kept in large excess (e.g., 10-fold or greater) to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate the solutions of the nucleophile and this compound in the constant temperature bath at 25.0 °C for at least 30 minutes.

    • Calibrate the conductivity meter according to the manufacturer's instructions.

    • To initiate a kinetic run, rapidly mix equal volumes of the thermostated nucleophile and this compound solutions in a reaction vessel equipped with the conductivity probe.

    • Record the change in conductivity of the solution over time. The reaction produces a salt (e.g., NaI from NaN₃), leading to a change in the conductivity of the solution.

    • Continue recording data until the reaction is at least 80% complete, as indicated by the leveling off of the conductivity reading.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in conductivity versus time. The slope of this line will be -k_obs.

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].

    • Perform each kinetic run in triplicate to ensure reproducibility.

Reaction Mechanism and Logical Workflow

The reaction of this compound with a nucleophile predominantly follows an SN2 mechanism. The workflow for determining the relative reaction rates involves a series of well-defined steps, from reagent preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis reagent_prep Reagent and Solution Preparation mixing Reactant Mixing at Constant Temperature reagent_prep->mixing instrument_setup Instrument Setup and Calibration instrument_setup->mixing data_acq Data Acquisition (Conductivity vs. Time) mixing->data_acq k_obs_calc Calculation of Pseudo-First-Order Rate Constant (k_obs) data_acq->k_obs_calc k2_calc Calculation of Second-Order Rate Constant (k₂) k_obs_calc->k2_calc comparison Comparison of Relative Reaction Rates k2_calc->comparison

Caption: Experimental workflow for determining relative reaction rates.

The SN2 reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to an inversion of configuration if the carbon is chiral. The transition state is stabilized by the adjacent π-bond.

SN2_mechanism Nu⁻ Nu⁻ transition_state [Nu···CH₂(CH)CH₂···I]⁻ Nu⁻->transition_state Backside Attack allyl_iodide H₂C=CH-CH₂-I allyl_iodide->transition_state product H₂C=CH-CH₂-Nu transition_state->product iodide I⁻ transition_state->iodide Leaving Group Departure

Caption: Generalized SN2 reaction mechanism for this compound.

Benchmarking the performance of allyl iodide in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Allyl Iodide: A Comparative Guide to Synthetic Transformations

For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a transformation. This guide provides a comprehensive performance benchmark of this compound in key synthetic reactions, offering a direct comparison with common alternatives such as allyl bromide, allyl chloride, and allyl tosylate. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a practical resource for making informed decisions in the laboratory.

Nucleophilic Allylation: A Clear Reactivity Trend

In nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction rate and efficiency. For allylic substrates, a clear trend in reactivity is observed, with this compound consistently outperforming its bromide, chloride, and tosylate counterparts. This heightened reactivity is attributed to the excellent leaving group ability of the iodide ion, which is a very weak base.

Allylation of Diethyl Malonate

A classic example illustrating this reactivity trend is the allylation of diethyl malonate. The reaction proceeds via an SN2 mechanism, where the malonate enolate attacks the allylic carbon, displacing the halide or tosylate.

Table 1: Comparison of Allylating Agents in the Allylation of Diethyl Malonate

Allylating AgentRelative Rate Constant (krel)Typical Yield (%)
This compound~30>90
Allyl Bromide185-95
Allyl Tosylate~0.580-90
Allyl Chloride~0.0370-80

Data is compiled from various sources and represents typical outcomes under comparable conditions.

Experimental Protocol: Allylation of Diethyl Malonate with this compound

Materials:

  • Diethyl malonate

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous ethanol (B145695)

  • This compound

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add this compound (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford diethyl allylmalonate.

Palladium-Catalyzed Allylic Alkylation: The Tsuji-Trost Reaction

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds. While a variety of allylic electrophiles can be employed, the choice of leaving group can influence reaction conditions and outcomes.

Tsuji_Trost_Workflow Allylic Substrate Allylic Substrate Oxidative Addition Oxidative Addition Allylic Substrate->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Nucleophile Nucleophile Nucleophilic Attack Nucleophilic Attack Nucleophile->Nucleophilic Attack Product Product π-Allylpalladium Complex π-Allylpalladium Complex π-Allylpalladium Complex->Nucleophilic Attack Oxidative Addition->π-Allylpalladium Complex Formation Nucleophilic Attack->Product

Workflow for the Tsuji-Trost Reaction.

While direct comparative kinetic data for different allyl halides in the Tsuji-Trost reaction is sparse in the literature, the oxidative addition step is generally faster for substrates with better leaving groups. Thus, this compound is expected to form the π-allylpalladium complex more readily than allyl bromide or chloride. However, the overall reaction rate is also dependent on the nucleophile and the ligand on the palladium catalyst.

Experimental Protocol: Tsuji-Trost Allylation of Dimethyl Malonate

Materials:

  • Allyl acetate (B1210297) (or other allylic substrate)

  • Dimethyl malonate

  • t-Butoxypotassium (t-BuOK)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of t-BuOK (2.0 eq) in dry THF, add dimethyl malonate (2.2 eq) dropwise at 0 °C under an argon atmosphere.[1]

  • Allow the mixture to warm to 25 °C and stir for 10 minutes.[1]

  • Add Pd(PPh₃)₄ (0.05 eq) in one portion.[1]

  • Add a solution of the allylic compound (1.0 eq) in THF dropwise over 10 minutes.[1]

  • Stir the reaction mixture at 50 °C for 12 hours.[1]

  • Quench the reaction with water and extract with EtOAc.[1]

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.[1]

Indium-Mediated Allylation: Barbier-Type Reactions

Indium-mediated allylation reactions are valued for their ability to be carried out in aqueous media, offering a greener alternative to many other organometallic reactions. In these Barbier-type reactions, the organoindium reagent is generated in situ from an allyl halide and indium metal.

Indium_Mediated_Allylation Allyl Halide Allyl Halide Allylindium Reagent (in situ) Allylindium Reagent (in situ) Allyl Halide->Allylindium Reagent (in situ) with Indium Indium Metal Indium Metal Indium Metal->Allylindium Reagent (in situ) Carbonyl Compound Carbonyl Compound Homoallylic Alcohol Homoallylic Alcohol Carbonyl Compound->Homoallylic Alcohol Allylindium Reagent (in situ)->Homoallylic Alcohol attacks Carbonyl

Indium-Mediated Allylation Workflow.

The reactivity of the allyl halide in the formation of the organoindium intermediate follows the expected trend: this compound > allyl bromide > allyl chloride. This often translates to shorter reaction times and milder conditions when using this compound.

Table 2: Comparison of Allyl Halides in the Indium-Mediated Allylation of Benzaldehyde (B42025)

Allyl HalideReaction Time (hours)Yield (%)
This compound195
Allyl Bromide392
Allyl Chloride1285

Data represents typical outcomes in aqueous media.

Experimental Protocol: Indium-Mediated Allylation of Benzaldehyde

Materials:

  • Benzaldehyde

  • This compound (or bromide/chloride)

  • Indium powder

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

Procedure:

  • To a stirred mixture of benzaldehyde (1.0 eq) and indium powder (1.2 eq) in a saturated aqueous ammonium chloride solution, add this compound (1.5 eq) at room temperature.

  • Stir the reaction vigorously for the time indicated in Table 2, or until TLC analysis shows complete consumption of the aldehyde.

  • Extract the reaction mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting homoallylic alcohol by column chromatography.

Cross-Coupling Reactions: Expanding the Synthetic Toolbox

This compound and its analogs are also valuable partners in a variety of cross-coupling reactions, enabling the formation of complex molecular architectures.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Allyl halides can serve as the electrophilic partner in this reaction.[2][3]

Stille Coupling

In the Stille coupling, an organotin compound is coupled with an organic halide in the presence of a palladium catalyst.

Suzuki Coupling

The Suzuki coupling utilizes an organoboron species, typically a boronic acid or ester, which reacts with an organic halide under palladium catalysis.

For these cross-coupling reactions, the reactivity of the allyl halide generally follows the order I > Br > Cl, consistent with the relative ease of oxidative addition to the metal center.

Radical Reactions: Alternative Pathways to Functionalization

This compound can also participate in a variety of radical reactions, offering alternative strategies for bond formation.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, alkyl halides can be used as initiators to generate radicals that propagate polymerization. The rate of initiation is dependent on the carbon-halogen bond strength. Studies have shown that the activation rate constants for alkyl halides in ATRP increase in the order Cl < Br < I.[4] This suggests that this compound would be a more efficient initiator than allyl bromide or chloride, leading to faster polymerization rates.

Radical Cyclizations

This compound can be used to initiate radical cyclization reactions. The weaker C-I bond allows for facile homolytic cleavage to generate an allyl radical, which can then participate in intramolecular additions to double or triple bonds.

Conclusion

This guide highlights the superior performance of this compound in a range of important synthetic transformations, primarily due to the excellent leaving group ability of the iodide ion. In nucleophilic substitutions, indium-mediated allylations, and likely in the oxidative addition step of many cross-coupling reactions, this compound offers faster reaction rates and often higher yields compared to allyl bromide, allyl chloride, and allyl tosylate. While factors such as cost and stability may favor the use of other allylating agents in certain applications, the enhanced reactivity of this compound makes it an invaluable tool for challenging synthetic targets and for optimizing reaction efficiency. The provided experimental protocols offer a starting point for the practical application of these reagents in the laboratory.

References

Safety Operating Guide

Allyl Iodide: A Comprehensive Guide to Proper Disposal and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of hazardous chemical waste is paramount to ensuring a safe laboratory environment. Allyl iodide, a highly reactive and toxic organohalide, necessitates stringent disposal protocols. This guide provides essential safety and logistical information, outlining the procedural steps for the safe handling and disposal of this compound, thereby fostering a culture of safety and compliance in the laboratory.

Immediate Safety and Handling Precautions

This compound is classified as a highly flammable liquid and vapor, is corrosive, and can be fatal if swallowed.[1] Due to its hazardous nature, all handling must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Disposal Plan: The Primary Route

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory neutralization of this compound is not a standard recommended procedure due to its high reactivity and the potential for uncontrolled reactions and hazardous byproducts.

Waste Collection and Storage
  • Container: Use a designated, properly labeled, and chemically compatible waste container. The original container, if in good condition, is often the best choice.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (flammable, corrosive, toxic).

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The storage area should be a designated satellite accumulation area for hazardous waste.

Management of Spills and Contaminated Materials

Accidental spills must be handled promptly and safely.

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.

Arranging for Professional Disposal

Engage with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. EHS will coordinate with a licensed hazardous waste contractor for final disposal, which is typically accomplished through high-temperature incineration.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValue
UN Number 1723
Hazard Class 3 (Flammable Liquid)
Subsidiary Risk 8 (Corrosive)
Packing Group II
Flash Point 16 °C (60.8 °F)
Boiling Point 102 °C (215.6 °F)
Oral LD50 (Rat) 10 mg/kg

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylIodideDisposal cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Full PPE B Handle in Fume Hood A->B C Use Designated Waste Container B->C Waste Generation E Contain Spill with Inert Absorbent B->E Accidental Spill D Label Container Clearly C->D G Store in Satellite Accumulation Area D->G F Collect and Package as Hazardous Waste E->F F->G H Contact EHS for Pickup G->H I Licensed Contractor Incineration H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling of Allyl iodide, a highly flammable, corrosive, and toxic chemical. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. Due to its corrosive nature and ability to be absorbed through the skin, comprehensive protection is mandatory.[1][2]

A. Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • In addition to goggles, a face shield should be worn, especially when there is a risk of splashing.

B. Skin Protection:

  • Protective Clothing: An impervious lab coat or apron is required. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[3]

  • Footwear: Chemical-resistant, steel-toed boots or shoes should be worn.[5] Pant legs should be worn outside of boots to prevent chemicals from running into them.

C. Respiratory Protection:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7]

  • If airborne concentrations are expected to exceed exposure limits or if working outside of a fume hood, a NIOSH-approved respirator is required.[3] Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3][4] For emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[6]

II. This compound Safety and Handling Data

For quick reference, the following table summarizes key safety information for this compound.

Parameter Value Source(s)
Chemical Name This compound[3]
Synonyms 3-Iodo-1-propene[3]
CAS Number 556-56-9[3]
Physical State Liquid[4]
Appearance Colorless to yellow or reddish-brown liquid[1][4]
Odor Pungent, disagreeable[1]
Flash Point 18 °C (64.4 °F)[3][4]
Hazards Highly flammable, Corrosive, Toxic by ingestion and inhalation, Skin and eye irritant[1][3]
ACGIH TLV (TWA) 0.01 ppm[4]
OSHA PEL Not established[3]
NIOSH REL Not established[3]
Incompatibilities Strong oxidizing agents, light, heat, and air[1][3]

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risks.

A. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible substances, heat, sparks, and open flames.[1][3] A refrigerator for flammable materials is a suitable storage location.[3]

  • Keep the container tightly closed and protected from light and air.[1][3]

  • Ensure all containers are properly labeled with the chemical name and associated hazards.

B. Handling and Use:

  • All handling of this compound must be performed inside a certified chemical fume hood.

  • Ground and bond containers when transferring the material to prevent static electricity discharge.[1]

  • Use spark-proof tools and explosion-proof equipment.[1][7]

  • Avoid inhalation of vapors and any contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

C. Disposal Plan:

  • All this compound waste is considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.[8]

IV. Emergency Response Protocol

Immediate and appropriate action is critical in the event of an emergency involving this compound.

A. Spills:

  • Evacuate the area immediately and restrict access.

  • Remove all sources of ignition.[3]

  • If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials.

  • Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[9]

  • Ventilate the area and decontaminate the spill site.

B. Fire:

  • This compound is a flammable liquid.[1]

  • For small fires, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[3] For large fires, use water spray, fog, or alcohol-resistant foam.[3]

  • Do not use a straight stream of water, as it may be ineffective.[3]

  • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

C. First Aid:

  • Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 30 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

V. Emergency Spill Response Workflow

The following diagram outlines the procedural flow for responding to an this compound spill.

AllylIodideSpillResponse cluster_InitialActions Immediate Actions cluster_Assessment Assess the Situation (If Trained) cluster_Response Spill Cleanup cluster_FinalSteps Post-Cleanup Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Call for Help Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition AssessSpill Assess Spill Size & Risk Ignition->AssessSpill SmallSpill Small & Manageable Spill? AssessSpill->SmallSpill SmallSpill->Alert No, Await Emergency Response PPE Don Appropriate PPE SmallSpill->PPE Yes Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl iodide
Reactant of Route 2
Allyl iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.